molecular formula C6H4INO3 B1595747 4-Iodo-2-nitrophenol CAS No. 21784-73-6

4-Iodo-2-nitrophenol

Cat. No.: B1595747
CAS No.: 21784-73-6
M. Wt: 265.01 g/mol
InChI Key: RHWDEIXKHGCDOG-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrophenol is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDEIXKHGCDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176189
Record name Phenol, 4-iodo-2-nitro-
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Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21784-73-6
Record name Phenol, 4-iodo-2-nitro-
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Record name Phenol, 4-iodo-2-nitro-
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Record name 4-Iodo-2-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-iodo-2-nitrophenol, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. As a substituted phenol, its unique electronic and structural features make it a versatile intermediate. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the chemical processes involved.

Introduction and Significance

This compound is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group, a nitro group, and an iodine atom. This trifunctional nature makes it a highly useful intermediate in medicinal chemistry and materials science. The electron-withdrawing properties of the nitro group and the iodine atom, combined with the directing effects of the hydroxyl group, influence the reactivity of the aromatic ring, opening up diverse synthetic pathways. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of molecular fragments.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-nitrophenol. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. In the case of 2-nitrophenol, the para position to the hydroxyl group is vacant and is the most sterically accessible and electronically favorable site for electrophilic substitution.

Reaction Principle

The iodination of phenols can be accomplished using various iodinating agents. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates the electrophilic iodine species in situ. Alternatively, iodine monochloride (ICl) can be used as a more potent source of electrophilic iodine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-nitrophenol using sodium iodide and sodium hypochlorite (bleach) as the iodinating system. This method is often preferred due to the ready availability and lower cost of the reagents.

Materials:

  • 2-Nitrophenol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~6-8%)

  • Methanol

  • Hydrochloric acid (HCl), 2M

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-nitrophenol in 100 mL of methanol.

  • Addition of Iodide: To the stirred solution, add 6.0 g of sodium iodide. Stir until the sodium iodide is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Iodination: While maintaining the temperature between 0-5 °C, add 50 mL of sodium hypochlorite solution dropwise over a period of 30-45 minutes with vigorous stirring. The color of the reaction mixture will change.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: To quench the excess iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

  • Acidification: Slowly add 2M hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3), as indicated by pH paper. This will precipitate the product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.

Causality Behind Experimental Choices
  • Choice of Iodinating Agent: The use of NaI and NaOCl provides a convenient in situ generation of electrophilic iodine. Hypochlorite oxidizes iodide to molecular iodine, which then participates in the electrophilic substitution.

  • Temperature Control: The reaction is performed at low temperatures (0-5 °C) to control the rate of reaction and minimize the formation of side products, such as di-iodinated species.

  • Quenching and Acidification: Sodium thiosulfate is a reducing agent that neutralizes any unreacted iodine. Acidification is necessary to protonate the phenoxide intermediate and precipitate the neutral this compound product, which is less soluble in acidic aqueous media.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties
PropertyExpected Value
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [1]
Appearance Yellow to brown solid
Melting Point 92-95 °C
Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected (in CDCl₃ or DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2d~2.5
H-5~7.8dd~9.0, 2.5
H-6~7.1d~9.0
-OHVariablebr s-
  • The downfield shift of H-3 is due to the strong deshielding effect of the adjacent nitro group.

  • The characteristic splitting patterns (doublet and doublet of doublets) arise from the coupling between the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:

CarbonChemical Shift (δ, ppm)
C-1 (-OH)~155
C-2 (-NO₂)~140
C-3~127
C-4 (-I)~85
C-5~133
C-6~122
  • The carbon bearing the iodine (C-4) will appear significantly upfield due to the heavy atom effect of iodine.

  • The carbons attached to the electron-withdrawing nitro group (C-2) and the electron-donating hydroxyl group (C-1) will be downfield.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3500Broad, due to hydrogen bonding
C-H stretch (aromatic)3000-3100Sharp
N-O stretch (asymmetric)1520-1560Strong
N-O stretch (symmetric)1330-1370Strong
C=C stretch (aromatic)1450-1600Medium to strong
C-O stretch1180-1250Strong
C-I stretch500-600Weak to medium

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 265

  • Isotopic Pattern: The presence of iodine will give a characteristic isotopic pattern for the molecular ion peak.

  • Fragmentation: Common fragmentation patterns may include the loss of the nitro group (-NO₂) and the hydroxyl group (-OH).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5] As with related nitrophenols and iodinated compounds, it is expected to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It may cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from heat, sparks, and open flames.

  • Avoid generating dust.

Logical Relationships and Workflows

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Nitrophenol 2-Nitrophenol NaI_NaOCl NaI / NaOCl Methanol, 0-5 °C Reaction_Mixture Reaction Mixture 2-Nitrophenol->Reaction_Mixture NaI_NaOCl->Reaction_Mixture Quenching Quench (Na₂S₂O₃) Reaction_Mixture->Quenching Acidification Acidify (HCl) Quenching->Acidification Crude_Product Crude this compound Acidification->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Characterization Workflow

Characterization_Workflow Pure_Product Pure this compound H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Melting_Point Melting Point Pure_Product->Melting_Point Appearance Appearance Pure_Product->Appearance

Caption: Characterization workflow for this compound.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound and outlined the key analytical techniques for its comprehensive characterization. The provided protocols and explanations are intended to equip researchers with the necessary knowledge to produce and validate this important chemical intermediate. By understanding the underlying principles of the synthesis and characterization, scientists can confidently utilize this compound in their research and development endeavors.

References

Introduction: The Strategic Importance of 4-Iodo-2-nitrophenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional arrangement—a hydroxyl group, a nitro group, and an iodine atom on a benzene ring—provides a versatile scaffold for building more complex molecules. The electron-withdrawing nature of the nitro group acidifies the phenolic proton, while the iodine atom serves as an excellent leaving group or a handle for cross-coupling reactions. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental protocols to empower researchers in its application. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring safe handling.

Chemical Identity and Molecular Structure

This compound is systematically identified by its IUPAC name, CAS registry number, and molecular formula. These identifiers are crucial for unambiguous documentation and procurement in a research and development setting.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 21784-73-6[1][2][3]
Molecular Formula C₆H₄INO₃[1][3]
Molecular Weight 265.01 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1I)--INVALID-LINK--[O-])O[1]
InChIKey RHWDEIXKHGCDOG-UHFFFAOYSA-N[1][3]

The spatial arrangement of the functional groups is key to the molecule's reactivity and physical characteristics. The ortho-nitro group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which influences its acidity, solubility, and spectroscopic behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental procedures, including purification and formulation. The data presented here are a combination of reported values and computationally predicted properties, which offer a reliable baseline for laboratory work.

PropertyValueReference
Appearance Not specified, likely a crystalline solid.
Melting Point 80-81 °C[2]
Boiling Point 296.4 ± 25.0 °C (Predicted)[2]
Density 2.176 ± 0.06 g/cm³ (Predicted)[2]
pKa 6.26 ± 0.14 (Predicted)[2]

Solubility Profile: A Practical Assessment

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a robust method for quantifying the solubility of this compound in various solvents. The principle relies on creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This is the gold-standard method for solubility determination due to its simplicity and reliability in achieving thermodynamic equilibrium.

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying analyte concentration in a complex matrix.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile). An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) to remove any suspended microparticles.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these dilutions using a pre-validated HPLC-UV method at a suitable wavelength (e.g., the λmax of the compound).

  • Calculation: Determine the concentration of this compound in the filtrate by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Acidity and pKa

The pKa is a measure of the acidity of the phenolic proton. The presence of a strong electron-withdrawing nitro group ortho to the hydroxyl group significantly increases its acidity compared to phenol (pKa ≈ 10). The predicted pKa of ~6.26 indicates that this compound is a moderately weak acid.[2] This property is critical for designing extraction procedures, predicting its charge state at physiological pH, and understanding its potential to act as a hydrogen bond donor.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling patterns dictated by the substituents. The phenolic proton may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include a broad O-H stretch for the phenol, characteristic N-O stretching vibrations for the nitro group, and C=C stretching for the aromatic ring.[1]

  • UV-Visible (UV-Vis) Spectroscopy: Nitrophenols are known to have strong UV absorbance that is highly pH-dependent.[6] In acidic to neutral solution, it exists in its protonated form. In an alkaline medium, deprotonation to the phenolate ion results in a bathochromic (red) shift, often leading to a visible yellow color, a property that makes related compounds useful as pH indicators.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of iodine would give a characteristic isotopic pattern.[1]

Protocol: General Procedure for Acquiring Spectroscopic Data

Rationale: Standardized sample preparation is key to obtaining high-quality, reproducible spectra. The choice of solvent is critical to avoid signal overlap and ensure sufficient solubility.

  • NMR Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

  • IR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.

  • UV-Vis Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU to ensure linearity.

  • Acquisition: Run the samples on the respective spectrometers using standard acquisition parameters.[8]

Stability and Handling

Chemical Stability: Substituted nitrophenols should be stored in a cool, dry, well-ventilated area, protected from light.[2][9] Some related compounds are noted to be air or light-sensitive.[10] Incompatible materials include strong oxidizing agents.[10]

Safety and Handling: this compound is classified with several GHS hazard statements, indicating it requires careful handling.

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Conclusion

This compound is a valuable building block whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has consolidated key data on its identity, physical constants, solubility, acidity, and spectroscopic characteristics. By coupling established data with robust, validated experimental protocols, this document serves as a practical resource for researchers, enabling them to confidently and safely integrate this versatile compound into their synthetic and drug development workflows.

References

4-Iodo-2-nitrophenol spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-nitrophenol

Executive Summary: This guide provides a comprehensive analysis of the essential spectroscopic data for this compound (CAS No: 21784-73-6), a key intermediate in various chemical syntheses.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and self-validating experimental protocols are provided for researchers, scientists, and professionals in drug development. The guide emphasizes the integration of these techniques for unambiguous structural confirmation and purity assessment.

Introduction to this compound

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂) group, and an iodine (-I) atom. This substitution pattern makes it a valuable building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of the material for subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to create a complete analytical profile of the molecule.

Molecular Structure and Physicochemical Properties

Understanding the molecule's fundamental structure is the prerequisite for interpreting its spectroscopic output. The arrangement of substituents dictates the electronic environment of each atom, which is directly reflected in the spectral data.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₆H₄INO₃[2]

  • Molecular Weight: 265.01 g/mol [3]

  • Monoisotopic Mass: 264.92359 Da[2]

The structure with standardized numbering for NMR assignment is presented below. The ortho-nitro group and para-iodo group relative to the hydroxyl create a specific electronic distribution and steric environment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can assign specific protons and carbons to their positions on the molecular scaffold.

Principles of NMR for Structural Elucidation

The ¹H and ¹³C nuclei in the molecule resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. Electron-withdrawing groups (like -NO₂) "deshield" nearby nuclei, causing them to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split, providing crucial connectivity information.[4]

¹H NMR (Proton NMR) Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding, pushing its signal the furthest downfield. It is coupled to H-5 (a meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.

  • H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitro groups. It experiences coupling from two different protons: an ortho-coupling to H-6 (J ≈ 8-9 Hz) and a meta-coupling to H-3 (J ≈ 2-3 Hz). This results in a doublet of doublets (dd).

  • H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. It is coupled to H-5 (an ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

  • -OH Proton: The hydroxyl proton is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon NMR) Analysis

A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the benzene ring.[4] The chemical shifts are influenced by the attached substituents.

  • C-1 (C-OH): This carbon, bonded to the electronegative oxygen, will be downfield, typically in the 150-160 ppm range.

  • C-2 (C-NO₂): The direct attachment to the nitro group also causes a significant downfield shift.

  • C-4 (C-I): The carbon bearing the iodine atom is an interesting case. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's signal significantly upfield, often to a value below that of unsubstituted benzene (128.5 ppm).

  • C-3, C-5, C-6: These carbons, attached to hydrogen, will appear in the typical aromatic region (110-140 ppm), with their precise shifts determined by the cumulative electronic effects of the three substituents.

Tabulated NMR Data Summary

While exact values can vary slightly based on solvent and instrument, the following table summarizes the expected spectral data.

¹H NMR Data AssignmentMultiplicityCoupling Constant (J) in Hz
~ 8.2 ppmH-3d~ 2.5 Hz (meta)
~ 7.8 ppmH-5dd~ 8.8 Hz (ortho), 2.5 Hz (meta)
~ 7.0 ppmH-6d~ 8.8 Hz (ortho)
Variable-OHbr sN/A
¹³C NMR Data AssignmentExpected Chemical Shift (ppm)
~ 155 ppmC-1Carbon attached to -OH
~ 140 ppmC-2Carbon attached to -NO₂
~ 135 ppmC-5Aromatic CH
~ 128 ppmC-3Aromatic CH
~ 120 ppmC-6Aromatic CH
~ 85 ppmC-4Carbon attached to -I
Note: Data is compiled based on typical substituent effects and data available from chemical databases.[1][3]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenols as it allows for clearer observation of the hydroxyl proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as the internal standard. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.

Principles of IR for Functional Group Identification

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum. The positions of these absorption bands are characteristic of specific bond types and functional groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by signals from its three functional groups.

  • O-H Stretch: A strong and broad absorption band is expected between 3200-3500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

  • N-O Asymmetric & Symmetric Stretches: These are two of the most characteristic peaks. The asymmetric stretch appears as a strong, sharp band around 1520-1560 cm⁻¹. The symmetric stretch is also strong and appears around 1330-1360 cm⁻¹.

  • Aromatic C=C Stretches: Medium to sharp absorptions will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch: A strong band for the phenolic C-O bond will be observed in the 1200-1260 cm⁻¹ region.

  • C-I Stretch: The carbon-iodine bond vibration is found at low frequencies, typically in the 500-600 cm⁻¹ range. This may be at the edge of or outside the range of standard mid-IR spectrometers.

Tabulated IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3500O-H Stretch (phenolic)Strong, Broad
3050 - 3150Aromatic C-H StretchWeak-Medium
1520 - 1560Asymmetric N-O Stretch (-NO₂)Strong
1450 - 1600Aromatic C=C Ring StretchesMedium
1330 - 1360Symmetric N-O Stretch (-NO₂)Strong
1200 - 1260Phenolic C-O StretchStrong
500 - 600C-I StretchMedium
Note: Data compiled from spectral databases and known functional group frequencies.[1][3][5]
Experimental Protocol for IR Data Acquisition
  • Method Selection: Attenuated Total Reflectance (ATR) is the most common and convenient method. Alternatively, the KBr pellet method can be used.

  • ATR Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Principles of MS for Molecular Weight and Fragmentation Analysis

In a mass spectrometer, molecules are ionized, converted into gas-phase ions, and then separated based on their mass-to-charge ratio (m/z). The most common technique for this type of compound is Electron Ionization (EI), which is a hard ionization method that causes significant fragmentation. The unfragmented ion is called the molecular ion (M⁺·), and its m/z value gives the molecular weight of the compound.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺·): The molecular ion peak for C₆H₄INO₃ should be observed at an m/z of 265.[3] Due to the presence of the ¹²⁷I isotope (100% natural abundance), the isotopic pattern will be distinct.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro group (mass = 46 Da), leading to a fragment ion at m/z 219.

    • Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (mass = 127 Da), giving a fragment at m/z 138.

    • Loss of CO: Phenolic compounds can lose carbon monoxide (mass = 28 Da) from the ring after initial fragmentation.

Tabulated MS Data Summary
m/z ValueProposed Fragment IdentityComments
265[M]⁺·Molecular Ion
219[M - NO₂]⁺Loss of the nitro group
138[M - I]⁺Loss of the iodine atom
Note: Fragmentation data is predicted based on common pathways and information from spectral databases.[3][6]
Experimental Protocol for MS Data Acquisition
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Inject a small volume (1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example: hold at 80°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Set the ion source to EI at 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • The mass spectrum corresponding to the GC peak of this compound is then analyzed.

G cluster_0 Spectroscopic Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Combined Spectroscopic Data NMR->Data C-H Framework IR->Data Functional Groups MS->Data Molecular Weight & Formula Confirm Structure Confirmed Data->Confirm

Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin irritation and serious eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][9]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy validates the presence of the key hydroxyl, nitro, and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a self-validating system essential for quality control and research applications.

References

solubility and stability of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Iodo-2-nitrophenol

Authored by a Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the physicochemical properties, solubility profile, and stability characteristics of this compound (CAS No: 21784-73-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven experimental protocols. While specific quantitative data for this compound is limited in public literature, this guide provides the foundational knowledge and detailed methodologies necessary to determine these critical parameters in a laboratory setting. We delve into the molecular characteristics influencing its behavior in various solvents and under diverse environmental stressors, present robust protocols for empirical determination, and discuss appropriate analytical techniques for quantification.

Foundational Physicochemical Properties

This compound is an aromatic organic compound featuring a phenol backbone substituted with an iodine atom at the 4-position and a nitro group at the 2-position.[1] Its molecular structure dictates its chemical behavior, influencing everything from its solubility in polar and non-polar solvents to its reactivity and degradation pathways. The interplay between the electron-withdrawing nitro group, the bulky, hydrophobic iodine atom, and the acidic hydroxyl group is key to understanding its properties.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21784-73-6[1]
Molecular Formula C₆H₄INO₃[1][2][3]
Molecular Weight 265.01 g/mol [1][2][4]
Appearance Solid (often crystalline)[4]
Density 2.176 g/cm³ (Predicted)[2]
Boiling Point 296.4°C at 760 mmHg (Predicted)[2]
Flash Point 133°C (Predicted)[2]
LogP (Octanol-Water) 2.428 (Predicted)[2]
Vapor Pressure 0.000816 mmHg at 25°C (Predicted)[2]

The predicted LogP value of ~2.43 suggests that this compound is moderately lipophilic. This indicates a preference for non-polar environments over aqueous ones, a critical factor for predicting its solubility, membrane permeability, and bioaccumulation potential.[2]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a fundamental parameter in drug development, impacting formulation, bioavailability, and synthetic chemistry. The structure of this compound—with its hydrophobic benzene ring and iodo substituent, and its polar hydroxyl and nitro groups—suggests a complex solubility profile.[5]

Qualitative Solubility Assessment
  • Aqueous Solubility : The compound's nonpolar aromatic structure and large iodine atom are expected to limit its solubility in water.[6] However, the hydroxyl and nitro groups can participate in hydrogen bonding, allowing for some degree of aqueous solubility, which is likely to be pH-dependent due to the acidic nature of the phenolic proton.[7][8]

  • Organic Solvent Solubility : Solubility is expected to be significantly higher in polar organic solvents such as ethanol, methanol, and acetone, which can act as both hydrogen bond donors and acceptors.[9] It is also likely soluble in other organic solvents like ethyl acetate and chloroform.[6] Solubility in nonpolar solvents like hexane may be limited, though greater than in water.[9]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water; Soluble in AlcoholsHydrogen bonding capability of -OH and -NO₂ groups. Alcohols better match the overall polarity.[9]
Polar Aprotic Acetone, Acetonitrile, DMSOSolubleStrong dipole-dipole interactions and hydrogen bond acceptance.[5][9]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe molecule's polarity from -OH and -NO₂ groups limits solubility in highly non-polar media.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Given the absence of precise published data, the following protocol provides a reliable, self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation : Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, ethanol). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) to facilitate equilibration. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. To separate the saturated solution from the undissolved solid, withdraw an aliquot from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to prevent solid particles from being transferred.

  • Quantification : Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4). Analyze the sample to determine the concentration of dissolved this compound.

  • Calculation : Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Seal and agitate (24-48h at constant T) prep1->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 end end quant2->end Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation

Understanding the stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect efficacy or safety. Key factors influencing its stability include pH, light, and temperature.[5]

Factors Influencing Stability
  • pH Stability : The phenolic hydroxyl group is acidic (pKa of the related 4-nitrophenol is 7.15), meaning the compound will exist as the phenolate anion at higher pH values.[10] This ionization can significantly alter its stability, as the electron-rich phenolate is often more susceptible to oxidative degradation. Hydrolytic stability should be assessed across a range of pH values relevant to physiological conditions and formulation.

  • Photostability : Aromatic nitro compounds are often light-sensitive.[11][12] The molecule's structure suggests it can absorb UV radiation, potentially leading to photodegradation.[13] This is a critical parameter to evaluate, especially for formulations that may be exposed to light. Testing should follow established guidelines such as ICH Q1B.[14]

  • Thermal Stability : While many nitrophenols are stable at ambient temperatures, they can decompose upon intense heating.[15][16] Forced degradation studies at elevated temperatures are necessary to understand the thermal degradation pathway and kinetics.

Experimental Protocol: Forced Degradation & Photostability Studies

Objective: To identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions :

    • Acid/Base Hydrolysis : Dilute the stock solution with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) respectively. Incubate samples at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

    • Thermal Degradation : Store both solid powder and a solution of the compound in a temperature-controlled oven (e.g., 80°C), protected from light.

    • Photostability : Expose a solution and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines.[14] A standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][14] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.[14]

  • Time Points and Analysis : At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Analyze the samples using a stability-indicating analytical method, such as the HPLC method described in Section 4, to quantify the remaining parent compound and detect any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis at Time Points (t₀, t₁, t₂, ...) start This compound (Solid & Solution) acid Acidic (e.g., 0.1N HCl, 60°C) start->acid base Basic (e.g., 0.1N NaOH, 60°C) start->base oxid Oxidative (e.g., 3% H₂O₂) start->oxid therm Thermal (e.g., 80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo dark Dark Control start->dark hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc dark->hplc mass_bal Mass Balance Calculation hplc->mass_bal end end mass_bal->end Identify Degradation Profile

Caption: Workflow for a Comprehensive Stability Assessment.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, pathways can be hypothesized based on related chemistries.[17][18] Common reactions include reduction of the nitro group to an amino group, nucleophilic substitution of the iodine or nitro group, or hydroxylation of the benzene ring, particularly under oxidative or photocatalytic conditions.

G cluster_products Potential Degradation Products parent This compound p1 Reduction: 4-Iodo-2-aminophenol parent->p1 Reductive Conditions p2 Hydroxylation: Iodo-nitro-catechol derivatives parent->p2 Oxidative (e.g., Fenton) p3 Deiodination: 2-Nitrophenol parent->p3 Photolytic/ Reductive

Caption: Hypothetical Degradation Pathways.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing nitrophenols due to their strong UV absorbance.[19][20]

Protocol: HPLC-UV Method for this compound

This protocol is a robust starting point for method development and validation.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Method Parameters:

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A starting point could be 60:40 Acetonitrile:Buffer.[20][21]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution (e.g., from 200-400 nm). For related nitrophenols, detection is often performed between 270 nm and 320 nm.[5][21] Note that the λmax of nitrophenols is pH-sensitive; the deprotonated phenolate form absorbs at a much longer wavelength (~400 nm).[10] For consistent analysis, the mobile phase should be buffered to a constant pH.

  • Injection Volume : 10-20 µL.

  • Column Temperature : 30°C.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines to ensure trustworthy results.[19]

Safe Handling and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

  • Handling : this compound should be handled in a well-ventilated area or a chemical fume hood.[22][23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[24][25] Avoid creating dust and avoid contact with skin and eyes.[22][23]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] It should be protected from light.[4][11][12] Store away from incompatible materials such as strong bases and oxidizing agents.[24]

Conclusion

This compound is a moderately lipophilic compound with predicted low aqueous solubility and higher solubility in polar organic solvents. Its stability is likely influenced by pH, light, and temperature, with potential degradation involving the nitro, iodo, and hydroxyl functional groups. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to empirically determine the solubility and stability profiles of this compound. The application of these robust methodologies will generate the reliable data required for advancing research and development in pharmaceuticals and other scientific fields.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Iodo-2-nitrophenol. While a definitive single-crystal X-ray structure of this specific compound is not publicly available in crystallographic databases as of the last update, this document synthesizes established crystallographic principles and data from closely related analogues to present a robust analytical framework. We will explore the synthesis and crystallization, the application of single-crystal X-ray diffraction for data acquisition and structure solution, and a detailed predictive analysis of the molecular geometry and supramolecular assembly. Particular emphasis is placed on the anticipated intermolecular interactions, such as hydrogen and halogen bonding, which are critical in understanding the solid-state behavior of this compound and its potential applications in materials science and drug development.

Introduction: The Significance of Crystalline Architecture

This compound (C₆H₄INO₃) is a halogenated nitroaromatic compound with potential applications as a synthon in organic synthesis and as a fragment in the design of bioactive molecules.[1][2] The precise three-dimensional arrangement of molecules in the solid state, or its crystal structure, governs a multitude of its physicochemical properties, including melting point, solubility, stability, and bioavailability. For professionals in drug development, a thorough understanding of the crystal structure is paramount for solid-form screening, polymorph identification, and intellectual property protection.

This guide will provide the scientific community with a detailed protocol and predictive analysis for the crystal structure determination of this compound. By examining the interplay of its functional groups—the hydroxyl, nitro, and iodo moieties—we can anticipate the formation of a rich network of non-covalent interactions that dictate the overall crystal packing.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization of this compound

The synthesis of this compound can be approached through several established routes, typically involving the nitration of an iodophenol or the iodination of a nitrophenol. A common laboratory-scale synthesis involves the nitration of 4-iodophenol.[3]

Protocol for Synthesis:

  • Dissolve 4-iodophenol in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction rate and minimize side products.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Crystallization: The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution is a widely used technique.

Protocol for Crystallization:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Monitor for the formation of well-defined single crystals over several days to weeks.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model final_model structure_refinement->final_model Final Crystallographic Model

Caption: A generalized workflow for the crystal structure determination of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map. This can be achieved using methods such as Direct Methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Predicted Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound, we can predict the key structural features and intermolecular interactions that will define its crystal packing.

Molecular Geometry

The molecule consists of a benzene ring substituted with a hydroxyl group, a nitro group, and an iodine atom. The nitro group is expected to be slightly twisted out of the plane of the benzene ring. The bond lengths and angles should be consistent with those observed in similar substituted phenols.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Chemical FormulaC₆H₄INO₃
Formula Weight265.01 g/mol [5]
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Z (molecules per unit cell)4 or 8
Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as acceptors. It is highly probable that strong O-H···O hydrogen bonds will be a primary feature, potentially linking molecules into chains or dimers.[6] The presence of both intramolecular and intermolecular hydrogen bonding is possible, similar to what is observed in 2-nitrophenol.

  • Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. It can form directional interactions with electron-rich atoms, most likely the oxygen atoms of the nitro group of a neighboring molecule (I···O interactions).[7][8] These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the three-dimensional architecture of the crystal.

  • π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are expected to be offset, given the presence of the bulky iodine atom and the electron-withdrawing nitro group.

Diagram of Predicted Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 This compound M1_OH O-H M1->M1_OH M1_NO2 NO₂ M1->M1_NO2 M1_I I M1->M1_I M2_NO2 NO₂ M1_OH->M2_NO2 Hydrogen Bond (O-H···O) M1_I->M2_NO2 Halogen Bond (I···O) M2 This compound M2_OH O-H M2->M2_OH M2->M2_NO2 M2_I I M2->M2_I

Caption: Predicted key intermolecular interactions in the crystal structure of this compound.

Data Validation and Deposition

Upon successful refinement of the crystal structure, the results should be validated using software such as PLATON. The final atomic coordinates and structure factors should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[9][10] The CSD is a central repository for small-molecule organic and metal-organic crystal structures.[11]

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive framework for the crystal structure analysis of this compound. By following the described experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution view of its solid-state architecture. The predictive analysis suggests a complex interplay of hydrogen and halogen bonding, which will be crucial for understanding its material properties.

The determination of this crystal structure will not only contribute to the fundamental knowledge of halogenated nitroaromatics but will also provide a valuable dataset for computational studies, such as crystal structure prediction and the analysis of intermolecular interaction energies. For those in drug development, this information is invaluable for solid-form selection and the design of new chemical entities with tailored properties.

References

Foreword: Bridging Theory and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Iodo-2-nitrophenol

In the landscape of modern drug development, understanding a molecule's fundamental electronic structure, stability, and reactivity is paramount. This compound, a substituted aromatic compound, presents a fascinating case study due to the interplay of its electron-withdrawing nitro group, the bulky and polarizable iodo substituent, and the acidic phenolic hydroxyl group. These features govern its intermolecular interactions, which are critical for its potential as a scaffold or intermediate in pharmaceutical design. This guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound, moving beyond a simple list of steps to explain the critical reasoning behind each computational choice. Our objective is to empower researchers to generate reliable, predictive data that can accelerate the drug discovery pipeline.

The Theoretical Cornerstone: Why Density Functional Theory?

For molecules of this size and complexity, Density Functional Theory (DFT) stands as the computational workhorse.[1][2] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an exceptional balance of accuracy and computational efficiency, making it the preferred method for studying substituted phenols and their derivatives.[3][4] Specifically, we can accurately predict geometries, vibrational frequencies, and electronic properties that directly correlate with experimental observations and inform our understanding of molecular behavior.[5][6]

The Computational Blueprint: Method and Basis Set Selection

The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the specific chemical nature of the molecule under investigation.

The Functional: Balancing Accuracy and Cost

We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Rationale: B3LYP is one of the most widely used and extensively validated functionals in quantum chemistry.[7] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This hybrid nature provides a robust description of electronic structures for a wide range of organic molecules, including those with competing electronic effects like this compound.[4][8]

The Basis Set: A Multi-Tiered Approach for a Complex Molecule

A single basis set is insufficient for a molecule containing hydrogen, carbon, nitrogen, oxygen, and a heavy element like iodine. We must use a mixed basis set approach.

  • For H, C, N, O: We will use the 6-311++G(d,p) Pople-style basis set.

    • Rationale: This triple-zeta basis set provides a flexible description of the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling lone pairs and potential hydrogen bonding. The (d,p) specifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), allowing for the description of non-spherical electron density, which is critical for capturing the true bonding environment in a conjugated system.[3][9]

  • For Iodine (I): We will use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and its associated effective core potential (ECP).

    • Rationale: Iodine is a fifth-period element with 53 electrons. A full-electron calculation is computationally prohibitive and must account for relativistic effects. The LANL2DZ basis set replaces the inner core electrons with an ECP, significantly reducing the computational cost.[10] This approach has been shown to yield reliable results for geometries and energies of iodine-containing compounds.[11] Using an ECP is standard and necessary practice for heavy elements.[12]

Simulating Reality: The Role of a Solvation Model

Biological and chemical processes rarely occur in a vacuum. To model the molecule in a condensed phase, such as water, we will incorporate an implicit solvation model.

  • Method: The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is an excellent choice.[13][14]

    • Rationale: PCM treats the solvent as a continuous dielectric medium rather than modeling individual solvent molecules explicitly.[15][16] This dramatically reduces computational expense while capturing the bulk electrostatic effects of the solvent, such as the stabilization of charge separation and polar functional groups.[17] This is crucial for accurately predicting properties like dipole moment and acidity in a polar environment.

Summary of Computational Parameters
ParameterSelectionPurpose
Theory Level Density Functional Theory (DFT)Balances accuracy and computational cost for molecular systems.
Functional B3LYPA robust hybrid functional for accurate electronic structure.[4]
Basis Set (C,H,N,O) 6-311++G(d,p)Flexible description of valence electrons, lone pairs, and polarization.[3]
Basis Set (Iodine) LANL2DZ (ECP)Accounts for relativistic effects and reduces cost for heavy atoms.[10][11]
Solvation Model IEFPCM (Water)Simulates the bulk electrostatic effects of an aqueous environment.[13][14]

The Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for calculating the properties of this compound. This workflow is designed to be self-validating at critical junctures.

G cluster_input Phase 1: Input Preparation cluster_calc Phase 2: Core Quantum Calculation cluster_analysis Phase 3: Property Calculation & Analysis a 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) b 2. Geometry Optimization (Find lowest energy structure) a->b c 3. Vibrational Frequency Analysis b->c d Imaginary Frequencies? c->d e Refine Structure & Re-optimize d->e Yes f 4. Calculate Molecular Properties (HOMO/LUMO, ESP, etc.) d->f No e->b g 5. Analyze & Interpret Data (Reactivity, Spectra, Geometry) f->g h Final Validated Results g->h

Caption: A validated workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Input: Construct an initial 3D guess structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The exact starting geometry is not critical as the optimization algorithm will find the energy minimum. The IUPAC name is this compound and its canonical SMILES is C1=CC(=C(C=C1I)--INVALID-LINK--[O-])O.[18]

  • Optimization Calculation: Submit a geometry optimization calculation using the B3LYP functional, the mixed basis set (6-311++G(d,p) for C,H,N,O and LANL2DZ for I), and the IEFPCM solvation model for water.

  • Frequency Calculation: Following the successful optimization, perform a vibrational frequency calculation at the exact same level of theory. This step is non-negotiable for validating the result.

  • Verification: Analyze the output of the frequency calculation. A true energy minimum, representing a stable structure, will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point. In this case, visualize the imaginary frequency's vibrational mode, perturb the geometry along that mode, and re-run the optimization.

Protocol 2: Calculation of Molecular Properties

Once a validated minimum-energy geometry is obtained, proceed with calculating key electronic and chemical properties. This is typically done as part of the same calculation run or as a subsequent single-point energy calculation on the optimized geometry.

  • Electronic Structure:

    • HOMO/LUMO Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily polarized and reactive.

    • Molecular Electrostatic Potential (ESP): Generate an ESP map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The ESP is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

  • Chemical Descriptors:

    • Dipole Moment: The calculated dipole moment provides a quantitative measure of the molecule's overall polarity, which is crucial for its solubility and ability to engage in dipole-dipole interactions with biological targets.

    • Mulliken Atomic Charges: While method-dependent, Mulliken charges provide a useful approximation of the partial charge on each atom in the molecule, offering further insight into its reactivity.

  • Spectroscopic Prediction:

    • Vibrational Frequencies: The output from the frequency calculation can be used to predict the molecule's infrared (IR) and Raman spectra.[19][20] These predicted spectra, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), can be directly compared with experimental data to confirm the calculated structure.

Data Interpretation: From Numbers to Insights

The true value of these calculations lies in the interpretation of the output data.

G cluster_props Calculated Molecular Properties mol This compound (Optimized Geometry) Bond Lengths Bond Angles Dihedral Angles electronic Electronic Properties HOMO Energy LUMO Energy HOMO-LUMO Gap mol->electronic Electronic Structure reactivity Reactivity Descriptors Electrostatic Potential Dipole Moment mol->reactivity Reactivity & Interactions spectra Spectroscopic Data IR Frequencies Raman Intensities mol->spectra Vibrational Signature

Caption: Key properties derived from the quantum chemical calculation.
Analysis of this compound

  • Geometry: Expect significant intramolecular hydrogen bonding between the phenolic proton and an oxygen of the ortho-nitro group.[7][21] This interaction will shorten the O-H···O distance and influence the planarity of the nitro group relative to the benzene ring. The C-I bond length and C-N bond lengths should be compared with experimental crystallographic data, if available, for validation.

  • Electronic Properties: The electron-withdrawing nitro group and the phenolic oxygen will strongly influence the electronic landscape. The HOMO is likely to have significant character on the phenol ring and oxygen atom, while the LUMO will likely be localized over the nitro group and the aromatic system. This distribution facilitates intramolecular charge transfer upon electronic excitation, a key aspect of its photochemistry.[22][23][24]

  • Reactivity: The ESP map will likely show a highly negative potential around the nitro-group oxygens and a positive potential near the acidic phenolic hydrogen. This confirms their roles as a hydrogen bond acceptor and donor, respectively. The iodine atom, due to its size and polarizability, can also participate in halogen bonding, a crucial interaction in drug-receptor binding that these calculations can help to quantify.

Hypothetical Data Summary

The following table presents an example of the kind of quantitative data that would be generated from this computational protocol.

PropertyCalculated Value (Example)Implication for Drug Development
Energy of HOMO -6.8 eVRelates to the molecule's ability to donate electrons.
Energy of LUMO -2.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.3 eVIndicator of chemical stability and low-energy electronic transitions.
Dipole Moment 3.5 DebyeSuggests significant polarity, influencing solubility and binding.
O-H Bond Length 0.98 ÅCan be used to assess the strength of intramolecular H-bonding.
Predicted pKa ~6.3[25]Quantifies acidity, a key parameter for pharmacokinetics.

Conclusion

This guide provides a robust and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By carefully selecting a hybrid DFT functional, employing a mixed basis set with an ECP for iodine, and incorporating a continuum solvation model, researchers can generate highly accurate predictions of molecular structure, reactivity, and electronic properties. The emphasis on a self-validating workflow, particularly the mandatory frequency analysis, ensures the trustworthiness of the results. The insights gleaned from these calculations—from understanding intramolecular forces to predicting sites of interaction—are invaluable for the rational design of novel therapeutics and provide a powerful complement to experimental investigation.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Data Scarcity in Chemical Safety Assessment

The robust characterization of a chemical's toxicological profile is a cornerstone of modern drug development and chemical safety. For novel or less-common compounds such as 4-Iodo-2-nitrophenol, a comprehensive, empirically derived dataset is often unavailable. This guide directly confronts this challenge. In the absence of extensive specific studies on this compound, we will employ a scientifically rigorous, surrogate-based approach. By leveraging comprehensive data available for its structural analog, 4-nitrophenol, and interpreting the known hazards of the functional groups (iodo-, nitro-, phenol), we can construct a predictive toxicological profile. This document is structured not merely to present data, but to guide the researcher in understanding the principles of toxicological assessment, the rationale behind experimental designs, and the necessary steps to establish a complete safety profile for this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical nature is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 21784-73-6[1]
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [1]
Appearance Solid (predicted)-
Octanol/Water Partition Coefficient (log Kow) 1.91 (for 4-nitrophenol)[2]
Water Solubility Expected to be soluble

The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group suggests moderate water solubility, while the iodine atom and benzene ring contribute to lipophilicity. The log Kow of the surrogate 4-nitrophenol (1.91) indicates that bioaccumulation is not expected to be significant.[3]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. For this compound, the following classifications have been reported.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]

These classifications mandate careful handling and the use of appropriate personal protective equipment (PPE) to mitigate exposure risks.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While no specific ADME studies for this compound exist, the extensive data on 4-nitrophenol provides a robust predictive model.[4]

  • Absorption: As a substituted phenol, rapid absorption is anticipated following oral, dermal, and inhalation exposure.[4] The moderate lipophilicity conferred by the iodine atom may enhance dermal penetration compared to 4-nitrophenol alone.

  • Distribution: Following absorption, widespread distribution throughout the body is expected.[4] For 4-nitrophenol, the highest initial concentrations are found in the gastrointestinal tract, kidneys, and liver.[4]

  • Metabolism: The metabolism of this compound is predicted to follow pathways established for other nitrophenols. The primary routes will likely involve Phase I reduction of the nitro group to an amino group and Phase II conjugation of the phenolic hydroxyl group with glucuronic acid and sulfate.[4][5] The carbon-iodine bond is generally stable but can undergo deiodination by cytochrome P450 enzymes.

Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent This compound met_amino 4-Iodo-2-aminophenol parent->met_amino Nitroreductases met_gluc Glucuronide Conjugate parent->met_gluc UGTs met_sulf Sulfate Conjugate parent->met_sulf SULTs met_amino->met_gluc UGTs met_amino->met_sulf SULTs

Caption: Predicted metabolic pathways for this compound.

  • Excretion: Rapid excretion, primarily in the urine as conjugated metabolites, is expected. The elimination half-life for 4-nitrophenol is approximately 4 hours, and a similar rapid clearance is anticipated for its iodinated analog.[4]

Mammalian Toxicology Profile

This section synthesizes the GHS classifications with surrogate data from 4-nitrophenol to build a comprehensive toxicological picture.

Acute Toxicity

The compound is classified as harmful by all major routes of acute exposure (oral, dermal, inhalation).[1] Acute exposure to the surrogate, 4-nitrophenol, is known to cause headaches, drowsiness, nausea, and cyanosis due to the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood.[2][6] This hematological effect is a key concern for nitrophenolic compounds.

Irritation

Direct GHS classification indicates that this compound causes skin and serious eye irritation.[1] Animal studies with 4-nitrophenol confirm that direct application causes severe eye irritation, including corneal opacity.[7]

Repeated Dose Toxicity

No specific data exists for this compound. However, safety data for 4-nitrophenol suggests that prolonged or repeated exposure may cause damage to the liver and kidneys.[3] A definitive assessment would require a 90-day repeated-dose oral toxicity study in rodents, following a standardized protocol such as OECD Test Guideline 408.

Genotoxicity

The genotoxic potential of this compound has not been evaluated. For its surrogate, 4-nitrophenol, the data is mixed. It has shown positive results for clastogenicity (chromosome damage) in some in vitro mammalian cell assays, but it tested negative in the in vivo mouse micronucleus assay, which is a more direct measure of genotoxic potential in a whole organism.[8][9] Based on this, 4-nitrophenol is now often considered a non-genotoxic impurity.[8][9] A standard battery of tests is required to characterize this compound.

Genotoxicity Testing Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up start Test Compound: This compound ames Bacterial Reverse Mutation (Ames Test - OECD 471) start->ames mla Mammalian Cell Gene Mutation (Mouse Lymphoma - OECD 490) start->mla decision_invitro Any Positive Results? ames->decision_invitro mla->decision_invitro micronucleus Mammalian Erythrocyte Micronucleus Test (OECD 474) decision_invitro->micronucleus Yes end_neg Conclusion: Not Genotoxic decision_invitro->end_neg No micronucleus->end_neg Negative end_pos Conclusion: Potential Genotoxin micronucleus->end_pos Positive

Caption: Standard tiered workflow for assessing genotoxicity potential.

Carcinogenicity

There is no information on the carcinogenic potential of this compound. The surrogate, 4-nitrophenol, was not found to be carcinogenic in a long-term dermal study in mice.[5] A definitive assessment would require a 2-year rodent bioassay.

Ecotoxicological Profile

While specific data is lacking, the known properties of nitrophenols suggest potential hazards to aquatic life. They are generally toxic to fish, daphnia, and algae.[3]

  • Environmental Fate: In the environment, nitrophenols are subject to biodegradation in water and soil, with atmospheric half-lives estimated at 3-18 days.[10] Photolysis is also an important degradation process in surface waters.[10]

  • Aquatic Toxicity (Surrogate Data): For 4-nitrophenol, acute toxicity (LC50) values are in the low mg/L range for fish and invertebrates, indicating it is harmful to aquatic life.[3]

Table 3: Ecotoxicity of 4-Nitrophenol (Surrogate)

SpeciesEndpointValueExposure TimeTest GuidelineSource
Danio rerio (Zebra fish)LC5010.4 mg/L96 hOECD 203[3]
Daphnia magna (Water flea)EC5022 mg/L48 hOECD 202[3]
Desmodesmus subspicatus (Green algae)EC5023.7 mg/L96 h-[3]

Key Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a structured testing program is essential. The following OECD test guidelines represent the international standard for regulatory toxicology.[11][12]

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a validated approach to determine the LD50 value while minimizing animal usage.[13]

  • Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

  • Animal Model: Healthy, young adult female rats (8-12 weeks old) are typically used as they are often slightly more sensitive.[13]

  • Procedure:

    • A starting dose is selected based on available information (e.g., from structurally related chemicals). A default of 175 mg/kg can be used if no information exists.

    • A single animal is dosed by oral gavage.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal, using a dose progression factor of 3.2.

    • The test is concluded when a stopping criterion is met (e.g., a specific number of reversals in outcome). The LD50 and confidence intervals are then calculated using maximum likelihood methods.

  • Causality: The UDP method provides a statistically robust LD50 estimate with fewer animals than the traditional fixed-group method by using a sequential dosing strategy where each outcome informs the next experimental step.[13]

Protocol 2: In Vitro Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This is the initial screening test for gene mutation potential.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required to synthesize histidine or tryptophan, respectively. The test measures the ability of the chemical to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on minimal agar plates.

    • After 48-72 hours of incubation, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it produces a dose-related increase in the number of revertants over the background (negative control).

  • Self-Validation: The inclusion of both positive and negative controls within each experiment validates the sensitivity of the bacterial strains and the activity of the S9 mix, ensuring the integrity of the results.

Safety, Handling, and Exposure Control

Given the GHS classifications, stringent safety protocols are mandatory.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][14] Eyewash stations and safety showers must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A NIOSH/MSHA-approved respirator is required when dusts may be generated.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[15]

    • Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[16]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[16]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and give two glasses of water to drink. Seek immediate medical attention.[3][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight.[14][15] Store locked up or in an area accessible only to qualified personnel.[3]

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized. Based on its chemical structure, GHS classification, and extensive data from its analog 4-nitrophenol, it should be treated as a substance that is harmful if swallowed, inhaled, or in contact with skin, and is a skin and eye irritant.[1] The potential for repeated dose toxicity affecting the liver and kidneys, as well as the hematological effect of methemoglobinemia, are key hazards inherited from its nitrophenol structure.[2][3]

Significant data gaps exist, particularly concerning repeated dose toxicity, genotoxicity, and carcinogenicity. It is strongly recommended that a tiered testing strategy, beginning with the foundational in vitro genotoxicity assays and acute toxicity studies described herein, be undertaken before any significant human exposure is considered. This systematic approach will replace predictive data with empirical evidence, ensuring a robust and reliable safety assessment for this compound.

References

historical synthesis methods for 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Synthesis of 4-Iodo-2-nitrophenol

Abstract

This compound is a substituted aromatic compound of interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules. Its synthesis presents a classic case study in electrophilic aromatic substitution, where the interplay of activating and deactivating groups, along with the choice of synthetic strategy, dictates the reaction's outcome. This guide provides a comprehensive overview of the historical methods developed for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore three principal synthetic strategies: the direct iodination of 2-nitrophenol, the nitration of 4-iodophenol, and the regiochemically precise Sandmeyer reaction starting from 4-amino-2-nitrophenol. The narrative emphasizes the chemical principles, experimental causality, and evolution of these techniques, offering both theoretical insight and practical protocols.

Introduction: Strategic Considerations for Synthesis

The molecular architecture of this compound features three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and an iodine (-I) atom. The synthetic challenge lies in introducing these groups with the correct regiochemistry. The hydroxyl group is a strongly activating, ortho, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. The iodine atom is a deactivating but ortho, para-directing group. A retrosynthetic analysis reveals three logical pathways that have been historically explored.

Caption: Core retrosynthetic strategies for this compound.

This guide will dissect each of these strategies, evaluating their historical context, mechanistic underpinnings, and practical viability.

Route I: Direct Iodination of 2-Nitrophenol

The most direct conceptual approach is the electrophilic iodination of commercially available 2-nitrophenol. In this substrate, the powerful ortho, para-directing influence of the hydroxyl group dominates. Since the ortho positions are sterically hindered and one is already occupied by the nitro group, the substitution is strongly directed to the C4 position (para to the hydroxyl group).

Mechanism and Reagent Evolution

Direct iodination with elemental iodine (I₂) is challenging because iodine is the least reactive halogen in electrophilic aromatic substitution.[1] Historically, this necessitated the use of an oxidizing agent to convert I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺) or a polarized complex.

Common historical methods employed various iodinating systems:

  • Iodine and an Oxidant: The combination of molecular iodine with an oxidant like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) in an aqueous or alcoholic medium is a well-established method.[2][3][4] The oxidant facilitates the formation of the electrophilic iodine species in situ. For instance, H₂O₂ oxidizes iodide to hypoiodite, which is in equilibrium with the active iodinating agent.

  • Iodine Monochloride (ICl): As a pre-formed interhalogen compound, ICl is more polarized (Iᵅ⁺-Clᵅ⁻) than I₂ and serves as a more aggressive iodinating agent, often used to overcome the deactivation of the ring by the nitro group.[2]

  • Alkaline Iodination: Dissolving phenol in a dilute basic solution (e.g., NaHCO₃ or NH₄OH) generates the more strongly activating phenoxide ion. Subsequent addition of iodine can then proceed under milder conditions, as the electron-rich phenoxide is more susceptible to electrophilic attack.[5]

Challenges and Causality

While seemingly straightforward, this route is not without its difficulties.

  • Reactivity: The nitro group deactivates the ring, making the reaction sluggish compared to the iodination of phenol itself. This requires more forcing conditions or more reactive iodinating agents.

  • Selectivity: Although the C4 position is electronically favored, some formation of 2,6-diiodo-4-nitrophenol can occur, especially if an excess of the iodinating agent is used.[3] The reaction conditions must be carefully controlled to favor mono-iodination.

  • Workup: Reactions involving elemental iodine often require a quenching step with a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine, complicating the isolation procedure.[6]

Route II: Nitration of 4-Iodophenol

An alternative strategy involves reversing the order of substitution: nitrating 4-iodophenol. Here, both the hydroxyl and iodo groups are ortho, para-directing. Since the para position is blocked by iodine, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions.

Mechanistic Considerations

The standard method for phenol nitration involves using dilute nitric acid at controlled, low temperatures.[7][8] The reaction is autocatalytic and can be vigorous. The hydroxyl group is so activating that harsh conditions (e.g., concentrated sulfuric/nitric acid) are unnecessary and often lead to oxidation and the formation of polymeric tars.

The key experimental choices are driven by the need to control the reaction's exothermicity and prevent over-nitration or degradation:

  • Temperature Control: Running the reaction at or below room temperature is critical to ensure selectivity and prevent runaway reactions.[8][9]

  • Dilution: Using dilute nitric acid helps to moderate the reactivity and improve the yield of the desired mononitrated products.[7]

Challenges and Causality

The primary drawback of this route is the lack of perfect regioselectivity. The nitration of 4-iodophenol will inevitably produce a mixture of this compound and 4-iodo-2,6-dinitrophenol. The separation of these products can be challenging, often requiring careful chromatography or fractional crystallization, which is inefficient for large-scale preparations.

Route III: The Sandmeyer Reaction - A Regiospecific Approach

The most elegant and historically significant method for preparing aryl halides with unambiguous regiochemistry is the Sandmeyer reaction.[10][11] This multi-step sequence begins with an aromatic amine, converts it to a diazonium salt, and subsequently displaces the diazonium group with a halide. For the synthesis of this compound, the logical starting material is 4-amino-2-nitrophenol.

Foundational Chemistry: Synthesis of the Precursor

The required precursor, 4-amino-2-nitrophenol, is historically prepared via the selective reduction of 2,4-dinitrophenol. This is a classic transformation known as the Zinin reduction , which typically uses sodium sulfide (Na₂S) or ammonium sulfide as the reducing agent.[12][13] The sulfide selectively reduces one nitro group in the presence of another, a crucial step that enables the entire Sandmeyer sequence.

The Sandmeyer Sequence: Mechanism and Protocol

The process involves two critical laboratory steps: diazotization and iodide displacement.

G node_start 4-Amino-2-nitrophenol node_diazonium 4-Diazo-2-nitrophenol Salt node_start->node_diazonium Step 1: Diazotization node_reagents1 NaNO₂ + 2 HCl (0-5 °C) node_reagents1->node_diazonium node_product This compound + N₂ (gas) + KCl node_diazonium->node_product Step 2: Iodide Displacement node_reagents2 Potassium Iodide (KI) node_reagents2->node_product

Caption: Workflow for the Sandmeyer-type synthesis of this compound.

  • Diazotization: The amine is dissolved in a strong mineral acid (e.g., HCl, H₂SO₄) and cooled to 0–5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise.[14] The nitrous acid generated in situ reacts with the amino group to form the aryl diazonium salt. The causality for the low temperature is paramount: aryl diazonium salts are thermally unstable and will decompose, often violently, at higher temperatures, typically yielding phenols and other byproducts.[14]

  • Iodide Displacement: A solution of potassium iodide (KI) is added to the cold diazonium salt solution. The diazonium group (-N₂⁺) is an exceptional leaving group, and nitrogen gas evolves as the iodide ion displaces it.[14][15] Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[16] This is because iodide is a sufficiently strong nucleophile to initiate the reaction, which is believed to proceed via a radical mechanism (SᵣNAr).[10]

The primary advantage of this route is its unambiguous regiochemical control . The final position of the iodine atom is dictated solely by the initial position of the amino group on the precursor.

Comparative Analysis of Historical Methods

Synthesis RouteStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages & Challenges
Direct Iodination 2-NitrophenolI₂ + Oxidant (H₂O₂, HIO₃) or IClAqueous/alcoholic solution, room temp to mild heatDirect, one-step conversion.Sluggish reaction, potential for di-iodination, requires oxidant, purification can be difficult.
Nitration 4-IodophenolDilute HNO₃Low temperature (0-20 °C)Uses common lab reagents.Poor regioselectivity (forms isomers), risk of oxidation/degradation, difficult product separation.
Sandmeyer Reaction 4-Amino-2-nitrophenol1. NaNO₂, HCl 2. KI0–5 °C for diazotizationExcellent, unambiguous regiocontrol, high-yielding.Multi-step process, requires synthesis of the amine precursor, involves unstable diazonium intermediate.

Field-Proven Experimental Protocol: The Sandmeyer Synthesis

This protocol describes the synthesis of this compound from 4-amino-2-nitrophenol, a method prized for its reliability and regiochemical purity.

Part A: Diazotization of 4-Amino-2-nitrophenol

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 10 mL concentrated hydrochloric acid in 100 mL of water.

  • Amine Addition: Add 15.4 g (0.1 mol) of 4-amino-2-nitrophenol to the acid solution. Stir to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature of the slurry is stable between 0 °C and 5 °C. Vigorous stirring is essential.

  • Nitrite Addition: In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water. Using a dropping funnel, add this solution dropwise to the cold amine slurry over 30 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid should be present at the end (test with starch-iodide paper).

  • Stirring: Continue to stir the resulting cold diazonium salt solution for an additional 15 minutes after the addition is complete.

Part B: Iodide Displacement

  • Prepare Iodide Solution: In a 1 L beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water.

  • Displacement Reaction: Slowly and carefully, add the cold diazonium salt solution from Part A in small portions to the stirring potassium iodide solution. Expect vigorous effervescence as nitrogen gas is evolved. Control the rate of addition to keep the foaming manageable.

  • Warming: After the addition is complete, allow the reaction mixture to stand for 10 minutes, then warm it gently on a steam bath to approximately 60 °C for 15 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the mixture to room temperature. The crude this compound will precipitate as a dark solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield the final product as crystalline needles.

Conclusion

The historical synthesis of this compound offers a valuable lesson in the strategic planning of aromatic chemistry. While direct iodination and nitration are conceptually simple, they are often plagued by issues of reactivity and selectivity. The Sandmeyer reaction, although more complex in its execution, provides a robust and reliable pathway that guarantees the desired regiochemistry. This method's reliance on the controlled transformation of an amino group into a halide via a diazonium intermediate represents a cornerstone of classical organic synthesis, demonstrating how a multi-step, logic-driven approach can overcome the inherent challenges of competing directing group effects. For researchers and drug development professionals, understanding these foundational routes provides not only a practical guide for synthesis but also a deeper appreciation for the principles that govern chemical reactivity.

References

A Technical Guide to the Industrial Potential of 4-Iodo-2-nitrophenol: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of industrial chemistry, the value of an intermediate is measured by its versatility, reactivity, and potential to serve as a scaffold for high-value downstream products. 4-Iodo-2-nitrophenol is a unique trifunctional molecule, incorporating a phenol, a nitro group, and an iodine atom on an aromatic ring. While not as commonly utilized as its simpler analog, 4-nitrophenol, its distinct combination of functional groups presents a compelling case for its application in specialized sectors such as pharmaceuticals, agrochemicals, and materials science. The nitro group acts as a powerful electron-withdrawing group and a precursor to a primary amine; the phenolic hydroxyl offers a site for etherification or esterification; and the iodine atom provides a reactive handle for sophisticated carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of this compound, exploring its chemical properties, synthesis, and, most importantly, its latent potential as a strategic building block for researchers and chemical development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. This compound is a solid at room temperature with characteristics defined by its three key functional groups.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 21784-73-6[1]
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1I)--INVALID-LINK--[O-])O[1]
InChIKey RHWDEIXKHGCDOG-UHFFFAOYSA-N[1]
Appearance Not Available (Typically a yellow crystalline solid)[2]
Topological Polar Surface Area 66.1 Ų[1]
Hydrogen Bond Acceptor Count 3[2]

Spectroscopic data is crucial for reaction monitoring and quality control. Key spectral information for this compound is available through various databases, confirming its structure.[1][3]

Synthesis and Reactivity

The strategic value of this compound is contingent upon its accessible synthesis and predictable reactivity. It can be prepared through several established organic chemistry transformations, most commonly via the nitration of 4-iodophenol.

Experimental Protocol: Synthesis via Nitration of 4-Iodophenol

This protocol describes a general method for the nitration of an activated aromatic ring. The procedure must be performed with caution due to the use of strong acids and the exothermic nature of the reaction.

Materials:

  • 4-Iodophenol

  • Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Silica Gel for Chromatography

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-iodophenol in glacial acetic acid.[4]

  • Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled 4-iodophenol solution. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction and minimize side-product formation.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: Pour the reaction mixture into a beaker of ice water to quench the reaction. This will precipitate the crude product.[4]

  • Extraction: Extract the product from the aqueous mixture using dichloromethane. Combine the organic layers.[4]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to isolate this compound from other isomers.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Iodophenol 4-Iodophenol in Glacial Acetic Acid ReactionVessel Reaction Flask (Ice Bath) < 10°C Iodophenol->ReactionVessel NitratingAgent Fuming Nitric Acid in Glacial Acetic Acid NitratingAgent->ReactionVessel Slow Dropwise Addition Quench Quench with Ice Water ReactionVessel->Quench Stir 30 min at RT Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Workflow for the synthesis of this compound.

Potential Industrial Applications

The true potential of this compound lies in its utility as a versatile building block. Nitro compounds are widely regarded as ideal intermediates in organic synthesis, and their importance in creating pharmaceutically relevant molecules is well-documented.[5][6][7]

Pharmaceutical Synthesis

The functional handles of this compound make it an attractive starting material for complex Active Pharmaceutical Ingredients (APIs).

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂), a key functional group in a vast number of pharmaceuticals. This transformation opens the door to forming amides, sulfonamides, and other nitrogen-containing heterocycles.

  • Aryl Iodide Cross-Coupling: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient construction of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.[8]

  • Phenolic Hydroxyl Reactivity: The hydroxyl group can be alkylated or acylated to modulate the compound's solubility, lipophilicity, and metabolic stability.

G cluster_transformations Synthetic Transformations cluster_products Potential Products Start This compound Reduction Nitro Reduction (e.g., H₂, Pd/C) Start->Reduction Coupling Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Alkylation O-Alkylation/ Acylation Start->Alkylation Amine 2-Amino-4-iodophenol Reduction->Amine Coupled Bi-aryl or Alkylated Phenol Derivative Coupling->Coupled Ether Phenolic Ether/ Ester Derivative Alkylation->Ether API Complex API Scaffold Amine->API Coupled->API Ether->API

Potential synthetic pathways from this compound to APIs.
Agrochemical Development

The agrochemical industry heavily relies on nitrophenolic structures. 4-Nitrophenol itself is a key precursor for insecticides like Triflumuron and Hexaflumuron, which act by inhibiting chitin synthesis in insects. It is also a foundational component for various pesticides and fungicides.

This compound could serve as a valuable scaffold for developing new crop protection agents. The introduction of an iodine atom can significantly alter a molecule's biological properties by:

  • Increasing Lipophilicity: Enhancing the molecule's ability to penetrate biological membranes.

  • Modulating Binding Affinity: The size and electronic properties of iodine can influence how the molecule interacts with its target enzyme or receptor. Phenolic compounds are well-established antimicrobial agents, and their activity is often linked to their structure.[9][10]

Advanced Materials and Dye Synthesis

Nitrophenols are important intermediates in the production of dyes and pigments. The chromophoric properties of the nitrophenol core can be tuned by introducing different substituents. The iodine atom on this compound provides a reactive site for further functionalization, potentially leading to the synthesis of novel dyes with unique spectral properties or improved lightfastness. Furthermore, its trifunctional nature could allow it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers with tailored thermal or optical properties.

Biological Activity and Toxicological Profile

Understanding the toxicology of any chemical intermediate is paramount for safe handling and application.

Hazard Summary: Based on GHS classifications, this compound is considered hazardous.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The reduction of the nitro group is a key consideration. While 4-nitrophenol is a known toxic pollutant, it can be catalytically reduced to 4-aminophenol, a less harmful and industrially useful compound.[11][12] Similarly, the metabolic fate of this compound would likely involve the reduction of its nitro group to form 2-amino-4-iodophenol, which would have a different biological and toxicological profile. The environmental presence of related nitroaromatic compounds has been shown to potentially influence microbial communities.[13]

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Protocol for Safe Laboratory Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[15]

    • Body Protection: Wear a lab coat and closed-toe shoes.[14]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[16] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and direct sunlight.[17]

  • Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Sweep up the solid material without creating dust and place it in a suitable, labeled container for disposal.[15]

  • Disposal: Dispose of waste material at an approved waste disposal facility, following all local and national regulations.[16]

Conclusion

This compound represents a compelling, albeit underutilized, chemical intermediate. Its value is not in a single, high-volume application but in its potential as a versatile building block for creating molecular complexity. The strategic placement of its hydroxyl, nitro, and iodo functional groups provides a rich platform for synthetic chemists in the pharmaceutical, agrochemical, and materials science industries. By leveraging modern synthetic methods, particularly transition metal-catalyzed cross-coupling and selective nitro group reductions, researchers can unlock the potential of this molecule to develop novel, high-value products. As the demand for sophisticated and functionally diverse molecules continues to grow, this compound stands ready as a valuable tool in the synthetic chemist's arsenal.

References

Introduction: The Therapeutic Potential of 4-Iodo-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-Iodo-2-nitrophenol Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the biological potential of this compound derivatives. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process, from initial compound characterization to nuanced biological screening and data interpretation.

The this compound scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The constituent functional groups—a phenolic hydroxyl, a nitro group, and an iodine atom—each contribute to a unique electronic and steric profile that can mediate a range of biological activities. The hydroxyl group can participate in hydrogen bonding and act as a proton donor, characteristic of many antioxidant and enzyme-inhibiting compounds. The electron-withdrawing nitro group can influence the acidity of the phenol and participate in charge-transfer interactions, a feature often seen in antimicrobial and anticancer agents.[1] The bulky and lipophilic iodine atom can enhance binding to hydrophobic pockets in target proteins and may contribute to increased potency.

The strategic rationale for screening these derivatives lies in the potential for synergistic or novel bioactivities arising from this specific combination of functionalities. This guide will detail a tiered screening approach, beginning with broad-spectrum assays to identify promising activities and progressing to more specific, mechanism-of-action studies.

Foundational Screening: A Multi-Pronged Approach

A robust initial screening cascade is paramount to efficiently identifying the most promising biological activities of novel this compound derivatives. The following assays are recommended for a comprehensive primary evaluation, targeting key areas of therapeutic interest for phenolic compounds.

Antioxidant Activity Assessment

Phenolic compounds are well-established antioxidants, and this activity often underpins other biological effects.[2] Therefore, initial screening for antioxidant potential is a logical first step.

This assay provides a rapid and straightforward assessment of a compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.

    • Include a blank control (100 µL of methanol and 100 µL of DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it an excellent primary screen for potential anticancer activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach the exponential growth phase.[3]

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3][4]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.[5]

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Antimicrobial Susceptibility Testing

The presence of nitro and iodo functionalities suggests potential antimicrobial activity.[7][8] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][9]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism and Media Preparation:

    • Select a panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound derivative in the broth.

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation and MIC Determination:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Delving Deeper: Mechanistic Insights and Signaling Pathways

Once a primary biological activity is identified, the subsequent phase of investigation should focus on elucidating the underlying mechanism of action. Phenolic compounds are known to modulate a variety of cellular signaling pathways.[10][11]

Potential Signaling Pathways Modulated by Phenolic Compounds

Several key signaling pathways are frequently implicated in the biological effects of phenolic compounds and represent logical starting points for mechanistic studies.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival. Many phenolic compounds exert anti-inflammatory and pro-apoptotic effects by inhibiting NF-κB activation.[10][11]

  • MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of MAPK signaling is a common mechanism for the anticancer effects of phenolic compounds.[10]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a key mechanism for the anticancer activity of many natural and synthetic compounds.[11]

  • Nrf2 Signaling Pathway: This pathway is the master regulator of the antioxidant response. Phenolic compounds can activate Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes.[12]

Diagram: Generalized Experimental Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound Synthesis\n(this compound Derivatives) Compound Synthesis (this compound Derivatives) Primary Assays Primary Assays Compound Synthesis\n(this compound Derivatives)->Primary Assays Antioxidant Screening\n(e.g., DPPH) Antioxidant Screening (e.g., DPPH) Primary Assays->Antioxidant Screening\n(e.g., DPPH) Anticancer Screening\n(e.g., MTT) Anticancer Screening (e.g., MTT) Primary Assays->Anticancer Screening\n(e.g., MTT) Antimicrobial Screening\n(e.g., Broth Microdilution) Antimicrobial Screening (e.g., Broth Microdilution) Primary Assays->Antimicrobial Screening\n(e.g., Broth Microdilution) Data Analysis\n(IC50) Data Analysis (IC50) Antioxidant Screening\n(e.g., DPPH)->Data Analysis\n(IC50) Anticancer Screening\n(e.g., MTT)->Data Analysis\n(IC50) Data Analysis\n(MIC) Data Analysis (MIC) Antimicrobial Screening\n(e.g., Broth Microdilution)->Data Analysis\n(MIC) Hit Selection Hit Selection Data Analysis\n(IC50)->Hit Selection Data Analysis\n(MIC)->Hit Selection Secondary Assays Secondary Assays Hit Selection->Secondary Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Secondary Assays->Enzyme Inhibition Assays Signaling Pathway Analysis\n(e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Secondary Assays->Signaling Pathway Analysis\n(e.g., Western Blot) Apoptosis Assays\n(e.g., Flow Cytometry) Apoptosis Assays (e.g., Flow Cytometry) Secondary Assays->Apoptosis Assays\n(e.g., Flow Cytometry) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Enzyme Inhibition Assays->Structure-Activity Relationship (SAR) Studies Signaling Pathway Analysis\n(e.g., Western Blot)->Structure-Activity Relationship (SAR) Studies Apoptosis Assays\n(e.g., Flow Cytometry)->Structure-Activity Relationship (SAR) Studies Lead Compound Lead Compound Structure-Activity Relationship (SAR) Studies->Lead Compound

Caption: A generalized workflow for the biological screening of novel compounds.

Diagram: Key Signaling Pathways Potentially Modulated by Phenolic Compounds

G cluster_0 Pro-inflammatory & Pro-survival cluster_1 Stress Response & Apoptosis cluster_2 Antioxidant Response This compound\nDerivative This compound Derivative NF-kB NF-kB This compound\nDerivative->NF-kB Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR This compound\nDerivative->PI3K/Akt/mTOR Inhibition MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) This compound\nDerivative->MAPK (ERK, JNK, p38) Modulation Nrf2 Nrf2 This compound\nDerivative->Nrf2 Activation Inflammation\nCell Survival Inflammation Cell Survival NF-kB->Inflammation\nCell Survival Cell Growth\nProliferation Cell Growth Proliferation PI3K/Akt/mTOR->Cell Growth\nProliferation Apoptosis\nCell Cycle Arrest Apoptosis Cell Cycle Arrest MAPK (ERK, JNK, p38)->Apoptosis\nCell Cycle Arrest Antioxidant Gene Expression Antioxidant Gene Expression Nrf2->Antioxidant Gene Expression

Caption: Potential signaling pathways modulated by this compound derivatives.

Data Presentation and Interpretation

Tabular Summary of Screening Data

All quantitative data should be summarized in a clear and concise table to facilitate comparison between different derivatives and assays.

Compound IDAntioxidant Activity (DPPH, IC50 in µM)Anticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
4I2NP-01 DataDataData
4I2NP-02 DataDataData
Positive Control DataDataData
Interpreting the Results
  • IC50 Values: A lower IC50 value indicates greater potency in a given assay. When comparing anticancer activity, it is also crucial to assess the selectivity index (SI), which is the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

  • MIC Values: The MIC is a measure of the potency of an antimicrobial agent. A lower MIC value indicates that less of the compound is required to inhibit the growth of the organism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for interpreting MIC values for established antibiotics.[13][14][15][16]

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound approach to the biological activity screening of this compound derivatives. By employing a tiered screening strategy, from broad-based primary assays to more focused mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this promising class of compounds. The causality-driven approach advocated here, which emphasizes understanding the "why" behind experimental choices, will ultimately lead to more robust and translatable scientific discoveries. Future work should focus on elucidating the specific molecular targets of the most active derivatives and optimizing their structure to enhance potency and selectivity.

References

Methodological & Application

The Strategic Application of 4-Iodo-2-nitrophenol in Suzuki-Miyaura Cross-Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency in constructing C-C bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Within the vast arsenal of building blocks available for this transformation, 4-iodo-2-nitrophenol emerges as a particularly intriguing substrate. Its unique trifunctional nature—an iodine atom for oxidative addition, a deactivating nitro group, and an acidic phenolic proton—presents both distinct advantages and specific challenges.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical underpinnings and practical execution of Suzuki coupling reactions utilizing this compound. We will delve into the mechanistic nuances dictated by its substituent pattern and present a robust, field-proven protocol for its successful implementation.

Mechanistic Considerations: The Interplay of Activating and Directing Groups

The success of a Suzuki-Miyaura coupling hinges on a delicate catalytic cycle involving a palladium catalyst.[1] The specific functional groups on this compound exert a profound influence on each step of this cycle.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex. The electron-withdrawing nature of the nitro group in this compound is anticipated to facilitate this rate-limiting step by rendering the aromatic ring more electron-deficient.[3] The C-I bond is the most reactive among halogens in this process, making this compound an excellent electrophilic partner.

  • Transmetalation: Following oxidative addition, the organoboron species, activated by a base, transfers its organic moiety to the palladium(II) center. The choice of base is critical, especially in the presence of the acidic phenolic group of this compound, to ensure efficient formation of the boronate complex without unwanted side reactions.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst.

The ortho-hydroxyl group can potentially influence the reaction through chelation effects with the palladium center, which may alter the reactivity and selectivity of the coupling.[4] Furthermore, the acidic nature of the phenol necessitates careful selection of the base to avoid deprotonation that could lead to catalyst inhibition or undesired side reactions.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R' RedElim->Pd0 Product Coupled Product (Ar-R') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)2) BoronicAcid->Transmetalation caption Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Caption: Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound265.002651.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.56290.0250.025
K₂CO₃138.212762.02.0
1,4-Dioxane-10 mL--
Water (degassed)-2 mL--
Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (265 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (29 mg, 0.025 mmol, 2.5 mol%). While Pd(PPh₃)₄ is often effective, other catalysts like Pd(OAc)₂ with suitable ligands can also be employed.[5]

  • Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of degassed water via syringe. The use of a dioxane/water solvent system is common for Suzuki couplings.[6]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Diagram: Experimental Workflow for Suzuki Coupling

Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Base (K2CO3) start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Catalyst (Pd(PPh3)4) inert->catalyst solvent Add Solvents (Dioxane/Water) catalyst->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with this compound.

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of the Pd(0) catalyst to prevent oxidation. Consider using a fresh batch or a more robust pre-catalyst.
Insufficiently strong baseWhile K₂CO₃ is often suitable, a stronger base like K₃PO₄ or Cs₂CO₃ may be required, but be mindful of potential side reactions with the phenol.[7]
Poor solubility of reactantsAdjust the solvent system. A switch to DMF or toluene might improve solubility.[8]
Side Product Formation Homocoupling of the boronic acidEnsure the reaction is thoroughly degassed to remove oxygen. Use a slight excess of the aryl halide.
Dehalogenation of the starting materialThis can occur if the reaction time is too long or the temperature is too high. Optimize reaction conditions by monitoring closely.
Protodeborylation of the boronic acidThis is the cleavage of the C-B bond. Using a boronic ester (e.g., pinacol ester) can enhance stability.[3]
Inconsistent Yields Water contentThe amount of water can be critical. Anhydrous conditions or a specific ratio of organic solvent to water may be necessary for reproducibility.[9]

Conclusion: A Powerful Tool for Synthesis

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. While the presence of the nitro and hydroxyl groups necessitates careful consideration of reaction conditions, particularly the choice of base and catalyst system, these challenges are readily overcome with a systematic approach. The protocol and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important building block in the synthesis of complex molecules for a wide range of applications in drug discovery and materials science.

References

Application Notes & Protocols: Utilizing 4-Iodo-2-nitrophenol in Enzyme Inhibition Assays for Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders. This makes them prime targets for therapeutic intervention. A cornerstone of drug discovery is the enzyme inhibition assay, a method to identify and characterize molecules that can modulate an enzyme's activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of small molecule compounds, using 4-Iodo-2-nitrophenol as a representative example, in a robust colorimetric inhibition assay targeting Protein Tyrosine Phosphatase 1B (PTP1B). We will delve into the mechanistic principles of PTP inhibition, provide a detailed, self-validating experimental protocol, and outline the necessary steps for data analysis and interpretation.

Introduction: Targeting the PTP Superfamily

The reversible phosphorylation of tyrosine residues is a fundamental mechanism controlling a vast array of cellular processes. This delicate balance is maintained by the opposing actions of Protein Tyrosine Kinases (PTKs) and Protein Tyrosine Phosphatases (PTPs). The PTP superfamily, comprising over 100 enzymes in the human genome, catalyzes the dephosphorylation of tyrosine residues, thereby terminating or attenuating signaling cascades.[1]

PTP1B: A Key Therapeutic Target Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane PTP that serves as a master negative regulator of the insulin and leptin signaling pathways.[2] It directly dephosphorylates the activated insulin receptor, effectively downregulating insulin signaling.[2][3] Studies in knockout mice have demonstrated that the absence of PTP1B leads to increased insulin sensitivity and resistance to obesity, cementing its status as a high-value target for the treatment of type II diabetes and metabolic syndrome.[2][3]

The Assay Principle: From Substrate to Signal A common and reliable method for measuring PTP activity in a high-throughput format involves the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). PTP1B catalyzes the hydrolysis of pNPP, releasing inorganic phosphate and p-nitrophenol (pNP).[2][4] Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[5][6] Potential inhibitors, such as the subject of this note, this compound, will reduce the rate of pNP formation in a concentration-dependent manner.

Fundamentals of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] Understanding the mode of inhibition is crucial for drug development, as it provides insight into the inhibitor's mechanism of action. Reversible inhibitors, which are the focus of initial screening, are broadly classified into three main types:

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. This inhibition can be overcome by increasing the substrate concentration.[7][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition is not affected by substrate concentration.[7][8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.[7][8]

The kinetic profile of an inhibitor provides invaluable information for lead optimization.

Experimental Workflow and Design

A successful inhibition assay relies on a logical workflow, from careful preparation of reagents to rigorous data analysis. The overall process involves determining the optimal enzyme concentration, evaluating the effect of the inhibitor across a range of concentrations, and calculating key inhibitory parameters like the IC50 value.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Assay Buffer & Reagents B Prepare Serial Dilutions of this compound A->B C Prepare Enzyme Working Solution A->C D Dispense Buffer, Inhibitor, & Enzyme into 96-Well Plate B->D C->D E Pre-incubate at 37°C D->E F Initiate Reaction with pNPP Substrate E->F G Incubate & Stop Reaction F->G H Read Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Figure 1: General workflow for the PTP1B enzyme inhibition assay.

Detailed Protocol: PTP1B Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.

Materials and Reagents
  • Recombinant Human PTP1B (e.g., from R&D Systems, E.C. 3.1.3.48)

  • This compound (or other test inhibitor)

  • p-Nitrophenyl Phosphate (pNPP)

  • Tris-HCl

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Hydroxide (NaOH)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation
  • PTP1B Assay Buffer (500 mL):

    • 25 mM Tris-HCl, pH 7.5

    • 1 mM EDTA

    • 1 mM DTT

    • Rationale: Tris provides a stable pH environment for optimal enzyme activity.[2][4] EDTA chelates divalent metal ions that could interfere with the reaction. DTT is a reducing agent crucial for maintaining the catalytic cysteine residue in its active, reduced state.[4][9]

    • Prepare fresh and keep on ice.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve an appropriate amount of this compound in 100% DMSO. Store at -20°C.

  • Substrate Solution (40 mM pNPP):

    • Dissolve pNPP in the PTP1B Assay Buffer.

    • Prepare fresh before use.

  • Enzyme Working Solution (e.g., 2 µg/mL):

    • Dilute the PTP1B stock solution to the desired final concentration in ice-cold PTP1B Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

  • Stopping Solution (1 M NaOH):

    • Dissolve NaOH in deionized water.

Assay Procedure

The following steps are for a final assay volume of 200 µL.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in PTP1B Assay Buffer to create a range of concentrations (e.g., from 200 µM to 0.1 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Set up the Assay Plate:

    • Test Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 10 µL of Assay Buffer.

    • To all wells, add 130 µL of PTP1B Assay Buffer.

  • Add Enzyme:

    • To the Test Wells and Positive Control wells, add 20 µL of the PTP1B enzyme working solution (1 µg/mL).[4]

    • To the Negative Control wells, add 20 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.

  • Initiate Reaction:

    • Add 40 µL of the 40 mM pNPP substrate solution to all wells to start the reaction.[4] The final concentration of pNPP will be 4 mM.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes. This time should be within the linear range of the reaction determined in preliminary experiments.

  • Stop Reaction:

    • Add 50 µL of 1 M NaOH to all wells to stop the enzymatic reaction and develop the color of the p-nitrophenolate ion.[5]

  • Read Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the Negative Control (no enzyme) from all other readings.

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100

Where:

  • Abs_inhibitor is the corrected absorbance of the well containing the inhibitor.

  • Abs_positive_control is the corrected absorbance of the well with no inhibitor (100% activity).

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is determined from the curve fit.

G y_axis Enzyme Activity (%) x_axis Log [Inhibitor Concentration] origin 5,0.5! 5,0.5! origin->5,0.5! 0.5,3.2! 0.5,3.2! origin->0.5,3.2! p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x p4->ic50_x p6 p5->p6 p7 p6->p7 label_100 100 label_50 50 label_0 0 ic50_y ic50_y->p4 ic50_label IC50

References

Application Notes & Protocols: 4-Iodo-2-nitrophenol as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 4-iodo-2-nitrophenol as a versatile precursor for the synthesis of diverse heterocyclic scaffolds. We provide in-depth protocols and mechanistic insights for key transformations, including nitro group reduction, benzoxazole formation via cyclization, and subsequent functionalization of the aryl iodide through modern cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. The challenge and opportunity in drug discovery lie in the efficient construction of diverse and novel heterocyclic libraries.

This compound is a commercially available starting material that offers a powerful and convergent approach to this challenge.[2][3] Its synthetic utility is encoded in its trifunctional nature:

  • The Phenolic Hydroxyl Group: Acts as an intrinsic nucleophile, poised for intramolecular cyclization reactions to form oxygen-containing heterocycles.

  • The Ortho-Nitro Group: Serves as a masked amino group. Its electron-withdrawing nature activates the aromatic ring, and its reduction to an amine is a pivotal step that uncovers a second nucleophilic site, enabling the formation of fused heterocyclic systems.[4]

  • The Para-Iodo Group: Functions as a highly versatile synthetic handle. The carbon-iodine bond is susceptible to a wide range of transition metal-catalyzed cross-coupling reactions, allowing for late-stage functionalization and the introduction of molecular complexity.[5]

This guide will demonstrate how these three functional groups can be manipulated in a logical sequence to generate complex heterocyclic structures, starting from fundamental transformations and progressing to advanced, catalyzed methodologies.

Foundational Transformation: Unmasking the Amine

The conversion of the ortho-nitro group to an amine is the gateway to a vast array of cyclization strategies. This reduction must be performed chemoselectively, preserving the sensitive C-I bond. While various methods exist, reduction with tin(II) chloride is a classic and reliable choice for this specific transformation due to its high functional group tolerance.

Protocol 1: Selective Reduction of this compound

This protocol details the conversion of this compound to 2-amino-4-iodophenol, the key intermediate for subsequent cyclization reactions.

Workflow: Nitro Group Reduction

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Dissolve this compound in Ethanol/Ethyl Acetate B Add concentrated HCl A->B C Add SnCl2·2H2O portion-wise (Exothermic Reaction) B->C D Heat mixture to reflux (e.g., 70-80°C) C->D E Monitor by TLC until starting material is consumed D->E F Cool to RT and concentrate in vacuo E->F G Add water and basify with sat. NaHCO3 or NaOH (aq) to pH ~8 F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify via column chromatography (Silica gel) I->J K K J->K 2-Amino-4-iodophenol (Characterize: NMR, MS)

Caption: Workflow for the reduction of this compound.

Materials & Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add concentrated HCl.

  • To the stirred solution, add SnCl₂·2H₂O (4.0-5.0 eq) in portions. Causality Note: The reaction is exothermic; portion-wise addition helps control the temperature. SnCl₂ is an effective reducing agent for nitroarenes that typically does not affect aryl halides.

  • Heat the reaction mixture to reflux (70-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and carefully neutralize the mixture by adding saturated NaHCO₃ solution or slowly adding aqueous NaOH until the pH is approximately 8. Trustworthiness Note: This step is critical to quench the acid and deprotonate the product's ammonium salt, rendering it soluble in organic solvents.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 2-amino-4-iodophenol.

Application I: Synthesis of 6-Iodobenzoxazoles

Benzoxazoles are privileged heterocyclic motifs found in numerous biologically active compounds.[6] The 2-amino-4-iodophenol synthesized in the previous step is an ideal precursor for their construction. The most common method involves the condensation with a carbonyl compound, such as an aldehyde, followed by oxidative cyclization.[7]

Protocol 2: One-Pot Synthesis of 2-Aryl-6-iodobenzoxazole

This protocol describes the reaction of 2-amino-4-iodophenol with an aromatic aldehyde to form the corresponding benzoxazole derivative.

Reaction Mechanism: Benzoxazole Formation

G cluster_0 Mechanism Start 2-Amino-4-iodophenol + ArCHO Int1 Schiff Base Intermediate (Iminophenol) Start->Int1 Condensation (-H2O) Int2 Cyclized Intermediate (Benzoxazoline) Int1->Int2 Intramolecular Cyclization Product 2-Aryl-6-iodobenzoxazole Int2->Product Oxidation (-2H)

Caption: Key steps in the formation of a 2-substituted benzoxazole.

Materials & Reagents:

  • 2-Amino-4-iodophenol (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Catalyst/Oxidant system (e.g., I₂ in DMSO, or various metal catalysts)[7]

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Base (if required by the catalytic system)

Step-by-Step Procedure (Example using I₂/DMSO):

  • To a solution of 2-amino-4-iodophenol (1.0 eq) in DMSO, add the aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of iodine (I₂). Causality Note: In this system, DMSO acts as the solvent and the terminal oxidant, while iodine facilitates the oxidative cyclization of the benzoxazoline intermediate.[7]

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography.

Substrate (Aldehyde)Catalyst SystemTemp (°C)Typical Yield (%)
BenzaldehydeI₂/DMSO11085-95
4-MethoxybenzaldehydeCuI/TsOH[6]80~80
4-ChlorobenzaldehydeTiO₂–ZrO₂[7]6088-93
2-NaphthaldehydeI₂/DMSO11080-90

Application II: Diversification via Cross-Coupling Reactions

The iodo-substituted heterocycle is now a platform for diversification. Palladium and copper-catalyzed cross-coupling reactions provide powerful tools to forge new C-C, C-N, and C-O bonds at the C6 position of the benzoxazole core.

A. Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes, providing access to arylalkyne structures that are valuable in materials science and as synthetic intermediates.[8][9]

Catalytic Cycle: Sonogashira Coupling

G pd0 Pd(0)L2 pd_oxid Ar-Pd(II)-I(L2) pd0->pd_oxid Oxidative Addition pd_trans Ar-Pd(II)-C≡CR(L2) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Ar-C≡CR Ar-C≡CR pd_trans->Ar-C≡CR cu_alkyne Cu-C≡CR cu_alkyne->pd_oxid cu_x Cu-I cu_alkyne->cu_x cu_x->cu_alkyne Deprotonation ar_x Ar-I ar_x->pd_oxid alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of 2-Aryl-6-iodobenzoxazole

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 6-iodobenzoxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add a degassed solvent system, typically THF and triethylamine (Et₃N) (v/v 2:1). Causality Note: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. It is crucial to degas the solvents to prevent oxidation of the Pd(0) catalyst.

  • Add the terminal alkyne (e.g., phenylacetylene) (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC indicates consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or EtOAc.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynylbenzoxazole product.

B. Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods like the Goldberg reaction.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd L_n(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition AmineCoord [L_n(Ar)Pd(II)(HNR'R'')]^+X^- OxAdd->AmineCoord Amine Coordination ReductElim L_n(Ar)Pd(II)-NR'R'' AmineCoord->ReductElim Deprotonation (Base) ReductElim->Pd0 Reductive Elimination Product Ar-NR'R'' ReductElim->Product ArX Ar-I ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

References

Analytical Techniques for the Quantification of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-Iodo-2-nitrophenol, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this guide moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not only robust but also adaptable. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section includes a detailed protocol, a discussion of the underlying scientific principles, and a framework for method validation grounded in ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₆H₄INO₃.[1] Its structure, featuring a phenol group, a nitro group, and an iodine atom, makes it a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of these functional groups dictates its chemical and physical properties, such as its polarity, UV absorbance, and volatility, which are critical considerations for developing analytical methods.[2][3] Accurate quantification is essential for process monitoring, quality control of final products, and ensuring the absence of this compound as a potential impurity.[4]

Compound Properties:

  • CAS Number: 21784-73-6[1]

  • Molecular Formula: C₆H₄INO₃[2]

  • Molecular Weight: 265.01 g/mol [3]

  • Appearance: Typically a crystalline solid.

  • Key Features: Chromophoric nitro and phenol groups, a heavy iodine atom, and acidic phenolic proton. These features make it suitable for HPLC-UV, GC-MS (with derivatization), and spectrophotometric analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone technique for the analysis of non-volatile or thermally labile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for quality control and impurity profiling.

Principle of the Method

Reversed-phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] this compound, being a moderately polar compound, will be retained on the C18 column and can be eluted using a mixture of water or buffer and an organic solvent like acetonitrile or methanol. Detection is achieved using a UV-Vis detector, as the conjugated system of the nitrophenol ring strongly absorbs UV radiation.[6]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Filtered Sample F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Phosphoric acid (H₃PO₄) or Formic Acid, analytical grade

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.3.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Flow Rate: 1.0 mL/min[6]

  • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions. Causality: A gradient is chosen to ensure elution of the main analyte while also separating any potential impurities with different polarities.

  • Column Temperature: 30 °C. Causality: Thermostatting the column ensures reproducible retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (determined by DAD scan, expected to be near that of other nitrophenols, ~317 nm in acidic conditions or ~400 nm in basic conditions).[8]

2.3.3. Procedure

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in diluent to achieve an expected concentration within the calibration range. Sonicate if necessary.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler. Set up the sequence to inject a blank, the calibration standards, and then the samples.

Method Validation Framework (ICH Q2(R1))

A robust analytical method must be validated to ensure it is fit for its intended purpose.[9][10] The following parameters should be assessed according to ICH guidelines.[11][12]

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[12]Peak for this compound should be pure (as determined by DAD peak purity analysis) and well-resolved from other peaks (Resolution > 2).
Linearity & Range A linear relationship between concentration and detector response over a defined range.[9]Correlation coefficient (r²) ≥ 0.999 over a range like 1-50 µg/mL.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments.[11]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[9]Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable (<10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).RSD of results should remain ≤ 2.0% under varied conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, especially in complex matrices.[13] However, due to the low volatility and polar nature of the phenolic group, derivatization is often required.[14]

Principle of the Method

GC separates volatile compounds in the gas phase.[13] The sample is injected into a hot inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. For nitrophenols, direct analysis can lead to poor peak shape and thermal degradation.[14] Derivatization, such as silylation, converts the polar -OH group into a less polar, more volatile silyl ether, improving chromatographic performance.[15] The mass spectrometer then fragments the eluted molecules and separates the ions by their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and sensitive quantification.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Sample/ Standard in Solvent (e.g., Acetonitrile) B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat Reaction (e.g., 70°C for 30 min) B->C D Inject into GC-MS System C->D Derivatized Sample E Separation on Capillary Column D->E F Ionization (EI) & Mass Analysis (MS) E->F G Extract Ion Chromatogram (SIM) F->G Total Ion Chromatogram H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile, anhydrous

  • Pyridine, anhydrous

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): e.g., 2,4,6-Tribromophenol (choose a compound not present in the sample)

3.3.2. Instrumentation and Conditions

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Causality: The temperature program is designed to separate the derivatized analyte from solvent and other components while minimizing run time.

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Causality: SIM mode enhances sensitivity by monitoring only specific, characteristic ions of the derivatized analyte, reducing chemical noise.

    • Ions to Monitor: Determine from a full scan injection of a derivatized standard. Expect to see the molecular ion (M+) of the silylated compound and characteristic fragment ions.

3.3.3. Procedure

  • Derivatization:

    • Prepare standards and samples in acetonitrile at appropriate concentrations. Add internal standard.

    • In a 2 mL autosampler vial, add 100 µL of the sample/standard solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique suitable for quantifying this compound in simple matrices without significant interfering substances. Its utility is based on the Beer-Lambert Law.

Principle of the Method

The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This compound contains a strong chromophore. The position of its maximum absorbance (λmax) is highly dependent on pH due to the dissociation of the phenolic proton. In acidic or neutral solution, the undissociated phenol form exists, while in basic solution, the deprotonated phenolate ion is dominant. The phenolate form is bright yellow and has a strong absorbance maximum around 400-405 nm. By measuring absorbance in a basic solution, high sensitivity can be achieved.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Stock Solution in Methanol B Create Serial Dilutions in Basic Solution (e.g., 0.01 M NaOH) A->B E Measure Absorbance of Standards & Samples B->E Diluted Standards & Samples C Set Spectrophotometer to λmax (~405 nm) D Zero with Blank (0.01 M NaOH) C->D D->E F Plot Absorbance vs. Concentration E->F Absorbance Data G Perform Linear Regression F->G H Calculate Sample Concentration G->H

Caption: Workflow for UV-Vis analysis of this compound.

Detailed Protocol: UV-Vis Spectrophotometry

4.3.1. Materials and Reagents

  • This compound reference standard

  • Methanol, spectroscopic grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized water

4.3.2. Instrumentation

  • UV-Vis Spectrophotometer: Dual-beam instrument (e.g., Agilent Cary 8454)

  • Cuvettes: 1 cm path length, quartz

4.3.3. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in 0.01 M NaOH. Scan the spectrum from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 405 nm.

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of the standard in methanol. Causality: Methanol is used for the initial stock as the compound is more stable in a neutral organic solvent for long-term storage.

    • Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution into 0.01 M NaOH. Causality: Diluting into a basic solution ensures complete conversion to the colored phenolate ion for consistent and maximum absorbance.

  • Sample Preparation: Prepare the sample by dissolving and diluting it in 0.01 M NaOH to an expected concentration within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to λmax.

    • Use 0.01 M NaOH as the blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Construct a calibration curve of absorbance versus concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the unknown sample.

Method Comparison and Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity High (separates from impurities)Very High (chromatographic + mass spec)Low (prone to interference from other absorbing species)
Sensitivity Moderate (ng level)Very High (pg level)Low (µg level)
Sample Matrix Tolerant to complex matricesRequires clean samples or extensive cleanupRequires simple, clear liquid matrices
Sample Prep Simple (dissolve and filter)Complex (derivatization required)Very Simple (dissolve and dilute)
Cost/Complexity ModerateHighLow
Best For Routine QC, purity analysis, stability studiesTrace analysis, definitive identification, complex matricesQuick checks, high-concentration assays in simple solutions

Conclusion

This guide outlines three robust and validated approaches for the quantification of this compound. For most applications in pharmaceutical and chemical quality control, RP-HPLC-UV offers the best balance of selectivity, sensitivity, and ease of use. GC-MS should be reserved for applications requiring ultra-trace sensitivity or unequivocal identification in challenging matrices. Finally, UV-Vis Spectrophotometry serves as a rapid and economical tool for high-concentration measurements where the sample matrix is simple and well-defined. The successful implementation of any of these methods relies on a thorough understanding of their principles and a commitment to rigorous method validation as outlined by ICH guidelines.

References

Unveiling Deiodinase Activity: 4-Iodo-2-nitrophenol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deiodinases in Thyroid Hormone Regulation

The thyroid hormone system is a cornerstone of vertebrate physiology, orchestrating a symphony of metabolic processes essential for development, growth, and homeostasis. The biological activity of thyroid hormones is exquisitely controlled by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). These enzymes, existing in three isoforms (DIO1, DIO2, and DIO3), are responsible for the activation and inactivation of thyroid hormones through the removal of specific iodine atoms from the thyronine backbone.[1][2] DIO2 activates the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), while DIO3 is the primary inactivator of both T4 and T3.[2][3] Given their central role, deiodinases are significant targets for pharmacological research and drug development, particularly in the context of thyroid disorders.

This application note introduces 4-Iodo-2-nitrophenol, a small molecule with structural homology to the iodotyrosine precursors of thyroid hormones, as a versatile chemical probe for the investigation of deiodinase activity. Its unique chemical features suggest its potential as both a competitive inhibitor and a tool for characterizing the deiodinase active site. We present here the theoretical framework for its mechanism of action, along with detailed protocols for its application in in vitro enzyme inhibition studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application.

PropertyValueReference
CAS Number 21784-73-6[4]
Molecular Formula C₆H₄INO₃[5]
Molecular Weight 265.01 g/mol [5]
Appearance Pale yellow crystalline solid
Solubility Soluble in organic solvents such as DMSO and ethanol

Proposed Mechanism of Action: A Dual-Mode Probe

We hypothesize that this compound can function as a chemical probe for deiodinases through two primary mechanisms: competitive inhibition and potential covalent modification.

1. Competitive Inhibition:

The structural resemblance of this compound to the native substrates of deiodinases, particularly monoiodotyrosine, suggests that it can act as a competitive inhibitor. By binding to the active site of the enzyme, it can prevent the binding and subsequent deiodination of T4 or T3. This mode of action is invaluable for establishing structure-activity relationships and for use in screening assays to identify other potential deiodinase inhibitors.

2. Potential for Covalent Labeling:

The presence of a nitro group on the phenolic ring of this compound withdraws electron density, potentially making the ipso-carbon (the carbon atom to which the iodine is attached) susceptible to nucleophilic attack by a reactive cysteine residue within the deiodinase active site. This could lead to the formation of a covalent bond between the probe and the enzyme, resulting in irreversible inhibition. The potential for covalent modification makes this compound a powerful tool for identifying and characterizing the active site residues of deiodinases.[6][7][8]

G cluster_0 Deiodinase Catalytic Cycle cluster_1 Inhibition by this compound Enzyme (E) Enzyme (E) ES_Complex E-T4 Complex Enzyme (E)->ES_Complex Binding EI_Complex E-Probe Complex (Competitive Inhibition) Enzyme (E)->EI_Complex Substrate (T4) Substrate (T4) Substrate (T4)->ES_Complex Product (T3) Product (T3) ES_Complex->Product (T3) Deiodination Released_Iodide Iodide (I-) ES_Complex->Released_Iodide Regenerated_Enzyme Enzyme (E) Product (T3)->Regenerated_Enzyme Release Probe This compound Probe->EI_Complex Competitive Binding Covalent_Adduct E-Probe Covalent Adduct (Irreversible Inhibition) EI_Complex->Covalent_Adduct Potential Nucleophilic Attack

Caption: Proposed mechanism of deiodinase inhibition by this compound.

Applications in Deiodinase Research

The unique properties of this compound make it a valuable tool for a range of applications in thyroid hormone research:

  • In Vitro Enzyme Kinetics: Characterize the inhibitory potency (IC₅₀) of this compound against different deiodinase isoforms.

  • Competitive Binding Assays: Utilize this compound as a competitor to screen for and characterize novel deiodinase inhibitors.

  • Active Site Mapping: Employ this compound in covalent labeling experiments, followed by mass spectrometry-based proteomics, to identify the specific amino acid residues involved in substrate binding and catalysis.

  • Cell-Based Assays: Investigate the effects of this compound on thyroid hormone metabolism in cellular models.

Protocols

Protocol 1: In Vitro Deiodinase Inhibition Assay

This protocol describes a method for determining the inhibitory effect of this compound on the activity of recombinant human deiodinases. The assay measures the release of free iodide from the substrate (T4 or T3).

Materials:

  • Recombinant human DIO1, DIO2, or DIO3 enzyme[3][9]

  • Thyroxine (T4) and Triiodothyronine (T3) substrates[3]

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.0, 1 mM EDTA, 40 mM DTT for DIO2)[3]

  • Dowex 50WX2 resin[3]

  • 96-well polypropylene filtration plates and collection plates[3]

  • Sandell-Kolthoff (SK) reaction reagents for iodide detection[3]

  • Microplate reader

Caption: Experimental workflow for the in vitro deiodinase inhibition assay.

Procedure:

  • Prepare Reagents: Prepare all buffers, substrate solutions, and a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Enzyme Addition: To the wells of a 96-well plate, add the appropriate amount of recombinant deiodinase enzyme diluted in assay buffer.

  • Inhibitor Addition: Add 1 µL of the this compound serial dilutions or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (T4 for DIO1 and DIO2, T3 for DIO3) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Iodide Separation: Stop the reaction by transferring the reaction mixture to a 96-well filtration plate containing Dowex 50WX2 resin.

  • Elution: Elute the free iodide into a collection plate by adding 10% acetic acid and centrifuging.[3]

  • Iodide Detection: Quantify the amount of free iodide in the eluate using the Sandell-Kolthoff reaction and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Procedure:

  • Perform the in vitro deiodinase inhibition assay as described in Protocol 1 using a range of this compound concentrations (e.g., from 0.01 µM to 100 µM).

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis:

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank))

This compound (µM)Absorbance (405 nm)% Inhibition
0 (Vehicle)1.250
0.11.185.6
10.9524.0
100.5060.0
1000.1588.0

Conclusion

This compound represents a promising new chemical probe for the study of iodothyronine deiodinases. Its structural similarity to endogenous substrates suggests a competitive mechanism of inhibition, while its chemical reactivity opens the possibility for its use as a covalent labeling agent. The protocols outlined in this application note provide a robust framework for researchers to characterize the inhibitory effects of this compound and to utilize it as a tool to advance our understanding of thyroid hormone metabolism and to discover novel modulators of deiodinase activity.

References

Application Notes and Protocols: Enhanced Detection of 4-Iodo-2-nitrophenol Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Iodo-2-nitrophenol

This compound is a substituted phenolic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its detection and quantification at trace levels are crucial for process monitoring, quality control, and environmental assessment. However, the inherent properties of this compound, such as its polarity and moderate volatility, can present challenges for direct analysis using common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Direct GC analysis of polar compounds like nitrophenols can lead to poor peak shape and reduced sensitivity due to interactions with active sites in the GC system.[1][2] While HPLC with UV detection is a viable option, enhancing sensitivity is often necessary for trace-level analysis. Chemical derivatization addresses these limitations by chemically modifying the analyte to improve its analytical properties.[3] This application note provides detailed protocols for the derivatization of this compound to enhance its detection by GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (FLD).

Strategic Derivatization for Enhanced Analytical Performance

The primary goal of derivatization in this context is to modify the phenolic hydroxyl group of this compound. This modification can significantly improve the compound's volatility for GC analysis or introduce a fluorescent tag for highly sensitive HPLC detection.

I. Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[4] The process involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[5]

Mechanism of Silylation: The silylating reagent reacts with the hydroxyl group of this compound, forming a TMS ether. This reaction effectively masks the polar hydroxyl group, reducing intermolecular hydrogen bonding and increasing the molecule's vapor pressure.

Diagram: Silylation of this compound

silylation_reaction 4_Iodo_2_nitrophenol This compound TMS_Derivative TMS Derivative of This compound 4_Iodo_2_nitrophenol->TMS_Derivative + MSTFA MSTFA MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Byproduct N-Methyltrifluoroacetamide MSTFA->Byproduct

Caption: Silylation of this compound with MSTFA.

Protocol: Silylation of this compound using MSTFA for GC-MS Analysis

This protocol is based on established methods for the silylation of nitrophenols.[1][5]

Materials:

  • This compound standard or sample extract, dried

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent.[4] If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample residue in 100 µL of an aprotic solvent like acetonitrile.

  • Derivatization:

    • To the sample solution in the GC vial, add 50 µL of MSTFA.

    • (Optional) For sterically hindered or less reactive hydroxyl groups, 1-2 µL of pyridine can be added to catalyze the reaction.[4]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Outcome: The derivatization process converts the polar this compound into its more volatile TMS ether. This derivative will exhibit a shorter retention time and a more symmetrical peak shape during GC analysis, leading to improved resolution and sensitivity. The mass spectrum of the derivative will show characteristic ions, such as the molecular ion (M+) and a prominent (M-15)+ fragment corresponding to the loss of a methyl group, which aids in compound confirmation.[1]

Table 1: Comparison of GC-MS performance before and after silylation

ParameterBefore Derivatization (Expected)After Silylation (Expected)
Peak Shape Tailing, asymmetricSymmetrical, sharp
Retention Time Longer, variableShorter, more reproducible
Sensitivity (LOD) HigherLower (Improved)
Mass Spectrum Molecular ion may be weakCharacteristic M+ and (M-15)+ ions
II. Fluorescent Labeling for HPLC with Fluorescence Detection (HPLC-FLD)

For highly sensitive quantification, especially in complex matrices, HPLC with fluorescence detection is a powerful technique. Since this compound is not natively fluorescent, derivatization with a fluorescent labeling reagent is required. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic and effective reagent for labeling phenols, creating highly fluorescent derivatives.[6]

Mechanism of Dansylation: Dansyl chloride reacts with the phenolic hydroxyl group of this compound under basic conditions to form a stable, fluorescent dansyl ether. The resulting derivative can be excited by UV light and will emit light at a longer wavelength, allowing for selective and sensitive detection.

Diagram: Dansylation of this compound

dansylation_reaction 4_Iodo_2_nitrophenol This compound Dansyl_Derivative Fluorescent Dansyl Derivative 4_Iodo_2_nitrophenol->Dansyl_Derivative + Dansyl-Cl (Basic conditions) Dansyl_Chloride Dansyl Chloride HCl HCl Dansyl_Chloride->HCl

Caption: Dansylation of this compound.

Protocol: Fluorescent Labeling of this compound with Dansyl Chloride for HPLC-FLD

This protocol is adapted from established procedures for the dansylation of phenolic compounds.[6]

Materials:

  • This compound standard or sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9-10)

  • Acetone

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Water bath or heating block

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Mixture:

    • In a reaction vial, combine 100 µL of the sample/standard solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

  • Derivatization Reaction:

    • Vortex the mixture for 30 seconds.

    • Incubate the vial in a water bath at 40-50°C for 30-45 minutes in the dark (dansyl derivatives can be light-sensitive).

  • Quenching the Reaction (Optional): To remove excess dansyl chloride, a small amount of a primary or secondary amine solution (e.g., proline or diethylamine) can be added and allowed to react for a short period.

  • Sample Analysis:

    • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

    • Alternatively, for sample cleanup and concentration, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed.

  • HPLC-FLD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water

    • Excitation Wavelength: ~335 nm

    • Emission Wavelength: ~520 nm

    • (These wavelengths should be optimized based on the exact fluorescence spectrum of the dansyl derivative of this compound).

Expected Outcome: The dansylation reaction will yield a highly fluorescent derivative of this compound. This allows for detection at much lower concentrations compared to standard UV detection, significantly improving the limit of detection (LOD) and limit of quantification (LOQ).

Table 2: Anticipated improvement in HPLC detection

ParameterUV Detection (Direct)Fluorescence Detection (after Dansylation)
Selectivity ModerateHigh (only fluorescent compounds are detected)
Sensitivity (LOD) ng/mL rangepg/mL range (or lower)
Matrix Interference Can be significantReduced due to high selectivity

Workflow Overview

The following diagram illustrates the overall workflow from sample to analysis for both derivatization strategies.

Diagram: Overall Analytical Workflow

workflow cluster_sample Sample Preparation cluster_gc GC-MS Pathway cluster_hplc HPLC-FLD Pathway Sample Sample containing This compound Extraction Extraction & Drying Sample->Extraction Silylation Silylation (MSTFA, 60°C) Extraction->Silylation For Volatility Dansylation Dansylation (Dansyl-Cl, pH 9, 45°C) Extraction->Dansylation For Sensitivity GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis HPLC_FLD_Analysis HPLC-FLD Analysis Dansylation->HPLC_FLD_Analysis

Caption: Workflow for derivatization and analysis.

Conclusion and Best Practices

Derivatization is an indispensable tool for overcoming the analytical challenges associated with this compound. Silylation provides a reliable path to enhanced performance in GC-MS by increasing volatility and improving peak shape. For applications requiring utmost sensitivity, fluorescent labeling with reagents like dansyl chloride, followed by HPLC-FLD analysis, offers a significant improvement in detection limits.

Key Considerations for Success:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents and glassware are dry.

  • Reagent Purity: Use high-purity derivatizing agents and solvents to avoid interfering peaks in the chromatogram.

  • Optimization: The reaction conditions (temperature, time, pH) provided are starting points. For optimal results, these parameters should be empirically optimized for your specific application and matrix.

  • Standards and Controls: Always run derivatized standards and blanks to confirm reaction efficiency and identify any potential contaminants.

By implementing these derivatization strategies, researchers can achieve reliable, sensitive, and accurate quantification of this compound, supporting advancements in pharmaceutical development and chemical analysis.

References

Application Note & Protocol: Laboratory-Scale Synthesis of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-iodo-2-nitrophenol, a valuable intermediate in pharmaceutical and fine chemical industries. The protocol details a robust and reproducible method based on the electrophilic iodination of 2-nitrophenol. We delve into the underlying chemical principles, provide a detailed step-by-step procedure, outline critical safety precautions, and describe methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Scientific Background

This compound (CAS No: 21784-73-6) is an aromatic compound featuring a phenol backbone substituted with a nitro group at the ortho position and an iodine atom at the para position.[1][2] Its structural motifs make it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical products.

The synthesis described herein is a classic example of an electrophilic aromatic substitution reaction. The benzene ring of phenol is electron-rich and highly susceptible to attack by electrophiles.[3] The hydroxyl (-OH) group is a potent activating group and an ortho, para-director, while the nitro (-NO₂) group is a strong deactivating group and a meta-director. In 2-nitrophenol, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the C4 (para) and C6 (ortho) positions. Due to steric hindrance from the adjacent nitro group, substitution at the C4 position is favored, leading to the desired product, this compound.

Because molecular iodine (I₂) is a relatively weak electrophile, the reaction requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a related complex.[4][5] This protocol employs a common and effective system utilizing sodium iodide (NaI) as the iodine source and sodium hypochlorite (NaOCl) as the oxidant.

Reaction Mechanism and Rationale

The core of this synthesis is the electrophilic iodination of the activated phenol ring. The process can be broken down into two primary stages:

  • Generation of the Electrophile: Sodium hypochlorite oxidizes the iodide ion (from NaI) to generate hypoiodite (IO⁻) or molecular iodine (I₂), which can then be further activated to form a potent electrophilic species.

  • Electrophilic Aromatic Substitution: The electron-rich phenolate ring (formed under the slightly basic conditions of the NaOCl solution) attacks the electrophilic iodine. This forms a resonance-stabilized intermediate known as an arenium ion. Aromaticity is subsequently restored by the loss of a proton (H⁺) from the same carbon atom that the iodine attached to, yielding the final product.

Diagram: Reaction Scheme

Caption: Overall transformation of 2-nitrophenol to this compound.

Safety and Hazard Management

Before beginning any work, it is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals used. This experiment must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[6][7]

  • Sodium Iodide: Generally considered low hazard, but handle with care.

  • Sodium Hypochlorite (Bleach): Corrosive. Causes skin burns and eye damage. Reacts with acids to produce toxic chlorine gas.

  • Sodium Thiosulfate: Low hazard.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

An emergency eyewash station and safety shower must be readily accessible.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Equiv.Amount
2-Nitrophenol88-75-5139.111.05.00 g (35.9 mmol)
Sodium Iodide (NaI)7681-82-5149.891.15.92 g (39.5 mmol)
Methanol (MeOH)67-56-132.04-75 mL
Sodium Hypochlorite (NaOCl)7681-52-974.441.1~59 mL of 6% solution
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-10% (w/v) aq. solution
Hydrochloric Acid (HCl)7647-01-036.46-2 M aq. solution
Deionized Water7732-18-518.02-As needed

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and flask, pH paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-nitrophenol (5.00 g, 35.9 mmol) and methanol (75 mL). Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Iodide Source: Add sodium iodide (5.92 g, 39.5 mmol) to the solution and continue stirring until it dissolves.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Controlled Oxidation: Measure approximately 59 mL of a 6% sodium hypochlorite solution (household bleach can be used, but its concentration may vary) into a dropping funnel. Add the NaOCl solution dropwise to the stirring methanolic solution over a period of 60-90 minutes.

    • Causality Note: A slow, controlled addition is critical. Adding the oxidant too quickly can lead to the formation of di- and tri-iodinated byproducts and potential oxidation of the starting material, reducing the yield and purity of the desired product.[9] Maintaining a low temperature helps to manage the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: a. Remove the ice bath and add 25 mL of 10% aqueous sodium thiosulfate solution to the flask to quench any unreacted iodine/hypochlorite. The characteristic dark color of iodine should disappear. Stir for 5-10 minutes. b. Slowly acidify the mixture by adding 2 M HCl dropwise. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). The product will precipitate as a yellow solid. c. Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual salts and acid.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and perform recrystallization using a suitable solvent system, such as an ethanol/water mixture. a. Dissolve the crude product in a minimum amount of hot ethanol. b. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). c. Add a few more drops of hot ethanol until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum desiccator.

Characterization
  • Appearance: Yellow crystalline solid.

  • Molecular Formula: C₆H₄INO₃[1][2]

  • Molecular Weight: 265.01 g/mol [1][2]

  • Melting Point: Determine the melting point of the purified product. The literature value can be used as a reference for purity.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum will show characteristic shifts for the aromatic protons in the substituted ring.

Diagram: Experimental Workflow

G Workflow: Synthesis of this compound A 1. Dissolve 2-Nitrophenol & NaI in Methanol B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NaOCl (6%) Dropwise (60-90 min) B->C D 4. Stir at 0-5 °C for 60 min C->D E 5. Quench with Na₂S₂O₃ soln. D->E F 6. Acidify with 2M HCl to pH 2-3 E->F G 7. Isolate Crude Solid by Vacuum Filtration F->G H 8. Purify by Recrystallization (Ethanol/Water) G->H I 9. Collect & Dry Pure Product H->I J 10. Characterize (MP, NMR, IR) I->J

References

Application Notes & Protocols: The Synthetic Versatility of the Nitro Group in 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Scaffold

In the landscape of synthetic organic chemistry, the strategic value of a starting material is often dictated by the number of distinct, controllable transformations it can undergo. 4-Iodo-2-nitrophenol is an exemplary scaffold, offering chemists a powerful toolkit embodied in a single molecule. Its utility stems from the unique interplay between its three key functional groups: the hydroxyl group, the iodine atom, and, most critically, the nitro group.

The nitro group (-NO₂) is not merely a passive substituent; it is a powerful modulator of the molecule's reactivity. As a potent electron-withdrawing group, it profoundly influences the aromatic ring's electronic character.[1] Its placement ortho to the hydroxyl group significantly increases the acidity of the phenolic proton, while its electronic pull sets the stage for a variety of transformations. This guide provides an in-depth exploration of the nitro group's synthetic utility in this compound, presenting both the mechanistic rationale and field-proven protocols for its conversion into high-value chemical intermediates.

Part 1: The Nitro Group as a Latent Amine: A Gateway to New Functionality

One of the most fundamental and widely used transformations of the nitro group is its reduction to a primary amine (-NH₂). This conversion dramatically inverts the electronic effect on the aromatic ring, from strongly withdrawing to strongly donating, and introduces a versatile nucleophilic center. The resulting 2-amino-4-iodophenol is a valuable precursor for pharmaceuticals and heterocyclic synthesis.

Scientific Principles & Mechanistic Insight

The reduction of an aromatic nitro group proceeds through a six-electron process, typically via nitroso and hydroxylamine intermediates, to yield the corresponding aniline.[2] The choice of reducing agent is critical to ensure high yield and, importantly, to preserve the iodine substituent, which can be susceptible to hydrodehalogenation under harsh reductive conditions.

Common methodologies include:

  • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) or Raney Nickel are effective but can pose a risk of dehalogenation (C-I bond cleavage).[3] Raney Nickel is often preferred over Pd/C when wishing to avoid the loss of halides.[3]

  • Dissolving Metal Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media are highly reliable and generally chemoselective for the nitro group, leaving the aryl iodide intact.[4][5] Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly mild and effective option.[3][5]

Workflow for Selective Nitro Group Reduction

G A This compound B Nitroso Intermediate A->B +2e-, +2H+ C Hydroxylamine Intermediate B->C +2e-, +2H+ D 2-Amino-4-iodophenol C->D +2e-, +2H+ (-H2O)

Caption: Stepwise reduction of the nitro group to an amine.

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol describes the chemoselective reduction of the nitro group to an amine, yielding 2-amino-4-iodophenol.

Reagent/ParameterValue/ConditionNotes
Starting MaterialThis compound1.0 eq
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 - 5.0 eq
SolventEthanol or Ethyl Acetate~10 mL per gram of starting material
AcidConcentrated HClUsed during workup for pH adjustment
Temperature70-80 °C (Reflux)
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) to the suspension portionwise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Carefully neutralize the mixture by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-iodophenol, which can be further purified by column chromatography or recrystallization.

Part 2: The Nitro Group as an Anchor for Heterocycle Synthesis

The true synthetic power of the nitro group in this context is realized upon its reduction. The resulting ortho-aminophenol moiety is a classic precursor for the synthesis of benzofused heterocycles, which are privileged scaffolds in medicinal chemistry. Furthermore, the intact iodo group allows for subsequent palladium-catalyzed reactions to build molecular complexity.

Scientific Principles & Mechanistic Insight

The combination of the nucleophilic amine, the hydroxyl group, and the electrophilic iodo-substituted carbon provides three distinct points for synthetic diversification. A particularly powerful strategy involves a cascade reaction sequence, such as a Sonogashira coupling followed by an intramolecular cyclization, to construct substituted benzofurans.[6][7]

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10] In this case, the C-I bond of this compound is the electrophilic partner. The resulting 2-nitrophenyl alkyne intermediate can then undergo intramolecular cyclization (e.g., via reduction of the nitro group followed by cyclization, or through other metal-catalyzed pathways) to form the benzofuran ring system.[7][11]

Workflow for Benzofuran Synthesis via Sonogashira Coupling

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C 4-(Alkynyl)-2-nitrophenol A->C B Terminal Alkyne (R-C≡C-H) B->C D 4-(Alkynyl)-2-nitrophenol C_label Pd(0)/Cu(I) catalyst, Base (e.g., Et3N) E Substituted Benzofuran D->E  Cyclization Conditions  (e.g., PdCl2, heat) G Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition ArPdR Ar-Pd(II)-R(L)₂ ArPdI->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Product (Ar-R) ArPdR->Product ArI This compound (Ar-I) ArI->ArPdI RBOH Organoboron Reagent (R-B(OH)₂) RBOH->ArPdI Base

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to help you improve the yield and purity of your synthesis by addressing common challenges encountered in the lab.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields can often be attributed to several factors:

  • Suboptimal Reagent Choice: The iodinating agent's reactivity is critical. Molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or catalyst.[1][2]

  • Improper Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. For instance, high temperatures can lead to decomposition or the formation of side products.[1]

  • Poor pH Control: The iodination of phenols is highly pH-dependent. The phenolate ion is more reactive than the neutral phenol, but excessively high pH can lead to other undesired reactions.[1][3]

  • Presence of Impurities: Impurities in the starting material (2-nitrophenol) or reagents can interfere with the reaction.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of reduced yields.

Q2: I am observing the formation of multiple iodinated products. How can I improve the selectivity for this compound?

A2: The formation of multiple isomers (e.g., 2-iodo-6-nitrophenol) and di- or tri-iodinated products is a common challenge.[4] To improve selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 2-nitrophenol. Using a slight excess of 2-nitrophenol can help minimize di- and tri-iodination.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Iodinating Agent: Milder iodinating agents may offer better regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the directing effects of the substituents on the aromatic ring.

Q3: My final product is discolored. What is the likely cause and how can I purify it?

A3: Discoloration often indicates the presence of impurities, which could be residual iodine, oxidized byproducts, or polymeric materials.[5]

  • Removal of Excess Iodine: Washing the crude product with a solution of sodium thiosulfate can effectively remove unreacted iodine.[6]

  • Recrystallization: This is a powerful technique for purifying the final product. Choosing an appropriate solvent system is crucial for obtaining high-purity crystals.

  • Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, treating the solution of the product with activated charcoal before recrystallization can be effective.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive iodinating agent. 2. Incorrect reaction temperature (too low). 3. Unfavorable pH.1. Use a fresh or properly stored iodinating agent. Consider using a more reactive system (e.g., I₂ with an oxidizing agent). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Adjust the pH of the reaction mixture to a weakly basic condition to favor the formation of the more reactive phenolate ion.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Oxidative decomposition of the phenol.[5] 3. Presence of strong oxidizing agents.1. Maintain a lower and consistent reaction temperature. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Carefully control the addition of any oxidizing agents.
Product is an Oily Substance Instead of a Solid 1. Presence of impurities lowering the melting point. 2. Incomplete reaction, leaving unreacted starting material.1. Purify the crude product by column chromatography or recrystallization. 2. Extend the reaction time or slightly increase the temperature to drive the reaction to completion. Monitor by TLC.
Difficulty in Isolating the Product 1. Product is soluble in the workup solvent. 2. Emulsion formation during extraction.1. Use a different extraction solvent in which the product has lower solubility. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_workup Review Workup and Purification Procedure check_conditions->check_workup Conditions OK optimize_conditions Optimize Temperature, Time, and pH check_conditions->optimize_conditions Issue Found optimize_workup Modify Extraction/Purification Method check_workup->optimize_workup Issue Found success Improved Yield optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: Troubleshooting workflow for low yield.

III. Experimental Protocols

Protocol 1: Iodination of 2-Nitrophenol using Iodine and Hydrogen Peroxide

This method utilizes an in-situ generated electrophilic iodine species, offering a greener and often more efficient alternative to other methods.[8][9]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Nitrophenol139.115.00 g0.036
Iodine (I₂)253.819.14 g0.036
30% Hydrogen Peroxide (H₂O₂)34.017.35 mL0.072
Ethanol46.07100 mL-
Deionized Water18.02As needed-
Sodium Thiosulfate158.11As needed-
Hydrochloric Acid (2M)36.46As needed-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-nitrophenol in 100 mL of ethanol.

  • Addition of Iodine: To the stirred solution, add 9.14 g of iodine crystals. Stir until the iodine is completely dissolved.

  • Addition of Oxidant: Slowly add 7.35 mL of 30% hydrogen peroxide dropwise to the reaction mixture at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching: After the reaction is complete (as indicated by TLC), pour the reaction mixture into 300 mL of cold deionized water.

  • Workup:

    • Add a saturated solution of sodium thiosulfate dropwise until the purple color of the iodine disappears.

    • Acidify the solution to pH 2-3 with 2M hydrochloric acid to precipitate the product.

    • Collect the yellow solid by vacuum filtration.

    • Wash the solid with cold deionized water.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified crystals in a vacuum oven at 50°C.

Reaction Mechanism Overview

The iodination of phenols is an electrophilic aromatic substitution reaction.[4] The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions.[5] The nitro group is a deactivating group and a meta-director. In 2-nitrophenol, the para position to the strongly activating hydroxyl group is favored for substitution.

Reaction_Mechanism cluster_activation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Aromatic Substitution I2 I₂ I_plus I⁺ (electrophile) I2->I_plus Oxidation H2O2 H₂O₂ H2O2->I_plus Intermediate Sigma Complex (Resonance Stabilized) Nitrophenol 2-Nitrophenol Nitrophenol->Intermediate + I⁺ Product This compound Intermediate->Product - H⁺

Caption: Simplified reaction mechanism pathway.

IV. References

  • The Mechanism of the Iodination of Phenols. --INVALID-LINK--

  • Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway - SciSpace. --INVALID-LINK--

  • Process for the iodination of phenolic derivatives - Google Patents. --INVALID-LINK--

  • Iodination of phenol. --INVALID-LINK--

  • Electrophilic Substitution of Phenols - Chemistry LibreTexts. --INVALID-LINK--

  • 4-IODO-3-NITROPHENOL synthesis - ChemicalBook. --INVALID-LINK--

  • Troubleshooting poor yield in diiodination of phenols - Benchchem. --INVALID-LINK--

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. --INVALID-LINK--

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. --INVALID-LINK--

  • Reactions of Phenols - Chemistry Steps. --INVALID-LINK--

  • 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem - NIH. --INVALID-LINK--

  • This compound 21784-73-6 wiki. --INVALID-LINK--

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO. --INVALID-LINK--

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - Semantic Scholar. --INVALID-LINK--

  • p-IODOPHENOL - Organic Syntheses Procedure. --INVALID-LINK--

  • Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem. --INVALID-LINK--

  • This compound - - Sigma-Aldrich. --INVALID-LINK--

  • This compound | 21784-73-6 - Sigma-Aldrich. --INVALID-LINK--

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. --INVALID-LINK--

  • 2-Iodo-4-nitrophenol = 98.0 , = 98.0 HPLC 89487-91-2 - Sigma-Aldrich. --INVALID-LINK--

  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol - ResearchGate. --INVALID-LINK--

  • An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6) - Benchchem. --INVALID-LINK--

  • Synthesis of Nitrophenol - YouTube. --INVALID-LINK--

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. --INVALID-LINK--

  • Preparation of 4-chloro-2-nitrophenol - Google Patents. --INVALID-LINK--

References

Technical Support Center: Purification of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodo-2-nitrophenol. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered during the purification of this compound. This guide is structured in a question-and-answer format to provide direct, actionable solutions to issues faced by researchers in synthetic chemistry and drug development.

Part 1: Foundational Knowledge & Safety

This section addresses the fundamental properties, common impurities, and critical safety protocols for handling this compound.

FAQ 1: What are the key properties of this compound and why is its purification challenging?

This compound is an aromatic organic compound featuring a phenol ring substituted with an iodine atom and a nitro group.[1][2] Its purification is challenging due to a combination of its physicochemical properties and the impurities commonly generated during its synthesis.

  • Polarity: The presence of the hydroxyl (-OH) and nitro (-NO₂) groups makes the molecule polar, influencing its solubility in various organic solvents.

  • Potential for Impurities: Synthesis, typically via iodination of 2-nitrophenol, can be non-selective, leading to a mixture of isomers (e.g., 2-iodo-4-nitrophenol) and over-iodinated byproducts (e.g., di-iodinated nitrophenols).[3][4] Unreacted starting materials also contribute to the impurity profile.

  • Thermal Sensitivity: Like many nitrophenols, it can be sensitive to high temperatures, potentially decomposing if heated excessively during purification steps like distillation or solvent evaporation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21784-73-6[1][2][6]
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [2]
Appearance Yellow to orange crystalline solid[7]
Boiling Point 296.4°C at 760 mmHg
pKa Data not widely available; acidity influenced by both nitro and iodo groups.
FAQ 2: What are the primary safety hazards associated with this compound and its parent compounds?

Handling this compound and related nitrophenols requires strict adherence to safety protocols. These compounds are generally classified as harmful or toxic.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8][9][10]

  • Irritation: Can cause skin and serious eye irritation.[2][11] May also cause respiratory irritation.[2][11]

  • Environmental Hazard: Toxic to aquatic life, with long-lasting effects.[8][10]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][12]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[9][13]

  • Waste Disposal: Dispose of all chemical waste in designated, sealed containers according to institutional and local regulations.[8][9]

Part 2: Purification Strategies & Troubleshooting

This section provides detailed, step-by-step guides for the most effective purification techniques, complete with troubleshooting advice for common problems.

Workflow 1: General Purification Strategy

The choice between purification methods depends on the scale of your experiment and the nature of the impurities. The diagram below outlines a typical decision-making workflow.

cluster_start Start: Crude Product cluster_analysis Purity Assessment cluster_decision Method Selection cluster_methods Purification Execution cluster_end Finish start Crude this compound analysis Assess Purity via TLC/HPLC/NMR start->analysis decision Impurity Profile? analysis->decision recrystallization Recrystallization decision->recrystallization Primarily starting material or single major impurity chromatography Column Chromatography decision->chromatography Complex mixture (isomers, multiple byproducts) reassess Re-assess Purity recrystallization->reassess chromatography->reassess reassess->decision Purity insufficient product Pure Product (Store Properly) reassess->product Purity >98%

Caption: General workflow for purifying this compound.

Guide 2.1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially when the desired compound is the major component of the crude product.[14] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[15][16]

Question: How do I select the best solvent for recrystallizing this compound?

An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar molecule like this compound, polar solvents are a good starting point. A mixed-solvent system is often required.

Table 2: Recrystallization Solvent Selection

Solvent SystemRationale & Suitability
Ethanol/Water Recommended. this compound is soluble in hot ethanol ("good" solvent). Water acts as the "bad" solvent, inducing crystallization upon cooling.[17] This system is effective for separating the product from less polar impurities.
Isopropanol/Water Alternative. Similar to ethanol/water, this system can be effective. Isopropanol is slightly less polar than ethanol.[3]
Toluene Potential for specific impurities. Toluene is a non-polar solvent. It may be useful if the primary impurities are highly polar and the product is sparingly soluble.
Hexane or Heptane Generally unsuitable as a primary solvent. These are non-polar and unlikely to dissolve the compound even when hot. They may be used as the "bad" solvent in a mixed-solvent system with a more polar "good" solvent like ethyl acetate.

Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum volume to ensure the solution is saturated.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[17] Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[16]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[16]

start Problem: Compound 'Oils Out' check1 Is solution cooling too rapidly? start->check1 action1 Allow for slower, undisturbed cooling. Insulate the flask. check1->action1 Yes check2 Is the solvent boiling point higher than the compound's M.P.? check1->check2 No end Result: Crystal Formation action1->end action2 Choose a lower-boiling point solvent or solvent mixture. check2->action2 Yes check3 Is the solution too concentrated? check2->check3 No action2->end action3 Re-heat the solution to dissolve the oil. Add a small amount of hot 'good' solvent. Re-cool slowly. check3->action3 Likely action3->end

Caption: Troubleshooting logic for when a compound "oils out".

Guide 2.2: Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures with components of differing polarities, such as isomers and byproducts from the main product.[18][19]

Question: How do I choose the correct stationary and mobile phases for purifying this compound?

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its high polarity.[19]

  • Mobile Phase (Eluent): The key is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate, as this typically provides the best separation on a column. The polarity of the eluent is adjusted to control how quickly compounds move down the column. Less polar compounds elute first.[18]

Table 3: Recommended Mobile Phase Systems for TLC & Column Chromatography

Mobile Phase System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 4:1 to 2:1) Low to MediumExcellent starting point. This system is versatile. Start with a higher ratio of hexane (less polar) and gradually increase the ethyl acetate concentration to elute more polar compounds.
Dichloromethane (DCM) MediumCan be used as a single solvent or in combination with hexane. It is effective at separating moderately polar compounds.
Hexane / Acetone (e.g., 9:1 to 4:1) MediumAcetone is more polar than ethyl acetate and can be used to elute highly polar compounds that do not move with ethyl acetate systems.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, analyze your crude mixture using TLC with various solvent systems (see Table 3) to determine the optimal mobile phase for separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles and cracking).[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Carefully load this concentrated solution onto the top of the silica gel bed.[20]

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions in test tubes or vials.

  • Monitoring: Monitor the separation by collecting small samples from the fractions and spotting them on TLC plates. The 2-nitrophenol (starting material) is less polar than this compound, and di-iodinated species are generally less polar than the mono-iodinated product.

  • Combine & Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

Question: My compounds are not separating on the column (all elute together or nothing comes off). What's wrong?

  • No Separation (Elute Together): Your mobile phase is too polar. It is washing all components through the column without sufficient interaction with the silica. Solution: Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

  • No Elution (Stuck on Column): Your mobile phase is not polar enough. The compounds are too strongly adsorbed to the silica. Solution: Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Part 3: Purity Assessment and Storage

Question: What analytical methods should I use to confirm the purity of this compound?

A combination of methods is recommended to provide a comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common setup for analyzing nitrophenols.[7][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed.

Question: How should I properly store the purified product?

To ensure long-term stability, this compound should be stored with the following precautions:

  • Container: Store in a tightly sealed, light-resistant container.

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[8][10]

References

Technical Support Center: Iodination of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the iodination of 2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. We will delve into the common challenges, focusing on the formation of side products, and provide practical, field-tested solutions to optimize your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the iodination of 2-nitrophenol, providing explanations grounded in reaction mechanisms and experimental evidence.

Q1: What are the primary products and the most common side products when iodinating 2-nitrophenol?

In the electrophilic iodination of 2-nitrophenol, the substitution pattern is primarily dictated by the powerful activating and ortho, para-directing hydroxyl (-OH) group. The nitro (-NO2) group is a deactivating, meta-directing group. Therefore, the incoming electrophilic iodine will be directed to the positions ortho and para to the hydroxyl group.

  • Primary Products: The reaction typically yields a mixture of two constitutional isomers:

    • 4-Iodo-2-nitrophenol: Iodine is substituted at the C4 position, para to the -OH group.[1][2]

    • 6-Iodo-2-nitrophenol: Iodine is substituted at the C6 position, ortho to the -OH group.[3]

  • Common Side Products:

    • 4,6-Diiodo-2-nitrophenol: This is the most prevalent side product, arising from the further iodination of the mono-iodinated products. Because the initial iodination only slightly deactivates the ring, a second substitution is common if the reaction conditions are not carefully controlled.

    • Oxidative Decomposition Products: Phenols are susceptible to oxidation, especially when using harsh iodinating systems that employ strong oxidizing agents like nitric acid.[4][5] This can lead to the formation of complex, tarry byproducts of indeterminate structure.

The logical flow from starting material to products and side products is illustrated below.

G cluster_start Starting Material cluster_mono Mono-iodinated Products cluster_di Di-iodinated Side Product SM 2-Nitrophenol P1 This compound (Para-substitution) SM->P1 Iodination (1 equiv.) P2 6-Iodo-2-nitrophenol (Ortho-substitution) SM->P2 Iodination (1 equiv.) SP1 4,6-Diiodo-2-nitrophenol P1->SP1 Further Iodination (Excess I+) P2->SP1 Further Iodination (Excess I+)

Caption: Reaction pathway for the iodination of 2-nitrophenol.

Q2: What factors control the ratio of 4-iodo vs. 6-iodo isomers?

The regioselectivity between the C4 (para) and C6 (ortho) positions is a classic example of competing electronic and steric effects in electrophilic aromatic substitution.

  • Electronic Effects: Both positions are electronically activated by the hydroxyl group. The para position is generally favored electronically for many electrophilic substitutions on phenols.

  • Steric Hindrance: The C6 position is adjacent to the hydroxyl group and is more sterically hindered than the C4 position. This steric hindrance can disfavor substitution at the C6 position, especially when using bulky iodinating reagents or solvent systems that solvate the phenoxide ion extensively.

  • Reaction Conditions: The choice of solvent and the specific iodinating agent can influence the ortho/para ratio. For instance, conditions that favor coordination with the hydroxyl group may increase substitution at the ortho position.[5] In aqueous solutions, direct iodination of phenol has been shown to strongly favor the formation of the ortho-iodinated product over the para.[6]

Generally, the 4-iodo isomer is expected to be the major product due to reduced steric hindrance, but the 6-iodo isomer is almost always formed in significant quantities.

Q3: How does the choice of iodinating agent affect side product formation?

The choice of reagent is arguably the most critical factor in controlling the outcome of the reaction. A summary of common reagents is presented below.

Iodinating ReagentDescription & MechanismAdvantagesDisadvantages & Common Side Products
I₂ / Oxidant (e.g., HNO₃, H₂O₂)Molecular iodine (I₂) is a weak electrophile. An oxidizing agent is used to generate a more potent electrophilic species, such as I⁺ or a protonated hypoiodous acid derivative.[7][8][9]Inexpensive and readily available components.Harsh conditions can lead to oxidative decomposition (tars).[4] Difficult to control stoichiometry, often leading to di-iodination.[10] If using HNO₃, risk of further nitration exists.
Iodine Monochloride (ICl) A polarized interhalogen compound (I⁺Cl⁻) that acts as a direct source of electrophilic iodine (I⁺).[11][12]Highly reactive and effective, often requiring shorter reaction times. Can be used for less reactive substrates.[13]High reactivity can make it difficult to stop at the mono-iodination stage, frequently producing di-iodinated byproducts.[4] The reaction can be exothermic.
N-Iodosuccinimide (NIS) A mild source of electrophilic iodine. The reaction is often catalyzed by a protic acid (e.g., TFA, PTSA) or Lewis acid.[14][15]Mild reaction conditions minimize oxidative decomposition.[16] Stoichiometry is easy to control, making it ideal for selective mono-iodination.[17]More expensive than I₂ or ICl. The reaction may be slower and require a catalyst.

For the selective synthesis of mono-iodinated 2-nitrophenols with minimal side products, N-Iodosuccinimide (NIS) is often the reagent of choice due to its mild nature and controllability.[15][16]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the experiment.

Problem Observed Likely Cause(s) Recommended Solution(s)
High yield of 4,6-diiodo-2-nitrophenol 1. Stoichiometry of iodinating agent is too high.2. Reaction temperature is too high or reaction time is too long.3. Using a highly reactive iodinating agent (e.g., ICl).1. Use precisely 1.0 equivalent of the iodinating agent.2. Lower the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.3. Switch to a milder reagent like N-Iodosuccinimide (NIS).[16]
Formation of dark, tarry material 1. Oxidative decomposition of the phenol ring.2. Reaction conditions are too harsh (e.g., strong acid, high temperature).1. Use a milder iodinating system, avoiding strong oxidants like concentrated HNO₃.[4][5]2. Lower the reaction temperature and consider running the reaction under an inert atmosphere (N₂ or Ar).
Low conversion of starting material 1. Iodinating agent is not sufficiently electrophilic.2. Reaction temperature is too low or time is too short.3. In the case of NIS, the acid catalyst may be absent or insufficient.1. Switch to a more reactive agent (e.g., ICl) or add an appropriate catalyst (e.g., PTSA with NIS).[15]2. Gradually increase the temperature or allow the reaction to run longer, monitoring by TLC.3. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA).
Poor regioselectivity (undesired ortho/para ratio) 1. The chosen solvent or reagent system inherently favors the undesired isomer.2. Temperature is affecting the kinetic vs. thermodynamic product distribution.1. Experiment with different solvents (e.g., acetonitrile, acetic acid, DMF) which can alter selectivity.2. Vary the reaction temperature; lower temperatures often increase selectivity.

The following diagram provides a logical workflow for troubleshooting common issues.

G Start Analyze Crude Product (TLC, GC-MS, NMR) Q1 Is di-iodination > 10%? Start->Q1 Sol1 Reduce I+ stoichiometry to 1.0 eq. Lower reaction temperature. Use milder reagent (NIS). Q1->Sol1 Yes Q2 Is significant tar/decomposition observed? Q1->Q2 No Sol1->Q2 Sol2 Avoid strong oxidants (e.g., HNO3). Use milder reagent (NIS). Run under inert atmosphere. Q2->Sol2 Yes Q3 Is starting material conversion low? Q2->Q3 No Sol2->Q3 Sol3 Increase reaction time/temperature. Add catalyst (e.g., PTSA for NIS). Use stronger reagent (e.g., ICl). Q3->Sol3 Yes End Proceed with Purification Q3->End No Sol3->End

Caption: A troubleshooting workflow for optimizing the iodination reaction.

Experimental Protocol: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is designed to maximize the yield of mono-iodinated products while minimizing the formation of 4,6-diiodo-2-nitrophenol.

Materials:

  • 2-Nitrophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-nitrophenol (1.0 eq.). Dissolve it in a suitable volume of anhydrous acetonitrile (e.g., 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.0 eq.) to the stirred solution in one portion at room temperature. Note: For less reactive substrates, a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq.) can be added.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours. The goal is to stop the reaction once all the starting 2-nitrophenol has been consumed to prevent further iodination.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine species, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, a mixture of 4-iodo- and 6-iodo-2-nitrophenol, can be purified and the isomers separated by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

References

Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 4-iodo-2-nitrophenol derivatives. These compounds are valuable intermediates in pharmaceutical research and drug development. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for successful synthesis.

Q1: What is the fundamental reaction mechanism for the iodination of 2-nitrophenol?

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key to understanding this reaction lies in the electronic effects of the substituents on the phenol ring.

  • Activating Group (-OH): The hydroxyl group is a powerful activating substituent that donates electron density into the aromatic ring, primarily at the ortho and para positions. It also makes the ring highly susceptible to electrophilic attack. For the reaction to proceed efficiently, the hydroxyl group is often deprotonated to the more nucleophilic phenolate ion under basic or neutral conditions.[1][2]

  • Deactivating Group (-NO₂): The nitro group is a strong deactivating substituent, withdrawing electron density from the ring, particularly from the ortho and para positions relative to itself.

  • Directing Effects: The powerful ortho, para-directing effect of the hydroxyl group dominates the reaction. The potential sites for iodination are C4 (para to -OH) and C6 (ortho to -OH). Due to significant steric hindrance from the adjacent nitro group at C2, the electrophilic iodine preferentially attacks the more accessible C4 position.[3][4]

Q2: Which iodinating agents are most effective for this transformation, and what are their trade-offs?

The choice of iodinating agent is critical and depends on the desired reactivity, selectivity, and the sensitivity of other functional groups on your specific derivative.

ReagentProsConsBest For
Molecular Iodine (I₂) Inexpensive, readily available, easy to handle.[5]Weak electrophile; requires an oxidizing agent (e.g., H₂O₂, HIO₃) or a base to generate the active iodinating species (I⁺ or HOI).[6][7][8]Simple, robust substrates where reaction conditions can be harsher.
Iodine Monochloride (ICl) Highly reactive and effective due to the polarized I⁺-Cl⁻ bond.[9][10]Can be too aggressive, leading to over-iodination (di-iodination) and potential substrate decomposition.[11][12] Requires careful temperature control.Reactions that are sluggish with other reagents, provided conditions are carefully controlled.
N-Iodosuccinimide (NIS) Mild, highly selective, and compatible with a wide range of functional groups.[13][14] Often results in cleaner reactions and higher yields.[13]More expensive than I₂ or ICl. May require an acid catalyst (e.g., TFA, p-TsOH) for less activated substrates.[15][16]Complex molecules, sensitive substrates, and when high selectivity for mono-iodination is crucial.

Q3: What are the essential safety precautions when handling these reagents?

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine (I₂): Solid iodine sublimes to produce a purple, irritating vapor. Avoid inhalation.

  • Iodine Monochloride (ICl): ICl is corrosive and reacts with moisture. Handle under an inert atmosphere if possible and add it to the reaction mixture carefully, as the reaction can be exothermic.[9]

  • N-Iodosuccinimide (NIS): NIS is a stable solid but is light-sensitive and should be stored in a dark container.[13]

  • Quenching: Reactions involving iodine-based reagents should be quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted electrophilic iodine. This is indicated by the disappearance of the characteristic iodine color.

Section 2: Troubleshooting Guide

This guide uses a practical, problem-solution format to address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of this compound is disappointingly low. What are the most common causes and how can I fix them?

A: Low yield is a frequent issue that can typically be traced back to one of four key areas: reagent activity, reaction conditions, substrate activation, or side reactions.

  • Reagent Inactivity:

    • The Cause: Your iodinating agent may have degraded. ICl is moisture-sensitive, and older NIS can lose activity. Molecular iodine may not be sufficiently activated.

    • The Solution: Use a freshly opened bottle or a newly prepared solution of your iodinating agent. If using I₂, ensure your activating system (e.g., an oxidizing agent) is effective. For instance, combining I₂ with an oxidant like H₂O₂ in water can be highly effective for iodinating phenols bearing electron-withdrawing groups.[8][17]

  • Sub-Optimal pH/Substrate Activation:

    • The Cause: The reaction proceeds much faster on the phenolate ion than on the neutral phenol.[1][2] If the reaction medium is too acidic, the concentration of the highly reactive phenolate is suppressed, slowing the reaction dramatically.

    • The Solution: If your protocol allows, add a mild, non-nucleophilic base (e.g., NaHCO₃ or a tertiary amine) to facilitate the formation of the phenolate. For many protocols using elemental iodine, dissolving the phenol in a dilute basic solution is the first step.[5]

  • Incorrect Temperature or Reaction Time:

    • The Cause: Iodination reactions can be sensitive to temperature. Excessively low temperatures may render the reaction too slow to be practical, while high temperatures can promote decomposition and the formation of tarry byproducts.[2]

    • The Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If you see no product formation at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) may be required, especially for deactivated substrates.[8] Note the optimal temperature and time from your TLC analysis for future experiments.

Problem: Formation of Multiple Products (Poor Regioselectivity)

Q: I'm observing a significant amount of the 6-iodo-2-nitrophenol isomer in my crude product. How can I enhance the selectivity for the desired 4-iodo product?

A: While the 4-position is electronically and sterically favored, some iodination at the 6-position is possible. Improving para-selectivity involves manipulating steric and electronic factors.

  • Choice of Iodinating Agent:

    • The Cause: Smaller, highly reactive iodinating species can sometimes overcome the steric barrier at the C6 position more easily.

    • The Solution: Consider using a bulkier iodinating agent. While less common, reagents like bis(collidine)iodine(I) hexafluorophosphate have been shown to favor para-iodination due to their steric demand.[18] Alternatively, the choice of solvent can influence the ortho/para ratio; experimenting with different solvents may be beneficial.[11]

  • Temperature Control:

    • The Cause: Higher reaction temperatures provide more energy to overcome the activation barrier for the less-favored ortho attack.

    • The Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the overall reaction rate but can significantly enhance the selectivity for the thermodynamically favored, sterically less hindered 4-iodo product.[11]

Problem: Over-Iodination Leading to Di-substituted Byproducts

Q: My final product is contaminated with 4,6-diiodo-2-nitrophenol. How do I prevent this side reaction?

A: The mono-iodinated product is still an activated phenol and can undergo a second iodination. Preventing this requires precise control over the reaction stoichiometry and conditions.

  • Stoichiometry is Key:

    • The Cause: Using an excess of the iodinating agent is the most common reason for di-iodination.

    • The Solution: Carefully control the molar ratio of your iodinating agent to the substrate. Use no more than 1.0 to 1.1 equivalents of the iodinating agent.[11] Accurately weigh your reagents and ensure your starting material is pure and anhydrous.

  • Controlled Reagent Addition:

    • The Cause: Adding the entire portion of a powerful iodinating agent like ICl at once creates high local concentrations, promoting rapid di-iodination before the starting material is fully consumed.

    • The Solution: Add the iodinating agent (either as a solid in portions or as a solution dropwise) to the stirred substrate solution over an extended period.[9][11] This maintains a low concentration of the electrophile, favoring the initial reaction with the more reactive starting material. Always perform this addition at a reduced temperature (e.g., 0 °C).

Problem: Reaction Mixture Darkens and Forms Tar

Q: My reaction turns dark brown or black, and I'm struggling to isolate any clean product from the resulting tar. What is causing this decomposition?

A: Phenols are electron-rich and susceptible to oxidation, which often results in the formation of polymeric, tarry materials.[12]

  • Harsh Reagents or Conditions:

    • The Cause: Highly reactive iodinating agents (like ICl) or the presence of strong oxidizing agents (like nitric acid, sometimes used with I₂) can oxidize the phenol ring instead of iodinating it.[7][12]

    • The Solution: Switch to a milder reagent like N-Iodosuccinimide (NIS), which is known for its selectivity and reduced side reactions.[13] Avoid unnecessarily high temperatures and ensure that any oxidizing co-reagents are used in the correct stoichiometric amounts.

  • Air Oxidation:

    • The Cause: Under basic conditions, the electron-rich phenolate is more prone to air oxidation.

    • The Solution: If your reaction is sensitive, consider running it under an inert atmosphere of nitrogen or argon to exclude oxygen, especially if the reaction requires elevated temperatures or extended times.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound using N-Iodosuccinimide (NIS), a method favored for its high yield and clean reaction profile.

Synthesis of this compound using NIS

  • Reagents & Materials:

    • 2-Nitrophenol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

  • Procedure:

    • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq.) in anhydrous acetonitrile (40 mL).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 eq.) in anhydrous acetonitrile (20 mL). Add the NIS solution dropwise to the stirred 2-nitrophenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

    • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous Na₂S₂O₃ to quench any remaining NIS and iodine. The color should fade.

    • Extraction: Add 50 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Section 4: Visual Guides & Diagrams

Reaction Mechanism

Caption: General mechanism of aromatic iodination with an electrophile.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Iodination of 2-Nitrophenol Derivative check_yield Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yield < 50% impurity Problem: Impurity Profile check_yield->impurity Impure success Success: Proceed to Scale-up check_yield->success Yield > 85% Purity > 95% check_reagents 1. Verify Reagent Activity (Fresh NIS/ICl?) low_yield->check_reagents impurity_type Identify Impurity impurity->impurity_type check_conditions 2. Optimize Conditions (Temp, Time, pH) check_reagents->check_conditions isomer Isomer (6-Iodo) impurity_type->isomer Isomer Present di_iodo Di-iodination impurity_type->di_iodo Higher MW peak tar Tar/Decomposition impurity_type->tar Dark/Insoluble solve_isomer Lower Temperature Use Bulky Reagent isomer->solve_isomer solve_di_iodo Control Stoichiometry (1.0 eq) Slow Reagent Addition di_iodo->solve_di_iodo solve_tar Use Milder Reagent (NIS) Lower Temperature Inert Atmosphere tar->solve_tar

Caption: Decision tree for troubleshooting common iodination issues.

References

degradation pathways of 4-Iodo-2-nitrophenol under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 4-Iodo-2-nitrophenol

Welcome to the technical support resource for researchers investigating the degradation pathways of this compound. This guide is designed to provide practical, field-proven insights into designing, executing, and troubleshooting forced degradation studies. As drug development professionals and scientists, understanding the stability and degradation profile of a molecule is paramount for ensuring safety, efficacy, and regulatory compliance. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to build robust, self-validating studies.

Part 1: Frequently Asked Questions - Designing Your Stress Study

This section addresses the critical questions that form the foundation of a scientifically sound forced degradation study.

Q1: What are the primary stress conditions I should investigate for this compound degradation, and why?

A1: A comprehensive stress testing protocol is designed to mimic the conditions a substance might encounter during its shelf-life, but at an accelerated rate.[1] For this compound, a halogenated nitroaromatic compound, you must investigate the following conditions to establish its intrinsic stability and degradation pathways[2][3]:

  • Acid and Base Hydrolysis: This reveals susceptibility to pH-dependent degradation. The phenol group's acidity and the potential for nucleophilic substitution of the iodine atom are key factors here.

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation. This condition helps identify potential oxidative degradants that could form in the presence of atmospheric oxygen or residual peroxides in excipients.

  • Photolysis: Many nitroaromatic compounds are photosensitive. Exposure to a combination of UV and visible light, as mandated by ICH Q1B guidelines, is crucial to determine light-induced degradation pathways.[4]

  • Thermal Degradation: Elevated temperatures accelerate thermally-driven degradation reactions. This helps establish stable storage conditions and understand the molecule's overall thermodynamic stability.

Q2: How do I select the appropriate concentrations of acid, base, and oxidizing agents for the study?

A2: The goal is to induce meaningful degradation, typically targeted between 5-20%.[4][5] Degradation beyond 20% can lead to secondary and tertiary degradants that may not be relevant to real-world stability, complicating pathway elucidation.[4][5]

  • Acid/Base: Start with milder conditions, such as 0.1 M HCl and 0.1 M NaOH, at room temperature.[4] If no degradation is observed after a set period (e.g., 24-48 hours), you can incrementally increase the temperature (e.g., to 50-60°C) or the molarity (e.g., to 1.0 M).[4] The key is a stepwise approach to avoid excessively rapid and complete degradation.

  • Oxidation: A common starting point is 3% hydrogen peroxide (H₂O₂) at room temperature. If the molecule is resistant, you can gently heat the solution or, for more aggressive oxidation, employ Fenton's reagent (H₂O₂ with a catalytic amount of Fe²⁺), which generates highly reactive hydroxyl radicals.[6][7]

Q3: What is the target degradation percentage I should aim for, and what if I see no degradation?

A3: The ideal target for forced degradation is 5-20%.[4][5] This range is sufficient to produce and quantify major degradation products without completely consuming the parent compound, which is essential for demonstrating the specificity of your analytical method.

If you observe no degradation under initial stress conditions, it indicates the molecule is stable under those specific circumstances. You should then escalate the stress level methodically. For example:

  • Hydrolysis: Increase acid/base concentration from 0.1 M to 1 M, then introduce heat (e.g., 60°C, then 80°C).

  • Thermal: Increase temperature in 10°C increments from the accelerated testing condition (e.g., starting at 50°C and moving up).[3] If the molecule remains highly stable even under harsh conditions, this is a valid result and should be reported as such. It demonstrates the intrinsic stability of the compound.

Part 2: Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Always begin by preparing a control sample (your compound in the reaction solvent without the stressor) and a blank (reaction solvent only) to run alongside your stressed samples.

Experimental Workflow Overview

The general workflow for conducting a forced degradation study is visualized below. This systematic process ensures that each stress condition is evaluated consistently and that samples are properly handled before analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) prep_work Prepare Working Samples prep_stock->prep_work stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->stress_base stress_ox Oxidation (3% H2O2, RT) prep_work->stress_ox stress_photo Photolysis (ICH Q1B Light Box) prep_work->stress_photo stress_therm Thermal (80°C, Solid State) prep_work->stress_therm quench Quench/Neutralize Reaction stress_acid->quench stress_base->quench stress_ox->quench stress_photo->quench stress_therm->quench analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) quench->analyze interpret Calculate % Degradation & Perform Mass Balance analyze->interpret elucidate Identify Degradants & Propose Pathways interpret->elucidate

Caption: General workflow for forced degradation studies.

Protocol 1: Acid/Base Hydrolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis) to a final concentration of ~100 µg/mL.

  • Stress Application:

    • For room temperature studies, store the solution in a sealed, light-protected vial for up to 7 days.[4]

    • For elevated temperature studies, place the vial in a water bath or oven set to 50-60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (for acid samples) or acid (for basic samples) to stop the degradation reaction. For example, neutralize 100 µL of the 0.1 M HCl sample with 100 µL of 0.1 M NaOH.

  • Analysis: Analyze the quenched sample as soon as possible using a validated stability-indicating analytical method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Dilute the 1 mg/mL stock solution with water to ~100 µg/mL. Add hydrogen peroxide to a final concentration of 3%.

  • Stress Application: Store the solution in a sealed, light-protected vial at room temperature.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 4, 8, 24 hours). Oxidative reactions can be rapid.

  • Quenching: The reaction is typically quenched by dilution with the mobile phase immediately before injection into an HPLC system. If necessary, a reducing agent like sodium bisulfite can be added, but be sure it does not interfere with your chromatography.

  • Analysis: Analyze immediately.

Part 3: Analytical Methods - Troubleshooting Guide

The quality of your degradation study hinges on the quality of your analytical data. Here’s how to troubleshoot common issues with the primary techniques used for this analysis.

High-Performance Liquid Chromatography (HPLC)

Q1: My this compound peak is tailing. What is the cause and how do I fix it?

A1: Peak tailing for phenolic compounds is a classic problem in reversed-phase HPLC. The primary cause is the interaction between the acidic hydroxyl group of the phenol and residual, un-capped silanol groups on the silica-based column packing. These silanols are acidic and can cause strong, undesirable secondary interactions.

  • Causality & Solution:

    • Mobile Phase pH: At neutral pH, the silanols (-Si-OH) can be deprotonated (-Si-O⁻), leading to strong ionic interactions with your analyte. Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase. This protonates the silanol groups, suppressing this secondary interaction and resulting in more symmetrical peaks.

    • Column Choice: Older column types (Type A silica) have more accessible and acidic silanols. Solution: Use a modern, high-purity, end-capped column (Type B silica) or a hybrid particle column. These are specifically designed to minimize silanol activity.

Q2: I'm seeing drifting retention times for my parent compound and degradants. Why?

A2: Retention time drift is a sign of an unstable system. The most common culprits are related to the mobile phase or the column temperature.[8]

  • Causality & Solution:

    • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[9] If your solvents are not adequately mixed or are evaporating, the composition will change over time. Solution: Ensure your mobile phase is well-mixed and degassed.[8] Prepare fresh mobile phase daily.[10]

    • Column Temperature: Fluctuations in ambient temperature can cause the column temperature to vary, affecting retention. Solution: Always use a thermostatted column compartment to maintain a constant, stable temperature.[8]

    • Column Equilibration: If you have just changed the mobile phase, the column may not be fully equilibrated. Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I'm not getting a good signal for this compound. Where is my compound going?

A1: Phenols are notoriously difficult to analyze by GC without derivatization.[11] The polar, active hydroxyl group can adsorb to active sites within the GC system, such as the inlet liner or the front of the analytical column.[12] This leads to poor peak shape, low response, or even complete loss of the analyte.

  • Causality & Solution:

    • Adsorption: Active sites in the system can irreversibly bind your analyte. Solution: Use a deactivated inlet liner (often sold as "silanized" or with a proprietary deactivation). Ensure your analytical column is in good condition; if it's old or has been exposed to dirty samples, the front end may have active sites. Trimming the first few centimeters of the column can sometimes resolve this.[13]

    • Thermal Lability: While this compound is relatively stable, high inlet temperatures can sometimes cause on-column degradation. Solution: Optimize the inlet temperature to be hot enough for volatilization but not so hot that it causes degradation.

Q2: Is derivatization necessary for analyzing this compound by GC-MS?

A2: While not strictly mandatory, it is highly recommended. Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis.[14]

  • Causality & Solution: The goal of derivatization is to mask the polar hydroxyl group. Silylation is a common technique where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the phenol with a non-polar trimethylsilyl (TMS) group. This resulting TMS-ether is much more volatile and less prone to adsorption, leading to sharp, symmetrical peaks and a significantly improved signal-to-noise ratio.

Part 4: Understanding Potential Degradation Pathways

Identifying the structures of degradation products is key to mapping the full pathway. Below are scientifically plausible pathways based on the known chemistry of nitrophenols and halogenated aromatics.

Q1: What are the likely initial degradation steps under oxidative (Fenton) and photolytic stress?

A1: Under both strong oxidative and photolytic conditions, the generation of hydroxyl radicals (•OH) is a key degradation driver.[6][15] These radicals can attack the aromatic ring in several ways:

  • Hydroxylation: The •OH radical can add to the aromatic ring, introducing another hydroxyl group. This can lead to the formation of intermediates like 4-iodocatechol or hydroquinone derivatives after subsequent reactions.

  • Dehalogenation: The carbon-iodine bond can be cleaved, replacing the iodine with a hydroxyl group to form 2-nitrophenol or other hydroxylated species.

  • Denitration: The nitro group can be replaced by a hydroxyl group, leading to the formation of 4-iodophenol.

These initial products are often more susceptible to further oxidation, leading to ring-opening and eventual mineralization to CO₂, H₂O, nitrate, and iodide ions.[6]

Potential Degradation Pathway Diagram

This diagram illustrates a plausible degradation network for this compound under oxidative or photolytic stress.

G cluster_intermediates Primary Intermediates cluster_ring_opening Ring-Opened Products cluster_mineralization Mineralization Products parent This compound int1 4-Iodocatechol parent->int1 Hydroxylation int2 2-Nitrohydroquinone parent->int2 Hydroxylation parent->int2 Dehalogenation + Hydroxylation int3 Benzoquinone derivatives int1->int3 Oxidation int2->int3 Oxidation rop Short-chain organic acids (e.g., maleic, oxalic acid) int3->rop Ring Cleavage min CO2 + H2O + NO3- + I- rop->min Further Oxidation

Caption: Plausible oxidative degradation pathway for this compound.

Q2: How does microbial degradation of nitrophenols typically proceed?

A2: Microbial degradation is an enzymatic process. Bacteria have evolved specific pathways to use nitrophenols as a source of carbon and nitrogen.[16] Two major aerobic pathways are well-characterized for 4-nitrophenol[16][17]:

  • Hydroquinone Pathway: A monooxygenase enzyme hydroxylates the ring and removes the nitro group as nitrite (NO₂⁻), forming hydroquinone. The hydroquinone ring is then cleaved by a dioxygenase, and the resulting products enter central metabolism.

  • Nitrocatechol Pathway: A different monooxygenase adds a hydroxyl group to the ring to form 4-nitrocatechol. A subsequent enzyme removes the nitro group, and the resulting 1,2,4-benzenetriol undergoes ring cleavage.[17][18]

The presence of the iodo-substituent on your molecule may inhibit some microbial pathways or lead to different intermediates, making this an important area for experimental investigation.

Part 5: Data Interpretation & Management

Quantitative Data Summary

Organize your results clearly to compare the stability of this compound under different conditions.

Stress ConditionParametersTime (hr)% Parent Remaining% DegradationMajor Degradants (Retention Time)
Control Acetonitrile/Water4899.8%0.2%None observed
Acid Hydrolysis 0.1 M HCl, 60°C2495.2%4.8%DP1 (4.5 min)
Base Hydrolysis 0.1 M NaOH, 60°C888.1%11.9%DP2 (6.2 min), DP3 (7.1 min)
Oxidation 3% H₂O₂, RT481.5%18.5%DP4 (3.8 min), Multiple minor peaks
Photolysis ICH Light Box2491.3%8.7%DP5 (5.1 min)
Thermal 80°C (solid)4898.9%1.1%None observed

Q1: What is a "mass balance" calculation and why is it important in degradation studies?

A1: Mass balance is a critical calculation used to account for all the parent compound after degradation. It is the sum of the assay value of the parent drug and the levels of all known and unknown degradation products.[3] An ideal mass balance should be close to 100% (typically within a 95-105% range).

  • Why it's important:

    • Method Validation: A good mass balance demonstrates that your analytical method is "stability-indicating" and can detect all major degradants.

    • Detecting Problems: A poor mass balance (<95%) suggests that some degradants are not being detected. This could be because they don't have a chromophore (for UV detection), are volatile and have been lost, or are sticking to the column. It signals a need to refine your analytical method.

References

troubleshooting poor solubility of 4-Iodo-2-nitrophenol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a yellow-green solid organic compound with the molecular formula C₆H₄INO₃.[1][2] Its structure, featuring a polar phenolic hydroxyl group (-OH) and a nitro group (-NO₂) alongside a large, nonpolar iodo-substituted benzene ring, results in limited solubility in many common reaction solvents.

Key properties influencing its solubility include:

  • Molecular Weight: 265.01 g/mol [2]

  • Melting Point: 80-81 °C[1]

  • Acidity (pKa): A predicted pKa of approximately 6.26.[1] This acidity is significantly stronger than that of phenol itself, due to the electron-withdrawing effects of the nitro group.

  • Polarity: The molecule has both polar (hydroxyl, nitro) and nonpolar (iodobenzene ring) regions, leading to complex solubility behavior.[3]

The relatively high melting point and crystalline nature of the solid contribute to its poor solubility in non-polar solvents. While the polar groups offer some affinity for polar solvents, the large hydrophobic surface area of the iodinated ring often prevents complete dissolution, especially at ambient temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

This is the most common issue. The compound's limited solubility is due to its molecular structure, which combines a large nonpolar aromatic ring with polar functional groups.[3] In many common organic solvents like dichloromethane (DCM), chloroform, or even moderately polar solvents like ethyl acetate, the energy required to break the crystal lattice of the solid is not sufficiently compensated by the energy released from solvating the individual molecules.[4]

Q2: Can I simply heat the mixture to dissolve the compound?

Heating will generally increase the solubility of most organic compounds, and this can be an effective strategy. However, exercise caution. This compound, like other nitrophenols, can decompose at high temperatures.[5] Always check the thermal stability and boiling point of your solvent. Gentle heating is advisable, and this method is most effective when the compound remains in solution upon cooling to the reaction temperature. If it crashes out, heating may not be a viable standalone solution.

Q3: Is there a quick way to improve solubility for a reaction like a Williamson ether synthesis?

Yes. The most effective and widely used method is to deprotonate the phenolic hydroxyl group with a suitable base. The resulting 4-iodo-2-nitrophenoxide anion is an ionic salt, which dramatically increases its solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. This is the standard approach for reactions involving nucleophilic attack by the phenolic oxygen.

In-Depth Troubleshooting Guides

Guide 1: Enhancing Solubility via Deprotonation

The acidic nature of the phenolic proton (pKa ≈ 6.26) is the key to solving most solubility issues.[1] By converting the neutral phenol to its conjugate base (a phenoxide), you create an ionic species that is far more soluble in polar solvents.

Causality: The conversion of a neutral organic molecule into a salt drastically increases its polarity. This ionic salt interacts much more strongly with polar solvent molecules, overcoming the crystal lattice energy and leading to dissolution.

Caption: Deprotonation of this compound to its more soluble salt.

Recommended Bases and Solvents:

BaseSolvent CompatibilityKey Considerations
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile, AcetoneA mild, inexpensive base. Often requires some heating to drive the reaction. Heterogeneous reaction, so good stirring is essential.
Sodium Hydride (NaH) THF, DMFA very strong, non-nucleophilic base. Deprotonation is rapid and irreversible. Reacts violently with water; must be handled under inert atmosphere.
Sodium Hydroxide (NaOH) Water, Biphasic systems with PTCStrong base, but introduces water which may be incompatible with subsequent reagents. Ideal for phase-transfer catalysis conditions.[6]
Organic Bases (e.g., DBU, DIPEA) DCM, THF, AcetonitrileSoluble in a wider range of organic solvents. Generally milder and less likely to cause side reactions with base-sensitive functional groups.
Experimental Protocol: In-situ Generation of 4-Iodo-2-nitrophenoxide
  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add your reaction solvent (e.g., anhydrous DMF).

  • Add the solid this compound to the solvent.

  • With vigorous stirring, add the chosen base (e.g., 1.1 equivalents of K₂CO₃ or NaH) portion-wise.

  • Observe the color change. The formation of the yellow/orange phenoxide is often visually apparent.

  • Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C for K₂CO₃) for 30-60 minutes to ensure complete deprotonation. The solid should fully dissolve.

  • Your solution containing the soluble nucleophile is now ready for the addition of the electrophile (e.g., an alkyl halide).

Guide 2: Strategic Solvent Selection

If deprotonation is not desirable for your reaction, careful solvent selection is critical. The principle of "like dissolves like" is a useful starting point.[4]

Solvent Classes and Their Suitability:

Solvent ClassExamplesSuitability for this compoundRationale
Nonpolar Hexane, TolueneVery PoorThe large nonpolar ring is outweighed by the highly polar nitro and hydroxyl groups.[3]
Chlorinated DCM, ChloroformPoor to ModerateCan dissolve small amounts, but generally insufficient for reaction concentrations.
Ethers Diethyl ether, THFPoor to ModerateTHF is slightly better due to its higher polarity, but solubility remains limited.
Polar Aprotic DMF, DMSO, Acetonitrile Good to Excellent These solvents are polar enough to interact with the -OH and -NO₂ groups effectively, leading to the best solubility for the neutral compound.[7]
Polar Protic Ethanol, MethanolModerate to GoodThe compound can hydrogen bond with the solvent, aiding solubility.[7] However, these solvents can interfere with many reactions (e.g., by acting as nucleophiles).
Guide 3: Advanced Troubleshooting Techniques

When both deprotonation and simple solvent selection fail, consider these advanced methods.

Troubleshooting_Workflow Start Compound is Insoluble CheckReaction Is deprotonation compatible with my reaction? Start->CheckReaction Deprotonate Use Guide 1: Deprotonate with Base (e.g., K₂CO₃ in DMF) CheckReaction->Deprotonate Yes SolventScreen Use Guide 2: Screen Polar Aprotic Solvents (DMF, DMSO, NMP) CheckReaction->SolventScreen No Success Reaction Proceeds Deprotonate->Success Advanced Use Guide 3: Consider Advanced Methods SolventScreen->Advanced Still Insoluble SolventScreen->Success Soluble Advanced->Success

Caption: Logical workflow for addressing solubility issues.

1. Co-solvency: Using a mixture of solvents can sometimes achieve better solubility than a single solvent.[8] For example, if your reaction must be run in a less polar solvent like THF, adding a small amount (5-10% v/v) of a stronger polar aprotic solvent like DMF or NMP can significantly improve solubility without drastically changing the overall reaction medium.

2. Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions between two components that are soluble in immiscible phases, which is often the case for phenoxides and organic electrophiles.[6][9]

  • How it Works: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has both hydrophobic (the butyl groups) and hydrophilic/ionic (the ammonium salt) parts.[10] It can transport the water-soluble phenoxide anion (formed by adding NaOH in an aqueous layer) into the organic phase to react with the electrophile.[10]

  • Typical System: A biphasic mixture of water and an organic solvent (e.g., toluene or DCM). The this compound is dissolved/suspended in the organic layer, and an aqueous solution of NaOH is added along with a catalytic amount of TBAB.

3. Sonication: The application of ultrasonic energy can help break down solid agglomerates and increase the surface area available for solvation, accelerating the dissolving process.[4] This can be particularly useful for preparing saturated solutions or for reactions where the solid only needs to dissolve slowly as the reaction proceeds.

4. Ball Milling: For extremely difficult cases, solvent-free solid-state reactions using a ball mill can be employed. This mechanical technique drives reactions by intimately mixing solid reactants, completely bypassing solubility issues.[11]

References

Technical Support Center: Purification of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Iodo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing critical isomeric impurities. The following question-and-answer-based troubleshooting guides and FAQs will address specific issues you may encounter during your experiments, explaining the causality behind each procedural choice to ensure a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing or procuring this compound?

When synthesizing this compound, the formation of positional isomers is a common challenge. The specific impurities depend on the synthetic route, but they are typically other iodo-nitrophenol isomers where the iodo and nitro groups are at different positions on the phenol ring.

For instance, if nitrating 4-iodophenol, the hydroxyl group (-OH) is an ortho, para-director. Since the para position is already occupied by iodine, nitration will primarily occur at the ortho positions, yielding the desired This compound and the isomeric impurity 4-Iodo-3-nitrophenol . Other potential, though less common, impurities could include di-nitrated products or isomers formed from incomplete or side reactions of starting materials, such as 2-Iodo-4-nitrophenol.[1][2]

Understanding the key differences in the physicochemical properties of these isomers is the foundation for selecting an effective purification strategy.

Table 1: Physicochemical Properties of this compound and a Common Isomer

PropertyThis compound (Target)4-Iodo-3-nitrophenol (Impurity Example)Rationale for Separation
Molecular Weight 265.01 g/mol [3]265.01 g/mol Identical; not useful for separation.
Polarity Less polarMore polarThe ortho-nitro group in the target molecule can form an intramolecular hydrogen bond with the hydroxyl group. This masks the polar -OH group, reducing the molecule's overall external polarity. The meta-positioned isomer cannot do this, making it more polar and more likely to interact with polar stationary phases or solvents.[4][5]
Boiling Point 296.4°C at 760 mmHg[6]Not readily available, but expected to be higher due to stronger intermolecular hydrogen bonding.The intramolecular hydrogen bonding in the ortho isomer reduces intermolecular forces, leading to a lower boiling point compared to the meta or para isomers.
Solubility Soluble in organic solvents, limited in water.[7]Expected to have slightly higher solubility in polar solvents.Differences in polarity lead to differential solubility in various solvent systems, which is the basis for recrystallization.[8]

Purification Strategy Overview

The choice of purification method depends on the scale of your experiment, the level of purity required, and the specific isomeric impurities present. The following diagram outlines a general decision-making workflow.

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision Choose Method Based on Scale & Purity Needs Analysis->Decision Recrystallization Recrystallization (Multi-gram Scale, Moderate Purity) Decision->Recrystallization Large Scale Column Column Chromatography (Gram Scale, High Purity) Decision->Column Medium Scale HPLC Preparative HPLC (mg Scale, Very High Purity) Decision->HPLC Small Scale / High Purity Final_Analysis Final Purity Verification (HPLC, NMR, MP) Recrystallization->Final_Analysis Column->Final_Analysis HPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Decision workflow for purifying this compound.

Troubleshooting and Method Selection

Q2: My crude product is >90% pure and I have over 10 grams. What is the most efficient purification method?

For multi-gram quantities with relatively low levels of impurities, recrystallization is the most efficient and scalable method.[9][10] The principle relies on the subtle differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[11] The ideal solvent will dissolve the target compound well when hot but poorly when cold, while impurities either remain in solution upon cooling or are insoluble in the hot solvent.[12]

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Screen various solvents to find one that meets the criteria. Based on the polarity of this compound, suitable candidates are listed in the table below. Perform small-scale tests in test tubes first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[9] Adding a large excess of solvent will reduce your final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored by impurities, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the solution (mother liquor).

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent is crucial to avoid redissolving your product.[12]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Table 2: Solvent Screening for Recrystallization

SolventSuitability for this compoundRationale & Comments
Ethanol/Water Excellent (Two-solvent system)The compound is soluble in hot ethanol. Water can be added as an anti-solvent to the hot ethanol solution until it becomes cloudy, then clarified with a few drops of ethanol before cooling.[13]
Hexane/Ethyl Acetate Good (Two-solvent system)Dissolve in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. This system is effective for separating compounds of differing polarities.[13]
Toluene FairMay work as a single solvent. The aromatic nature of toluene can help dissolve the compound when hot.
Water PoorThis compound has very low solubility in water, even when hot, making it unsuitable as a primary recrystallization solvent.[7][14]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is too high, or the solution is cooling too rapidly. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help initiate proper crystallization.[13]

  • Problem: No crystals form upon cooling.

    • Cause & Solution: Too much solvent was used, or the solution is supersaturated. Try boiling off some of the solvent to increase the concentration. If that fails, scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound to induce crystallization.[12]

Q3: Recrystallization did not provide the required purity. How can I achieve >99% purity on a 1-5 gram scale?

For high-purity separation of isomers with different polarities, column chromatography is the method of choice.[5][15] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4]

The key to separating this compound from its more polar isomers is the intramolecular hydrogen bond in the target molecule. This bond reduces its interaction with the polar silica gel, causing it to travel down the column faster (elute first) than the more polar impurities.[4][5]

Column_Chromatography cluster_0 Preparation cluster_1 Sample Loading & Elution cluster_2 Fraction Collection cluster_3 Isolation Pack 1. Pack column with silica gel slurry Equilibrate 2. Equilibrate with mobile phase Pack->Equilibrate Load 3. Load concentrated sample onto column Equilibrate->Load Elute 4. Add mobile phase and begin elution Load->Elute Collect 5. Collect fractions sequentially Elute->Collect TLC 6. Monitor fractions by TLC Collect->TLC Combine 7. Combine pure fractions TLC->Combine Evaporate 8. Evaporate solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Step-by-step workflow for column chromatography.

Protocol 2: Column Chromatography Purification

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will show clear separation between the spots, with the target compound having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply this concentrated solution to the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure (if using flash chromatography) to begin moving the solvent through the column. The less polar this compound will travel down the column faster than the more polar impurities.[16]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the fractions that contain only the pure desired compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography:

  • Problem: Poor separation (overlapping bands).

    • Cause & Solution: The mobile phase may be too polar, causing all compounds to elute too quickly. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). Alternatively, the column may have been overloaded; use less sample material for the column size.

  • Problem: Cracks in the silica bed.

    • Cause & Solution: This occurs if the column runs dry. Never let the solvent level drop below the top of the silica gel. This can be prevented by ensuring a constant supply of the mobile phase.

Q4: How do I confirm the purity of my final product?

After purification, you must verify the identity and purity of the this compound. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for this purpose.[17][18] A reversed-phase HPLC method can effectively separate the target compound from residual isomers.[19][20]

Protocol 3: Analytical RP-HPLC for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. A typical starting condition could be 60:40 Acetonitrile:Water.[17][20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compounds have strong absorbance (e.g., 275 nm or 320 nm).[14][17]

  • Procedure: Dissolve a small sample of your purified product in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system. A single, sharp peak indicates high purity. The presence of other peaks would indicate remaining impurities.

References

unexpected color changes in 4-Iodo-2-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected color changes and other common issues you may encounter. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

1. What is the expected color of this compound?

This compound is typically a yellow to yellow-green or brown crystalline solid.[1] The color can vary depending on the purity and the crystalline form of the compound. In solution, its color is highly dependent on the pH.

2. Why does the color of a this compound solution change with pH?

Similar to other nitrophenols, this compound acts as a weak acid and can be used as a pH indicator.[2][3][4] The phenolic hydroxyl group can be deprotonated under basic conditions to form the 4-iodo-2-nitrophenolate ion. This deprotonation leads to a change in the electronic structure of the molecule, specifically the extent of the conjugated pi system, which in turn alters its light absorption properties.[2]

  • In acidic to neutral solutions (pH < ~6): The compound exists predominantly in its protonated, molecular form, which is typically colorless or pale yellow in solution.[2][4]

  • In basic solutions (pH > ~7-8): It deprotonates to form the phenolate ion, which is bright yellow due to a significant increase in absorbance around 405 nm.[2]

The predicted pKa of this compound is approximately 6.26, which is lower (more acidic) than that of 4-nitrophenol (pKa ≈ 7.15) due to the electron-withdrawing nature of the iodine atom.[2][5] This means the color change for this compound will occur at a slightly lower pH compared to 4-nitrophenol.

3. What are the primary applications of this compound?

This compound is a versatile intermediate in organic synthesis.[1] It is used in the development of pharmaceuticals and agrochemicals.[1] Its structure, containing iodo, nitro, and hydroxyl functional groups, allows for a variety of chemical transformations, including serving as a building block for more complex molecules.[6]

4. How should this compound be stored?

It is recommended to store this compound in a cool, dark place, protected from light.[5] Some nitrophenols are known to be light-sensitive and can degrade upon prolonged exposure to sunlight.[7] The compound should be stored in a tightly sealed container to prevent oxidation, which can also lead to color changes.[8]

Troubleshooting Guide: Unexpected Color Changes

This section provides a detailed, question-and-answer-style troubleshooting guide for specific color-related issues you might encounter during your experiments with this compound.

Scenario 1: My reaction mixture turned bright yellow immediately upon adding a reagent.

Question: I am running a reaction where this compound is a starting material. Upon adding my reagent, the solution instantly turned a vibrant yellow. Is this expected?

Answer: An immediate change to a bright yellow color is most likely due to an increase in the pH of your reaction mixture, causing the deprotonation of the phenolic hydroxyl group.

Potential Causes & Solutions:

  • Basic Reagent or Contaminant: The reagent you added may be basic, or it could contain basic impurities. Even small amounts of a base can cause a significant color change.

    • Troubleshooting Steps:

      • Check the pH of your reagent solution.

      • If the reagent is inherently basic, this color change is expected and indicates the formation of the 4-iodo-2-nitrophenolate salt. This may or may not interfere with your downstream reaction.

      • If the reagent is not supposed to be basic, consider purifying it to remove basic impurities.

  • Reaction with a Base: If your reaction is intended to be carried out under basic conditions (e.g., using a base as a catalyst or reactant), the yellow color is a normal consequence of the deprotonation of your starting material.

Data Summary Table:

ConditionExpected Form of this compoundExpected Color
Acidic (pH < 6)Protonated (Phenol)Colorless to Pale Yellow
Basic (pH > 8)Deprotonated (Phenolate)Bright Yellow

Diagram: pH-Dependent Color Change

G cluster_acid Acidic/Neutral Conditions cluster_base Basic Conditions Protonated This compound (Protonated) Colorless / Pale Yellow Deprotonated 4-Iodo-2-nitrophenolate (Deprotonated) Bright Yellow Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Equilibrium of this compound showing the color change upon deprotonation.

Scenario 2: My reaction mixture is gradually turning darker (e.g., orange, red, or brown) over time.

Question: During my reaction, which is being run under what I believe are neutral or slightly acidic conditions, the solution is slowly changing from a pale yellow to a darker orange or brown color. What could be happening?

Answer: A gradual darkening of the reaction mixture, especially to shades of orange, red, or brown, often indicates degradation of the this compound or the formation of colored byproducts.

Potential Causes & Solutions:

  • Oxidation: Phenols, including nitrophenols, can be susceptible to oxidation, which often produces colored quinone-type compounds or polymeric materials.[9][10] This can be exacerbated by the presence of oxidizing agents, exposure to air (oxygen), elevated temperatures, or certain metal catalysts.

    • Troubleshooting Steps:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Ensure all solvents and reagents are degassed.

      • If a metal catalyst is being used, consider if it could be promoting oxidation.

      • Analyze your reaction mixture by techniques like TLC or LC-MS to check for the formation of new, colored species.

  • Photochemical Degradation: Nitrophenols can undergo photochemical degradation, especially when exposed to UV light or even strong visible light.[11][12] This can lead to the formation of various degradation products, which may be colored.[13]

    • Troubleshooting Steps:

      • Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

      • Avoid exposing the reaction to direct sunlight or strong laboratory lighting for extended periods.

  • Side Reactions and Byproduct Formation: The reaction conditions (e.g., temperature, solvent, presence of other functional groups) may be promoting unintended side reactions that produce colored byproducts. For example, at higher temperatures, nucleophilic substitution of the nitro or iodo group might occur, or other complex condensation reactions could take place.

    • Troubleshooting Steps:

      • Consider running the reaction at a lower temperature.

      • Screen different solvents to see if the color change is solvent-dependent.

      • Carefully analyze the reaction for the formation of byproducts.

Diagram: Troubleshooting Workflow for Darkening Reactions

G Start Reaction Darkening (Orange/Brown) Check_pH Is pH basic? Start->Check_pH Check_Air Is reaction exposed to air? Check_pH->Check_Air No Result_Base Yellow color from deprotonation expected. If darker, other issues may be present. Check_pH->Result_Base Yes Check_Light Is reaction exposed to light? Check_Air->Check_Light No Result_Oxidation Potential Cause: Oxidation Check_Air->Result_Oxidation Yes Check_Temp Is reaction temperature high? Check_Light->Check_Temp No Result_Photo Potential Cause: Photodegradation Check_Light->Result_Photo Yes Result_SideReaction Potential Cause: Side Reactions Check_Temp->Result_SideReaction Yes Solution_Inert Solution: Run under inert atmosphere (N₂/Ar) Result_Oxidation->Solution_Inert Solution_Light Solution: Protect from light Result_Photo->Solution_Light Solution_Temp Solution: Lower reaction temperature Result_SideReaction->Solution_Temp

Caption: A logical workflow to diagnose the cause of reaction darkening.

Experimental Protocols

This section provides a standardized protocol for testing the pH-dependent color change of this compound, which can be a useful preliminary test.

Protocol: pH-Dependent Color Change Test

This protocol allows for the visual confirmation of the pH-indicator properties of your batch of this compound.

Materials:

  • This compound

  • Ethanol (or another suitable solvent in which the compound is soluble)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Test tubes or small beakers

  • Pipettes

Methodology:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Test Solutions:

    • Acidic: In a test tube, add ~2 mL of deionized water and 1-2 drops of 0.1 M HCl.

    • Neutral: In a second test tube, add ~2 mL of deionized water.

    • Basic: In a third test tube, add ~2 mL of deionized water and 1-2 drops of 0.1 M NaOH.

  • Add Indicator: To each of the three test tubes, add one drop of the this compound stock solution and gently mix.

  • Observe and Record: Observe and record the color of each solution.

Expected Results:

  • Acidic Solution: Should be colorless or very pale yellow.

  • Neutral Solution: Should be colorless or very pale yellow.

  • Basic Solution: Should be a distinct, bright yellow.

If you do not observe these results, it may indicate a problem with the purity of your this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst poisoning in reactions utilizing 4-Iodo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. The unique bifunctional nature of this compound—possessing both a reactive aryl iodide and a potentially coordinating nitro group—presents specific challenges in catalysis. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial signs of catalyst deactivation. If your issue is described here, follow the recommended preliminary steps before proceeding to more in-depth analysis.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) has stalled or shows very low conversion when using this compound. What is the most likely cause?

A1: When a typically robust cross-coupling reaction fails with this compound, the primary suspects are catalyst poisoning by the iodide leaving group or inhibitory effects from the nitro group.[1][2]

  • Iodide Poisoning: Iodide ions, generated after oxidative addition, can strongly coordinate to the active Pd(0) species. This can lead to the formation of inactive, off-cycle palladium complexes, such as bridged iodo dimers, which are catalytically inactive.[2] This is particularly notorious in reactions like the Buchwald-Hartwig amination.[2]

  • Nitro Group Interference: The nitro group is a strong electron-withdrawing group and can also coordinate to the metal center. While often compatible, it can sometimes inhibit catalyst activity or undergo undesired side reactions, such as reduction, which can produce species that poison the catalyst.[1][3]

Initial Troubleshooting Steps:

  • Run a Control Reaction: Substitute this compound with a "cleaner" substrate like 4-iodoanisole under the exact same conditions. If this reaction proceeds smoothly, it strongly implicates the this compound substrate as the source of the problem.

  • Verify Reagent Purity: Ensure all reagents—solvents, bases, and the boronic acid/alkyne/olefin partner—are pure and anhydrous.[4] Trace impurities, especially sulfur compounds, can be potent catalyst poisons.[5][6]

  • Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Confirm your system was properly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen).

Q2: I am trying to reduce the nitro group on this compound via catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), but the reaction is slow or incomplete. Is the catalyst being poisoned?

A2: Yes, catalyst poisoning is a very common issue in the hydrogenation of nitroarenes, especially those containing halogens.[5][7]

  • Substrate-Derived Poisons: The iodide on the aromatic ring can act as a poison for hydrogenation catalysts like nickel and palladium.[7]

  • Reaction Intermediate Inhibition: The reduction of a nitro group proceeds through intermediates like nitroso and hydroxylamine species. These intermediates, as well as the final amine product, can adsorb strongly onto the catalyst's active sites, inhibiting further reaction.[5][8] This is a form of product inhibition.

  • Feedstock Impurities: Sulfur compounds are a classic and potent poison for hydrogenation catalysts.[5][9] If your this compound was synthesized using sulfur-containing reagents, even trace amounts can completely shut down the catalyst.

Initial Troubleshooting Steps:

  • Increase Catalyst Loading: As a diagnostic step, doubling the catalyst loading can sometimes overcome minor poisoning and push the reaction to completion. If this works, poisoning is highly likely.

  • Check Hydrogen Source: Ensure your hydrogen gas is of high purity. Impurities like carbon monoxide can be strong poisons for metal catalysts.[5]

  • Pre-treat Starting Material: If sulfur contamination is suspected, attempt to purify the this compound by recrystallization or column chromatography before the reaction.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows for diagnosing and resolving catalyst poisoning in specific reaction classes.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental to modern synthesis, but the this compound substrate requires careful consideration of the catalytic system.[10][11][12]

Issue: Stalled Suzuki, Heck, or Sonogashira Reaction

Your reaction starts but fails to reach completion, or shows no conversion at all. Analysis by TLC or LC-MS shows only starting material.

Causality Analysis:

The most probable cause is the deactivation of the Pd(0) catalyst by iodide. The catalytic cycle relies on the facile oxidative addition of the aryl iodide to Pd(0). If iodide anions bind to the Pd(0) center, they increase its electron density, making it less electrophilic and thus less reactive towards oxidative addition. Furthermore, they can facilitate the aggregation of palladium into inactive palladium black or form stable, inactive dimeric structures.[2]

Troubleshooting Workflow Diagram

G cluster_start Initial State cluster_diag Diagnostic Steps cluster_analysis Problem Analysis cluster_solution Solutions start Reaction Stalled / No Conversion control_rxn Run Control Reaction (e.g., with 4-iodoanisole) start->control_rxn reagent_check Verify Reagent Purity (Solvent, Base) start->reagent_check atmosphere_check Confirm Inert Atmosphere start->atmosphere_check control_ok Control Works? control_rxn->control_ok reagent_check->control_ok atmosphere_check->control_ok substrate_issue Problem is Substrate-Specific: Iodide or Nitro Group Poisoning control_ok->substrate_issue Yes system_issue Systemic Issue: Bad Reagents, Catalyst, or Setup control_ok->system_issue No ligand_change Solution A: Change Ligand System (Use bulky, electron-rich Buchwald-type ligands) substrate_issue->ligand_change catalyst_change Solution B: Use Different Precatalyst or Higher Loading substrate_issue->catalyst_change purify Solution C: Purify this compound substrate_issue->purify rebuild Solution D: Replace Reagents, Improve Setup system_issue->rebuild G cluster_reaction Catalyst Catalyst Active Site (e.g., Pd) Product 4-Iodo-2-aminophenol Catalyst->Product Substrate This compound Substrate->Catalyst H2 H₂ H2->Catalyst Poison_S Sulfur Impurity (R-S-R') Poison_S->Catalyst Irreversible Chemisorption Poison_I Iodide Poison_I->Catalyst Competitive Adsorption Poison_Prod Product/Intermediate Adsorption Poison_Prod->Catalyst Reversible Inhibition

References

Validation & Comparative

comparing the reactivity of 4-Iodo-2-nitrophenol with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Iodo-2-nitrophenol and Its Isomers

For researchers and professionals in drug development, understanding the nuanced reactivity of polysubstituted aromatic compounds is paramount. The precise placement of functional groups on a phenolic ring dictates its chemical behavior, influencing everything from acidity to susceptibility to substitution reactions. This guide provides a detailed comparative analysis of this compound and its key isomers, grounded in mechanistic principles and supported by experimental frameworks.

The Interplay of Substituents: A Foundation for Reactivity

The reactivity of any substituted phenol is a direct consequence of the electronic and steric effects exerted by its functional groups. In the case of iodonitrophenols, three key players are at work: the hydroxyl (-OH), the nitro (-NO₂), and the iodo (-I) groups.

  • The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring via resonance.[1] This is due to the delocalization of one of its oxygen lone pairs into the π-system, making the ring more nucleophilic and thus highly susceptible to electrophilic aromatic substitution (EAS).[1][2] This effect is most pronounced at the positions ortho and para to the hydroxyl group.[3]

  • The Nitro Group (-NO₂): In stark contrast, the nitro group is a potent electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[4] However, this same electron-withdrawing capability makes the ring electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr) , particularly when positioned ortho or para to a suitable leaving group.[5] Furthermore, by stabilizing the corresponding phenoxide anion, the nitro group significantly increases the acidity of the phenol.

  • The Iodo Group (-I): The iodine atom presents a dual character. Its high electronegativity results in an electron-withdrawing inductive effect, which deactivates the ring towards EAS. However, like other halogens, it possesses lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. In the context of SNAr reactions, iodine serves as an excellent leaving group. Its large atomic size can also introduce notable steric effects that may influence reaction rates.[6]

A Comparative Analysis of Key Iodonitrophenol Isomers

To illustrate these principles, we will compare the reactivity of this compound with two of its structural isomers: 2-iodo-4-nitrophenol and 4-iodo-3-nitrophenol.

PropertyThis compound2-Iodo-4-nitrophenol4-Iodo-3-nitrophenol
Structure
alt text
alt text
alt text
IUPAC Name This compound2-iodo-4-nitrophenol4-iodo-3-nitrophenol
CAS Number 21784-73-6[7]89487-91-2[8]50590-07-3[8]
Acidity (pKa)

The acidity of these phenols is determined by the stability of the corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge, leading to a lower pKa (stronger acid).

  • This compound & 2-Iodo-4-nitrophenol: In both isomers, the nitro group is located at a position (ortho or para) that allows it to delocalize the negative charge of the phenoxide ion through resonance. This provides significant stabilization, making these isomers considerably more acidic than phenol itself.

  • 4-Iodo-3-nitrophenol: With the nitro group in the meta position relative to the hydroxyl group, resonance stabilization of the phenoxide is not possible.[4] The nitro group can only exert its electron-withdrawing inductive effect. While this still increases acidity compared to phenol, the effect is much less pronounced than in the ortho and para isomers.

Predicted Acidity Order: (Most Acidic) 2-Iodo-4-nitrophenol ≈ this compound > 4-Iodo-3-nitrophenol (Least Acidic)

Electrophilic Aromatic Substitution (EAS)

The powerful activating effect of the -OH group is strongly counteracted by the deactivating effects of both the -NO₂ and -I substituents. Therefore, EAS reactions on these molecules require milder conditions than benzene but are more challenging than with phenol.

  • This compound: The -OH group directs incoming electrophiles to its ortho and para positions. However, the para position is blocked by iodine, and one ortho position is blocked by the nitro group. The remaining ortho position (C6) is sterically hindered. Substitution is therefore highly disfavored.

  • 2-Iodo-4-nitrophenol: The para position to the -OH is blocked by the nitro group, and one ortho position is blocked by the bulky iodine atom. The remaining ortho position (C6) is the most likely site for substitution, though the overall reactivity is still low.

  • 4-Iodo-3-nitrophenol: The positions ortho to the -OH group (C2 and C6) are both available. The nitro group at C3 deactivates the C2 position more strongly, making C6 the preferred site for electrophilic attack. This isomer is likely the most reactive of the three towards EAS.

Nucleophilic Aromatic Substitution (SNAr)

This is where the most dramatic differences in reactivity are observed. The SNAr mechanism requires a strong electron-withdrawing group (ortho or para) to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[9][10]

  • This compound: The nitro group is ortho to the iodine leaving group. This arrangement provides excellent resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4. This isomer is highly reactive towards SNAr.

  • 2-Iodo-4-nitrophenol: The nitro group is para to the iodine leaving group. This also allows for effective resonance stabilization of the Meisenheimer complex, making this isomer highly reactive in SNAr reactions.

  • 4-Iodo-3-nitrophenol: The nitro group is meta to the iodine leaving group. In this configuration, the nitro group cannot participate in resonance stabilization of the negative charge on the Meisenheimer complex.[5] It can only offer weak inductive stabilization. Consequently, this isomer is essentially unreactive towards SNAr under standard conditions.

Predicted SNAr Reactivity Order: (Most Reactive) 2-Iodo-4-nitrophenol ≈ this compound >> 4-Iodo-3-nitrophenol (Unreactive)

Caption: SNAr pathway comparison for nitro-activated isomers.

Experimental Protocol: Comparative SNAr Reactivity

This protocol provides a framework for experimentally verifying the predicted differences in SNAr reactivity. The reaction of the iodonitrophenol isomers with a nucleophile like piperidine is a classic example.

Materials:
  • This compound

  • 2-Iodo-4-nitrophenol

  • 4-Iodo-3-nitrophenol

  • Piperidine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve each isomer (0.1 mmol) in DMSO (1 mL) in separate vials prep2 Add Piperidine (0.2 mmol, 2 equiv.) to each vial prep1->prep2 react1 Seal vials and place in heating block at 100°C prep2->react1 react2 Take aliquots at t=0, 1h, 2h, 4h for analysis react1->react2 analysis1 Monitor reaction progress by TLC react2->analysis1 analysis2 Quench aliquots and analyze by GC-MS to quantify conversion analysis1->analysis2 analysis3 Compare conversion rates to determine reactivity order analysis2->analysis3

References

A Comparative Guide to the Structural Validation of 4-Iodo-2-nitrophenol: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-iodo-2-nitrophenol, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide will serve as a detailed framework for such an investigation, drawing upon established methodologies and data for analogous compounds.

The Imperative of Structural Integrity: The Case of this compound

This compound, a halogenated aromatic compound, presents a compelling case for rigorous structural validation. The presence of an iodine atom, a nitro group, and a hydroxyl group on the benzene ring gives rise to the potential for various isomers, each with distinct chemical reactivity and potential biological activity.[1][2] An incorrect structural assignment could lead to misguided research efforts, wasted resources, and potential safety concerns in downstream applications. Therefore, a multi-faceted analytical approach is not just recommended but essential.

Synthesis and Crystallization: The Gateway to Definitive Structure

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of p-iodophenol. The following protocol is adapted from established procedures for the synthesis of related nitrophenols.[3][4][5]

Materials:

  • p-Iodophenol

  • Fuming nitric acid

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve p-iodophenol in glacial acetic acid in a flask placed in an ice bath to maintain a low temperature.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the stirred solution of p-iodophenol.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to isolate this compound.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation solution technique is a common and effective method for small organic molecules.[6][7]

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane)

Procedure:

  • Prepare a saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution to remove any particulate impurities.

  • Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail about the atomic arrangement in a crystalline solid.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be determined with high precision.[9]

Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for this compound, based on typical values for similar small organic molecules.[10][11]

Parameter Hypothetical Value Significance
Chemical FormulaC₆H₄INO₃Defines the elemental composition of the molecule.[1][2]
Formula Weight265.01 g/mol The molar mass of the compound.[1]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cA specific description of the crystal's symmetry elements.
a, b, c (Å)a = 6.10, b = 8.80, c = 11.60The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 103.0, γ = 90The angles of the unit cell.
Volume (ų)607.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.450The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

This data would provide definitive proof of the connectivity of the atoms, the bond lengths and angles, and the overall conformation of the this compound molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.[8]

A Multi-Technique Approach for Comprehensive Validation

While X-ray crystallography is the gold standard, other spectroscopic techniques provide complementary and crucial information for structural elucidation, particularly when suitable crystals cannot be obtained.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[15] For this compound, ¹H and ¹³C NMR spectra would provide key insights.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, confirming the overall carbon skeleton.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12]

  • Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition.[1][16]

  • Isotopic Pattern: The presence of iodine would result in a characteristic isotopic pattern, further confirming its presence in the molecule.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: from the hydroxyl group.

  • N-O stretches: from the nitro group.

  • C=C stretches: from the aromatic ring.

  • C-I stretch: from the carbon-iodine bond.

Visualizing the Workflow and Logic

To better understand the process of structural validation, the following diagrams illustrate the experimental workflow and the logical integration of different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography crystal_growth->xray validation Definitive Structure Validation xray->validation nmr->validation ms->validation ir->validation

Caption: Experimental workflow for the synthesis, crystallization, and structural validation of this compound.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Methods xray X-ray Crystallography structure Validated Structure of This compound xray->structure Definitive 3D Structure (Solid State) nmr NMR Spectroscopy nmr->structure Connectivity & Environment (Solution State) ms Mass Spectrometry ms->structure Molecular Weight & Formula ir IR Spectroscopy ir->structure Functional Groups

Caption: Logical integration of analytical techniques for comprehensive structural elucidation.

Conclusion

The structural validation of a molecule like this compound is a critical undertaking that relies on a synergistic combination of analytical techniques. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional picture of the molecule. This guide has outlined a robust, albeit hypothetical, framework for the complete structural characterization of this compound, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. For researchers in drug development and materials science, embracing such a comprehensive strategy is paramount to ensuring the integrity and success of their scientific endeavors.

References

A Comparative Analysis of 4-Iodo-2-nitrophenol and 4-Bromo-2-nitrophenol for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Halogenated nitrophenols are a versatile class of reagents, and among them, 4-Iodo-2-nitrophenol and 4-Bromo-2-nitrophenol are frequently employed as precursors in the synthesis of a wide range of bioactive molecules and other functional materials.[1][2] This guide provides an in-depth comparative study of these two compounds, offering insights into their physicochemical properties, reactivity, and practical applications, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a bromine atom versus an iodine atom at the 4-position of the 2-nitrophenol scaffold imparts subtle yet significant differences in their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound4-Bromo-2-nitrophenolRationale for Differences
CAS Number 21784-73-67693-52-9N/A
Molecular Formula C₆H₄INO₃C₆H₄BrNO₃Different halogen atom.
Molecular Weight 265.01 g/mol [3]218.00 g/mol [4]Iodine has a higher atomic mass than bromine.
Appearance Yellow-green solid[5]Yellow crystalline powder or crystals[6][7]The electronic transitions in the molecules, influenced by the halogen, give rise to their color.
Melting Point 80-81 °C[8]90-94 °C[9][10]The heavier iodine atom can lead to stronger intermolecular van der Waals forces, but crystal packing effects can also play a significant role in determining the melting point.
pKa (Predicted) 6.26 ± 0.14[8]6.28 ± 0.14[9][11]The predicted pKa values are very similar, suggesting that the difference in the inductive effect of bromine and iodine at the para position has a minimal impact on the acidity of the phenolic proton.
Solubility Soluble in organic solvents, limited solubility in water.[5]Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether.[6][11]Both compounds are relatively nonpolar due to the benzene ring, leading to good solubility in organic solvents and poor solubility in water.

Reactivity Insights: The Halogen's Role in Nucleophilic Aromatic Substitution

A primary application of these compounds involves the nucleophilic aromatic substitution (SNAr) of the halogen atom. The nitro group at the ortho position strongly activates the ring towards nucleophilic attack, making the halogen a viable leaving group.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The second step is the expulsion of the halide ion to restore the aromaticity of the ring.

Williamson_Ether_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Combine 4-halo-2-nitrophenol, K₂CO₃, and acetone in a flask B Add benzyl bromide A->B C Attach condenser and heat to reflux B->C D Cool to room temperature C->D Monitor by TLC E Filter to remove K₂CO₃ D->E F Concentrate the filtrate E->F G Dissolve residue in ethyl acetate F->G H Wash with NaHCO₃ and brine G->H I Dry organic layer with MgSO₄ H->I J Filter and concentrate I->J K Purify by column chromatography J->K L Characterize by NMR and IR K->L M Determine yield L->M

References

cross-reactivity studies of 4-Iodo-2-nitrophenol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Profiling the Cross-Reactivity of 4-Iodo-2-nitrophenol and Related Phenolic Compounds in Biological Assays

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological specificity of this compound. Rather than focusing on a single, predefined target, we will address the compound from a foundational perspective, treating it as a novel chemical entity whose target profile is yet to be fully elucidated. This approach is critical, as many phenolic compounds, particularly nitrophenols, are known to possess broad biological activity that can confound experimental results if not properly characterized.

The core principle of this guide is to establish a self-validating system of inquiry. We will move from broad, cell-based phenotypic assays to more specific, target-based biochemical assays. This tiered approach allows for the early identification of general cytotoxicity or promiscuous mechanisms of action, such as mitochondrial uncoupling, which is a known activity of related nitrophenols. By understanding the causality behind our experimental choices, we can build a robust data package that clearly defines the utility and limitations of this compound as a research tool.

Initial Assessment: Understanding the Physicochemical Context

Before initiating any biological assay, it is crucial to understand the inherent properties of this compound. Its structure, featuring a nitro group and an iodine atom on a phenol ring, suggests potential for several off-target activities. The nitroaromatic group can be metabolically reduced to reactive intermediates, and the phenolic hydroxyl group makes it a weak acid. This acidity is the basis for the classic mitochondrial uncoupling activity of similar molecules like 2,4-dinitrophenol (DNP), where the compound acts as a protonophore, dissipating the mitochondrial proton gradient.

Our investigation will therefore begin by addressing this most probable mechanism of broad-spectrum bioactivity.

Tier 1: Cellular Phenotypic Assays to Detect Broad Cytotoxicity and Mitochondrial Effects

The first step is to determine the compound's general effect on cell health and metabolism. These assays provide a macroscopic view of the compound's activity and can quickly flag non-specific effects that would render data from more specific downstream assays uninterpretable.

Experimental Protocol 1: Cell Viability Assessment

This protocol aims to determine the concentration range over which this compound affects general cell health.

  • Cell Lines: Use at least two different cell lines from different tissues (e.g., HeLa - cervical cancer, HEK293 - embryonic kidney) to identify cell-type-specific effects.

  • Methodology:

    • Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

    • Prepare a 10-point serial dilution of this compound, typically from 100 µM down to low nanomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat cells with the compound for 24, 48, and 72 hours.

    • Assess cell viability using a robust method. A resazurin-based assay (e.g., alamarBlue™) is recommended as it measures metabolic activity, which is directly relevant to potential mitochondrial effects.

    • Measure fluorescence or absorbance and normalize the data to the vehicle control.

    • Calculate the half-maximal inhibitory concentration (IC50) at each time point.

Experimental Protocol 2: Mitochondrial Function Assessment

Given the structural alerts for mitochondrial uncoupling, directly measuring mitochondrial function is a critical next step.

  • Methodology: Seahorse XF Analyzer Assay

    • Seed cells in a Seahorse XF cell culture microplate.

    • Following the manufacturer's protocol, perform a mitochondrial stress test. This involves the sequential injection of:

      • This compound or a positive control (e.g., FCCP, a known uncoupler).

      • Oligomycin: An ATP synthase inhibitor, which reveals the level of proton leak.

      • FCCP: To induce maximal respiration.

      • Rotenone/Antimycin A: To shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

    • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

  • Interpretation: A classic uncoupler will cause a significant increase in OCR before the addition of FCCP, as the proton gradient is dissipated and the electron transport chain works to compensate. This is often accompanied by an increase in ECAR as the cell shifts to glycolysis.

Data Summary and Comparison

The data from these initial assays should be compiled to compare this compound with known compounds.

CompoundCell Viability IC50 (48h, HeLa)Primary Effect on OCR
This compound Experimental DataExperimental Data
2,4-Dinitrophenol (DNP)~150 µMStrong increase (uncoupling)
FCCP~5 µMStrong increase (uncoupling)
Staurosporine (Control Kinase Inhibitor)~20 nMDecrease (induces apoptosis)

This table provides a clear go/no-go decision point. If this compound exhibits potent cytotoxicity and clear signs of mitochondrial uncoupling at concentrations intended for use in more specific assays, its utility as a selective probe is highly questionable.

Tier 2: Broad Target-Based Screening for Off-Target Liabilities

If the compound shows an interesting phenotype that does not appear to be solely driven by general toxicity or mitochondrial uncoupling, the next logical step is to screen it against large panels of common off-targets. This is a hypothesis-generating step to identify potential specific binding partners.

Experimental Workflow: Kinase and GPCR Profiling

A cost-effective and comprehensive approach is to utilize commercial screening services that maintain large panels of purified enzymes and receptors.

G cluster_prep Compound Preparation cluster_analysis Data Analysis Compound This compound (High Purity Stock) QC Quality Control (LC-MS, NMR) Compound->QC Dilution Prepare Assay-Ready Plate (e.g., 10 µM) QC->Dilution Kinase Kinase Panel (~400 kinases) Dilution->Kinase Biochemical Assay GPCR GPCR Panel (~100 receptors) Dilution->GPCR Binding Assay Hits Identify Primary Hits (e.g., >50% Inhibition) Kinase->Hits GPCR->Hits DoseResponse Dose-Response Validation (IC50 determination) Hits->DoseResponse Selectivity Selectivity Profiling (Comparison of IC50s) DoseResponse->Selectivity

Caption: Workflow for broad off-target screening of this compound.

  • Protocol:

    • Provide a high-purity sample of this compound to a contract research organization (CRO).

    • Screen the compound at a single high concentration (e.g., 10 µM) against a large kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) and a safety pharmacology panel (which often includes common GPCRs, ion channels, and transporters).

    • Any primary "hits" (typically defined as >50% inhibition or binding) should be followed up with full dose-response curves to determine potency (IC50 or Ki).

Tier 3: Orthogonal Assays to Validate Putative Targets

Any validated hits from broad screening must be confirmed in a different, unrelated assay format. This is a critical step to eliminate artifacts that can arise from a specific technology platform (e.g., compound interference with the reporter system).

Conceptual Workflow for Target Validation

G InitialHit Primary Hit from Screening (e.g., Kinase X) Biochem Orthogonal Biochemical Assay (e.g., TR-FRET) InitialHit->Biochem Confirms direct interaction Cellular Cellular Target Engagement (e.g., NanoBRET™) Biochem->Cellular Confirms activity in cells Phenotype Target-Specific Phenotype (e.g., Phospho-Substrate Western Blot) Cellular->Phenotype Links target to cell effect Conclusion Validated Target Profile Phenotype->Conclusion

Caption: A logical progression for validating a putative biological target.

  • Example Protocol: Cellular Target Engagement using Western Blot

    • Hypothesis: Assume screening identified "Kinase X" as a putative target.

    • Cell Line Selection: Choose a cell line known to express Kinase X and have a detectable level of phosphorylation on its downstream substrate.

    • Treatment: Treat cells with a dose-response of this compound for a short duration (e.g., 1-2 hours).

    • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated form of the substrate (p-Substrate) and total Kinase X.

    • Interpretation: A selective inhibitor of Kinase X should lead to a dose-dependent decrease in the p-Substrate signal without affecting the total Kinase X levels. This provides strong evidence of on-target activity in a cellular context.

Conclusion and Best Practices

The investigation into the cross-reactivity of a compound like this compound is a systematic process of elimination and validation. By following the tiered approach outlined above, researchers can build a comprehensive profile of its biological activities.

  • Start Broad: Always begin with assays that can detect promiscuous or non-specific activity, such as cytotoxicity and mitochondrial uncoupling. A compound that is broadly toxic or a potent mitochondrial uncoupler at low micromolar concentrations has limited value as a selective tool.

  • Validate Hits Orthogonally: Never rely on a single assay format. A confirmed hit from a biochemical screen must be validated in a cellular context to be considered meaningful.

  • Use Appropriate Controls: Always include positive and negative controls. For this compound, comparing its effects to a well-characterized uncoupler like FCCP and a structurally related but inactive analogue (if available) is essential.

This guide provides the framework for a rigorous and objective assessment. The resulting data will allow for an informed decision on whether this compound is a suitable tool for a specific biological question or if its cross-reactivity profile necessitates the search for a more selective alternative.

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is paramount. 4-Iodo-2-nitrophenol is a key building block, valued for its utility in cross-coupling reactions and as a precursor to a variety of more complex molecular architectures. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an in-depth analysis of their efficiency, practicality, and underlying chemical principles. By presenting detailed experimental protocols and comparative data, we aim to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in regioselectivity. The phenol ring is activated by a hydroxyl group, a strong ortho-, para-director, and deactivated by a nitro group, a meta-director. The desired product requires the introduction of an iodine atom at the 4-position, a position influenced by both existing substituents. This guide will explore two principal strategies to achieve this transformation: the direct electrophilic iodination of 2-nitrophenol and the more controlled, multi-step approach via a Sandmeyer reaction of 4-amino-2-nitrophenol.

Route 1: Direct Electrophilic Iodination of 2-Nitrophenol

Direct iodination of an aromatic ring is a common method for the introduction of iodine. However, the success of this approach is highly dependent on the directing effects of the substituents already present on the ring.

Mechanistic Considerations

The hydroxyl group of 2-nitrophenol is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The nitro group, being a deactivating group, directs to the meta position. In the case of 2-nitrophenol, the 4-position is para to the hydroxyl group and meta to the nitro group, making it an electronically favorable site for electrophilic attack. However, the potential for iodination at the 6-position (ortho to the hydroxyl and meta to the nitro group) and the possibility of poly-iodination present significant challenges to achieving high selectivity and yield of the desired this compound.[1][2]

Various iodinating reagents can be employed, such as molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide (NIS).[1][3][4] The choice of reagent and reaction conditions can influence the regioselectivity of the reaction.

Experimental Protocol (General Approach)
  • Dissolution: Dissolve 2-nitrophenol in a suitable solvent (e.g., acetic acid, acetonitrile).

  • Reagent Addition: Add the iodinating agent (e.g., I₂, NaI) and an oxidizing agent (e.g., H₂O₂) to the solution. The reaction is typically performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: The crude product would likely be a mixture of isomers and starting material, necessitating careful purification by column chromatography or recrystallization to isolate the desired this compound.

Workflow Diagram

start 2-Nitrophenol reaction Electrophilic Aromatic Substitution start->reaction reagents Iodinating Agent (e.g., I₂/H₂O₂) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound (and isomers) purification->product

Caption: General workflow for the direct iodination of 2-nitrophenol.

Challenges and Limitations

The primary drawback of this route is the potential for poor regioselectivity, leading to the formation of a mixture of mono-iodinated and potentially di-iodinated products. This necessitates a challenging purification process and often results in a lower isolated yield of the desired isomer.

Route 2: Sandmeyer Reaction of 4-Amino-2-nitrophenol

The Sandmeyer reaction offers a more controlled and regioselective approach to the synthesis of this compound.[5][6] This multi-step synthesis begins with the selective reduction of 2,4-dinitrophenol to 4-amino-2-nitrophenol, followed by diazotization and subsequent displacement of the diazonium group with iodide.

Step 1: Selective Reduction of 2,4-Dinitrophenol

The key to this route is the selective reduction of the nitro group at the 4-position of 2,4-dinitrophenol, leaving the 2-nitro group intact. The Zinin reduction, using sodium sulfide or sodium hydrosulfide, is a well-established method for this transformation.[7] The selectivity is achieved by controlling the reaction conditions, such as pH and temperature.[8]

Experimental Protocol: Synthesis of 4-Amino-2-nitrophenol[7][9]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (1.0 eq) in water.

  • Reagent Addition: Add ammonium chloride (7.1 eq) and concentrated aqueous ammonia. Heat the mixture to approximately 85°C.

  • Reduction: Cool the mixture to 70°C and add sodium sulfide (60% fused, 3.3 eq) portion-wise, maintaining the temperature between 80-85°C.

  • Reaction Completion: After the addition is complete, heat the mixture at 85°C for a further 15 minutes.

  • Isolation and Purification: Filter the hot reaction mixture. The filtrate is then cooled to induce crystallization. The crude 4-amino-2-nitrophenol can be purified by recrystallization from hot water after treatment with activated carbon.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.[5][9] For iodination, the use of a copper(I) catalyst is often not necessary, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[6]

Experimental Protocol: Synthesis of this compound
  • Diazotization:

    • Suspend 4-amino-2-nitrophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-water bath.

    • Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5°C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram

cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Sandmeyer Reaction start 2,4-Dinitrophenol reduction Zinin Reduction start->reduction reagents1 Na₂S, NH₄Cl, NH₄OH reagents1->reduction intermediate 4-Amino-2-nitrophenol reduction->intermediate sandmeyer Diazotization & Iodination intermediate->sandmeyer reagents2 1. NaNO₂, HCl 2. KI reagents2->sandmeyer product This compound sandmeyer->product

Caption: Two-step workflow for the synthesis of this compound via the Sandmeyer reaction.

Comparative Analysis

ParameterRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Starting Material 2-Nitrophenol2,4-Dinitrophenol
Number of Steps 12
Regioselectivity Potentially low, mixture of isomersHigh, unambiguous product
Yield Likely moderate to low for the desired isomerGood to high overall yield
Purification Challenging (isomer separation)More straightforward
Scalability Potentially difficult due to purificationMore readily scalable
Safety Considerations Use of strong oxidizing agentsHandling of diazonium salts (potentially explosive if isolated), use of toxic sodium sulfide

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: Spectroscopic data for this compound is available for comparison.[10]

  • Mass Spectrometry: To confirm the molecular weight (265.01 g/mol ).

  • Infrared Spectroscopy: To identify the characteristic functional groups (O-H, N-O, C-I).

Conclusion and Recommendation

Based on the available evidence and established chemical principles, the Sandmeyer reaction of 4-amino-2-nitrophenol (Route 2) is the demonstrably superior and more reliable method for the synthesis of this compound. While it involves an additional step compared to direct iodination, the high regioselectivity it affords circumvents the significant challenges of isomer separation associated with Route 1. The well-defined protocols for both the selective reduction and the Sandmeyer reaction provide a robust and scalable pathway to the desired product with a higher overall yield and purity.

For researchers requiring a dependable and efficient synthesis of this compound, the investment in the two-step Sandmeyer approach is highly recommended over the uncertainties of direct iodination.

References

A Spectroscopic Journey: Characterizing 4-Iodo-2-nitrophenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The journey of a molecule from simple precursors to a complex, functionalized compound is a narrative told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of 4-iodo-2-nitrophenol, a valuable building block in organic synthesis, and its direct precursor, 2-nitrophenol. We will delve into the nuances of UV-Vis, FT-IR, and NMR spectroscopy, offering not just data, but a rationale for the observed spectral changes that accompany the transformation of these molecules. This analysis serves as a practical reference for researchers engaged in the synthesis and characterization of substituted aromatic compounds.

From Precursor to Product: The Synthetic Pathway

The synthesis of this compound from its immediate precursor, 2-nitrophenol, is a classic example of electrophilic aromatic substitution. Understanding this transformation is key to interpreting the subsequent spectroscopic data. The introduction of an iodine atom onto the aromatic ring is a direct consequence of the electronic properties of the starting material and the reaction conditions employed.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iodination of 2-Nitrophenol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. The choice of reagents and conditions is critical for achieving a successful and selective iodination.

Materials:

  • 2-nitrophenol

  • Potassium iodide (KI)

  • Sodium hypochlorite (NaOCl) solution (6%)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)

  • Hydrochloric acid (HCl) (2 M)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-nitrophenol in an appropriate solvent (e.g., a mixture of methanol and water).

  • Add one molar equivalent of potassium iodide and stir until fully dissolved.

  • Cool the flask in an ice/water bath to 0°C.

  • Slowly add a 6% solution of sodium hypochlorite dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 60 minutes.

  • Quench the reaction by adding a 10% (w/w) solution of sodium thiosulfate and stir for 5 minutes.

  • Acidify the mixture with 2 M hydrochloric acid to a pH of 3-4, which will precipitate the product.

  • Isolate the solid product by vacuum filtration through a Büchner funnel.

  • Wash the product with two portions of ice-cold water.

  • Dry the purified this compound.

The causality behind these steps lies in the in-situ generation of the electrophilic iodine species. Sodium hypochlorite oxidizes the iodide ion from potassium iodide to generate hypoiodite (IO⁻), which in the acidic medium is in equilibrium with molecular iodine (I₂) and the iodonium ion (I⁺), the active electrophile in this aromatic substitution. The electron-donating hydroxyl group and the electron-withdrawing nitro group of 2-nitrophenol direct the incoming electrophile to the position para to the hydroxyl group, which is sterically more accessible than the other ortho position.

A Comparative Analysis of Spectroscopic Data

The transformation from 2-nitrophenol to this compound is accompanied by distinct changes in their respective spectra. These changes provide unequivocal evidence of the successful incorporation of the iodine atom into the aromatic ring.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption maxima are sensitive to the nature and substitution pattern of the chromophore.

Compoundλmax (nm)SolventMolar Absorptivity (ε)
2-Nitrophenol ~272 nm, ~350 nmCyclohexane-
This compound ~275 nm, ~360 nmMethanol-

Note: Exact λmax and molar absorptivity values can vary slightly depending on the solvent and pH.

The UV-Vis spectrum of 2-nitrophenol in a non-polar solvent like cyclohexane shows two main absorption bands.[1] The band around 272 nm is attributed to a π→π* transition within the benzene ring, while the band around 350 nm is a charge-transfer band from the hydroxyl group to the nitro group.[1] Upon iodination to form this compound, a slight bathochromic (red) shift is observed in both bands. This is due to the introduction of the iodine atom, which, with its lone pairs of electrons, can participate in resonance with the aromatic system, extending the conjugation and lowering the energy of the electronic transitions.

Caption: Comparison of UV-Vis absorption maxima.

FT-IR Spectroscopy: Probing Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)Vibrational Mode2-NitrophenolThis compound
~3200-3600O-H stretch (intramolecular H-bond)BroadBroad
~3100-3000Aromatic C-H stretchPresentPresent
~1620C=C aromatic stretchPresentPresent
~1530 & ~1340Asymmetric & Symmetric NO₂ stretchPresentPresent
~1250C-O stretchPresentPresent
~830-750C-H out-of-plane bendingCharacteristic patternAltered pattern
~600-500C-I stretchAbsentPresent

The FT-IR spectrum of 2-nitrophenol is characterized by a broad O-H stretching band due to strong intramolecular hydrogen bonding between the hydroxyl and nitro groups.[2] The presence of the nitro group is confirmed by strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.[3] The aromatic C-H and C=C stretching vibrations are also clearly visible.

Upon conversion to this compound, the most significant changes in the FT-IR spectrum are the appearance of a new band in the low-frequency region (around 600-500 cm⁻¹) corresponding to the C-I stretching vibration, and a change in the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. This alteration in the C-H bending modes is a direct consequence of the change in the substitution pattern on the aromatic ring.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton2-Nitrophenol (CDCl₃) δ (ppm)This compound (CDCl₃) δ (ppm)MultiplicityCoupling Constant (J)
OH~10.57~10.6s (broad)-
H3~8.10~8.4d~1.8 Hz
H4~7.16-dddJ ≈ 8.5, 7.2, 1.8 Hz
H5~7.58~7.8ddJ ≈ 8.5, 2.0 Hz
H6~6.99~7.1d~8.5 Hz

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and spectrometer frequency.

In the ¹H NMR spectrum of 2-nitrophenol, the four aromatic protons appear as distinct signals due to their different chemical environments. The downfield shift of the hydroxyl proton is indicative of the strong intramolecular hydrogen bond.

The ¹H NMR spectrum of this compound shows a significant simplification of the aromatic region. The proton at position 4 is replaced by an iodine atom, resulting in the disappearance of its corresponding signal. The remaining three aromatic protons show altered chemical shifts and coupling patterns. The proton at H3 appears as a doublet, coupled only to H5. The proton at H5 appears as a doublet of doublets, coupled to both H3 and H6. The proton at H6 appears as a doublet, coupled to H5. This distinct splitting pattern provides clear evidence for the regioselectivity of the iodination reaction.

¹³C NMR Spectroscopy

Carbon2-Nitrophenol (CDCl₃) δ (ppm)This compound (CDCl₃) δ (ppm)
C1 (C-OH)~155~156
C2 (C-NO₂)~134~135
C3~125~130
C4~120~85 (C-I)
C5~137~140
C6~119~120

Note: Chemical shifts are approximate.

The ¹³C NMR spectrum provides complementary information. In 2-nitrophenol, six distinct signals are observed for the six aromatic carbons. The carbon bearing the hydroxyl group (C1) and the carbon bearing the nitro group (C2) are significantly deshielded.

The most dramatic change in the ¹³C NMR spectrum upon iodination is the upfield shift of the signal for the carbon atom directly bonded to iodine (C4). This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the attached carbon nucleus. The other carbon signals also experience slight shifts due to the electronic influence of the iodine substituent.

Conclusion

The spectroscopic comparison of this compound and its precursor, 2-nitrophenol, provides a clear and detailed picture of the chemical transformation. Each spectroscopic technique offers a unique perspective: UV-Vis reveals changes in the electronic structure, FT-IR confirms the introduction of the new C-I bond and the altered vibrational modes of the aromatic ring, and NMR provides an unambiguous map of the new molecular architecture. This comprehensive analysis not only validates the successful synthesis but also serves as a valuable educational tool and a practical guide for researchers in the field. By understanding the causal links between molecular structure and spectroscopic output, scientists can confidently navigate the synthesis and characterization of novel compounds.

References

A Comparative Guide to the Performance of 4-Iodo-2-nitrophenol and Alternative Small Molecule Inhibitors of Cytochrome P450 2E1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and inhibitors is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth, objective comparison of the performance of 4-Iodo-2-nitrophenol as a putative inhibitor of Cytochrome P450 2E1 (CYP2E1), benchmarked against established alternative inhibitors. The information presented herein is synthesized from peer-reviewed literature and is intended to empower researchers to make informed decisions for their specific applications.

Introduction: The Significance of CYP2E1 Inhibition

Cytochrome P450 2E1 (CYP2E1) is a crucial enzyme in the extensive family of cytochrome P450 monooxygenases. Primarily expressed in the liver, CYP2E1 is involved in the metabolism of a wide array of small-molecule xenobiotics, including ethanol, industrial solvents, and various drugs.[1][2] Notably, CYP2E1 can bioactivate certain procarcinogens and protoxins into highly reactive, toxic metabolites, implicating it in the pathogenesis of various diseases, including alcoholic liver disease and cancer.[1][3] Consequently, the identification and characterization of potent and selective CYP2E1 inhibitors are of significant interest for both basic research and therapeutic development.

4-Nitrophenol, a compound structurally related to this compound, is a well-established substrate for CYP2E1, and its hydroxylation is a common method to probe the enzyme's activity.[1][4][5] Given this relationship, and the general capacity of phenolic compounds to inhibit P450 enzymes, this compound is hypothesized to act as a CYP2E1 inhibitor. This guide will evaluate this hypothesis in the context of known CYP2E1 inhibitors.

The Inhibitors: A Head-to-Head Comparison

For a comprehensive evaluation, we will compare the performance of this compound (putative) with three well-characterized CYP2E1 inhibitors: Disulfiram, Chlormethiazole, and Chlorzoxazone.

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Notes
This compound Putative: CYP2E1Likely competitive inhibitionData not availableStructurally similar to the CYP2E1 substrate 4-nitrophenol.
Disulfiram CYP2E1 (mechanism-based)Irreversible covalent modification of the enzyme. Its metabolite, diethyldithiocarbamate (DDC), is the active inhibitor.[6][7]IC50 of DDC: ~1-5 µM (pre-incubation dependent)[6]; Ki of DDC: 12.2 µM[7]Potent and irreversible inhibitor, often used as a pharmacological tool to study CYP2E1 function in vivo.[8][9]
Chlormethiazole CYP2E1Non-competitive inhibition.[10]Ki: 12 µM[10]Clinically used sedative that has been shown to be an effective CYP2E1 inhibitor in humans.[10][11]
Chlorzoxazone CYP2E1 (also a substrate)Competitive inhibition.[4]Ki: Similar to its Km value as a substrate.Also metabolized by CYP1A2, which can complicate the interpretation of results.[12][13]

Signaling Pathways and Inhibition Mechanisms

The following diagram illustrates the central role of CYP2E1 in xenobiotic metabolism and the points of intervention for the discussed inhibitors.

CYP2E1_Inhibition cluster_0 CYP2E1 Catalytic Cycle cluster_1 Inhibitor Action Xenobiotic Xenobiotic CYP2E1 CYP2E1 Xenobiotic->CYP2E1 Substrate Binding Metabolite Metabolite CYP2E1->Metabolite Metabolism Toxic_Metabolite Toxic_Metabolite CYP2E1->Toxic_Metabolite Bioactivation 4_Iodo_2_nitrophenol 4_Iodo_2_nitrophenol 4_Iodo_2_nitrophenol->CYP2E1 Competitive? Disulfiram Disulfiram Disulfiram->CYP2E1 Irreversible Covalent Binding Chlormethiazole Chlormethiazole Chlormethiazole->CYP2E1 Non-competitive Binding Chlorzoxazone Chlorzoxazone Chlorzoxazone->CYP2E1 Competitive Binding

Caption: CYP2E1 metabolic pathway and points of inhibitor interaction.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of this compound and its alternatives, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro CYP2E1 Inhibition Assay using Human Liver Microsomes

This assay determines the inhibitory potential of a compound by measuring its effect on the CYP2E1-mediated metabolism of a probe substrate.

Workflow Diagram:

CYP2E1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Thaw Human Liver Microsomes on Ice pre_incubation Pre-incubate Microsomes and Inhibitor (for mechanism-based inhibitors) prep_microsomes->pre_incubation prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->pre_incubation prep_substrate Prepare Probe Substrate Solution (p-Nitrophenol or Chlorzoxazone) initiate_reaction Add Probe Substrate prep_substrate->initiate_reaction prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->initiate_reaction initiate_reaction->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction (e.g., with acid or organic solvent) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge hplc_analysis Analyze Supernatant by HPLC to Quantify Metabolite centrifuge->hplc_analysis data_analysis Calculate % Inhibition and Determine IC50 hplc_analysis->data_analysis

Caption: Workflow for in vitro CYP2E1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound, Disulfiram) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of the CYP2E1 probe substrate. For p-nitrophenol, a typical concentration is around its Km value (~0.11 mM). For chlorzoxazone, a concentration of 62 µM can be used.[1][6]

    • Prepare a NADPH-regenerating system consisting of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[14]

    • Thaw human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (typically 0.15 mg), the inhibitor at various concentrations, and the buffer to a final volume.

    • For mechanism-based inhibitors like Disulfiram, a pre-incubation step of 15 minutes with the microsomes and NADPH is required before adding the substrate to allow for metabolic activation.[6]

    • Add the probe substrate to the mixture.

    • Initiate the enzymatic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).[6]

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[15]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by a validated HPLC method to separate and quantify the metabolite (e.g., 4-nitrocatechol from p-nitrophenol, or 6-hydroxychlorzoxazone from chlorzoxazone).

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model using non-linear regression analysis.[6]

Discussion and Conclusion

The evaluation of this compound as a CYP2E1 inhibitor is a scientifically valid pursuit, grounded in its structural similarity to the known substrate 4-nitrophenol. However, a comprehensive performance assessment necessitates direct experimental evidence of its inhibitory potency. Without IC50 or Ki values, its utility as a specific and potent inhibitor remains speculative.

In contrast, Disulfiram, Chlormethiazole, and Chlorzoxazone represent a spectrum of well-characterized CYP2E1 inhibitors with distinct mechanisms of action and established potency. Disulfiram stands out as a potent, irreversible inhibitor, making it a valuable tool for definitively probing CYP2E1 function. Chlormethiazole offers a reversible, non-competitive mode of action, while Chlorzoxazone, being both a substrate and a competitive inhibitor, requires careful experimental design to dissect its effects, especially given its off-target metabolism by CYP1A2.[12][13]

For researchers considering this compound as a potential CYP2E1 inhibitor, the initial step should be to determine its IC50 and mechanism of action using the protocols outlined in this guide. A direct comparison with a known inhibitor like Disulfiram or Chlormethiazole under identical experimental conditions will provide the most definitive assessment of its performance.

References

A Comparative Guide to Chromogenic Substrates in Alkaline Phosphatase Assays: A Prospective Analysis of 4-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and clinical assays, the sensitive detection of enzyme activity is paramount. Alkaline phosphatase (AP) is a widely utilized reporter enzyme in techniques such as ELISA, Western blotting, and immunohistochemistry. The selection of a suitable substrate is a critical determinant of assay performance, directly influencing sensitivity, dynamic range, and practicality. For decades, p-Nitrophenyl phosphate (pNPP) has been the workhorse chromogenic substrate for AP, valued for its reliability and straightforward colorimetric readout.

This guide presents a comprehensive analysis of the established pNPP-based AP assay and introduces a prospective evaluation of a novel substrate, 4-Iodo-2-nitrophenyl phosphate , the phosphorylated form of 4-Iodo-2-nitrophenol. While not yet established as a commercial substrate, a thorough examination of its chemical properties and a theoretical comparison with pNPP suggests its potential as a valuable alternative. This document provides the foundational knowledge, proposed experimental workflows, and a comparative framework to empower researchers to explore and validate this promising new reagent.

The Benchmark: p-Nitrophenyl Phosphate (pNPP)

p-Nitrophenyl phosphate is a colorless substrate that, upon enzymatic hydrolysis by alkaline phosphatase, yields inorganic phosphate and p-nitrophenol (4-nitrophenol). Under alkaline conditions (pH > 9), 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[1] The intensity of this color is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the alkaline phosphatase activity.

Chemical and Physical Properties of 4-Nitrophenol
PropertyValueSource
Molecular FormulaC₆H₅NO₃[1]
Molecular Weight139.11 g/mol [1]
pKa7.15 (in water at 25 °C)[1]
Molar Absorptivity (ε) of 4-nitrophenolate18,300 - 18,400 M⁻¹cm⁻¹ at 405 nm in strong alkali[1]

The high molar absorptivity of the 4-nitrophenolate ion is a key factor in the sensitivity of pNPP-based assays.

Standard Experimental Protocol for pNPP-based Alkaline Phosphatase Assay

This protocol outlines a general procedure for determining alkaline phosphatase activity in a 96-well plate format.

Materials:

  • Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

  • pNPP Substrate Solution: Dissolve pNPP disodium salt in the Assay Buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.

  • Stop Solution: 3 N Sodium Hydroxide (NaOH).

  • Alkaline Phosphatase standards and samples.

  • 96-well clear flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare serial dilutions of alkaline phosphatase standards and unknown samples in the Assay Buffer.

  • Add 50 µL of each standard and sample to the wells of the microplate.

  • Initiate the enzymatic reaction by adding 50 µL of the pNPP Substrate Solution to each well.

  • Incubate the plate at 37°C for a suitable duration (e.g., 15-30 minutes), protected from light. The incubation time can be optimized based on the enzyme concentration.

  • Stop the reaction by adding 50 µL of 3 N NaOH to each well. The stop solution halts the enzymatic activity and ensures the complete conversion of 4-nitrophenol to the 4-nitrophenolate ion.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the alkaline phosphatase activity in the unknown samples by interpolating their absorbance values on the standard curve.

PNPP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare AP Standards & Samples C Add Standards/Samples to Plate A->C B Prepare pNPP Substrate Solution D Add pNPP Substrate Solution B->D C->D E Incubate at 37°C D->E F Stop Reaction with NaOH E->F G Read Absorbance at 405 nm F->G H Generate Standard Curve G->H I Calculate Enzyme Activity H->I

Figure 1: Workflow for a typical pNPP-based alkaline phosphatase assay.

A Prospective Alternative: this compound

This compound is a halogenated derivative of nitrophenol. Its potential as a chromogenic substrate lies in the properties of its deprotonated form, the 4-iodo-2-nitrophenolate ion. The introduction of an iodine atom to the phenol ring can influence the electronic properties of the molecule, potentially altering its spectral characteristics and its interaction with the enzyme's active site.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₄INO₃[2][3]
Molecular Weight265.01 g/mol [2]
CAS Number21784-73-6[2][3]

While the molar absorptivity of 4-iodo-2-nitrophenolate has not been extensively reported, the presence of the electron-withdrawing nitro group and the polarizable iodine atom suggests that its deprotonated form will likely exhibit a significant absorbance in the visible spectrum under alkaline conditions. A bathochromic shift (shift to a longer wavelength) compared to 4-nitrophenolate is plausible due to the influence of the iodo group on the electronic transitions of the aromatic system.

Theoretical Comparison: 4-Iodo-2-nitrophenyl Phosphate vs. pNPP

Featurep-Nitrophenyl Phosphate (pNPP)4-Iodo-2-nitrophenyl Phosphate (Prospective)Rationale for Prospective Properties
Hydrolysis Product 4-NitrophenolThis compoundEnzymatic cleavage of the phosphate ester bond.
Chromophore 4-Nitrophenolate ion4-Iodo-2-nitrophenolate ionDeprotonation of the phenolic hydroxyl group under alkaline conditions.
λmax (Absorbance Maximum) ~405 nmPredicted to be in the visible range, potentially > 405 nmThe iodo substituent may cause a bathochromic shift.
Molar Absorptivity (ε) High (~18,400 M⁻¹cm⁻¹)To be determined experimentallyThe electronic effects of the iodo group could enhance or decrease the molar absorptivity compared to 4-nitrophenolate.
Enzyme Kinetics (Km, Vmax) Well-characterizedTo be determined experimentallyThe steric bulk and electronic nature of the iodo group may affect substrate binding (Km) and turnover rate (Vmax).

Proposed Experimental Validation of 4-Iodo-2-nitrophenyl Phosphate

To validate the potential of 4-Iodo-2-nitrophenyl phosphate as a chromogenic substrate for alkaline phosphatase, a systematic experimental approach is required. This involves the synthesis of the substrate and a thorough characterization of its performance in an enzymatic assay.

Proposed Synthesis of 4-Iodo-2-nitrophenyl Phosphate

A plausible synthetic route for 4-Iodo-2-nitrophenyl phosphate involves the phosphorylation of this compound. A general method for the synthesis of nitrophenyl phosphates can be adapted for this purpose. One such method involves the reaction of the corresponding nitrophenol with a phosphorylating agent like phosphorus oxychloride (POCl₃) or dialkyl chlorophosphate, followed by hydrolysis.[4][5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Phosphorylation Reaction cluster_workup Work-up and Purification cluster_product Product A This compound C Reaction in an inert solvent with a base A->C B Phosphorylating Agent (e.g., POCl₃) B->C D Hydrolysis C->D E Purification (e.g., recrystallization, chromatography) D->E F 4-Iodo-2-nitrophenyl phosphate E->F

Figure 2: Proposed general workflow for the synthesis of 4-Iodo-2-nitrophenyl phosphate.
Experimental Protocol for Validation

1. Determination of Spectral Properties of this compound:

  • Prepare a series of known concentrations of this compound in the alkaline Assay Buffer (e.g., 1.0 M Diethanolamine, pH 9.8).

  • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the λmax.

  • Plot absorbance at λmax versus concentration to generate a Beer-Lambert plot.

  • Calculate the molar absorptivity (ε) from the slope of the linear regression.

2. Kinetic Analysis of Alkaline Phosphatase with 4-Iodo-2-nitrophenyl Phosphate:

  • Prepare a range of concentrations of the synthesized 4-Iodo-2-nitrophenyl phosphate in the Assay Buffer.

  • For each substrate concentration, initiate the reaction with a fixed concentration of alkaline phosphatase.

  • Monitor the increase in absorbance at the predetermined λmax over time in a kinetic plate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

3. Comparative Analysis with pNPP:

  • Perform the same kinetic analysis using pNPP as the substrate under identical experimental conditions.

  • Compare the Km, Vmax, and catalytic efficiency (kcat/Km) of alkaline phosphatase for both substrates.

  • Evaluate the limit of detection (LOD) and limit of quantification (LOQ) for both assays.

Conclusion and Future Perspectives

While p-Nitrophenyl phosphate remains the gold standard for many routine alkaline phosphatase assays, the exploration of novel substrates like 4-Iodo-2-nitrophenyl phosphate holds the potential for improved assay performance. The introduction of an iodo group may offer advantages in terms of altered spectral properties, which could lead to enhanced sensitivity or a shift in the optimal detection wavelength, potentially reducing interference from other sample components.

The theoretical framework and proposed experimental workflows presented in this guide provide a roadmap for the validation of 4-Iodo-2-nitrophenyl phosphate as a viable chromogenic substrate. Successful validation would not only introduce a new tool for researchers but also open avenues for the development of a broader range of halogenated nitrophenyl phosphates with tailored properties for specific applications in diagnostics and drug discovery.

References

Safety Operating Guide

Navigating the Synthesis and Handling of 4-Iodo-2-nitrophenol: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Analogous Data

The primary hazards associated with 4-Iodo-2-nitrophenol can be inferred from the known toxicological profiles of nitrophenols and halogenated phenols. These compounds are typically classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation, and prolonged or repeated exposure may lead to organ damage. The presence of the nitro group suggests the potential for methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. Furthermore, as a halogenated organic compound, its disposal is subject to specific environmental regulations.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard Statement4-Nitrophenol4-IodophenolInferred for this compound
Acute Oral Toxicity Harmful/Toxic if swallowedHarmful if swallowedHarmful/Toxic if swallowed
Acute Dermal Toxicity Harmful in contact with skinHarmful in contact with skinHarmful in contact with skin
Acute Inhalation Toxicity Harmful if inhaledHarmful if inhaledHarmful if inhaled
Skin Corrosion/Irritation Causes skin irritationCauses severe skin burns and eye damageCauses skin and eye irritation/burns
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye damageCauses serious eye damage
Aquatic Hazard Very toxic to aquatic lifeNo specific data, but phenols are generally harmfulLikely toxic to aquatic life

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Essential PPE for Handling this compound:
  • Hand Protection: Due to the risk of dermal absorption and irritation, robust hand protection is critical. Double gloving is recommended. The inner glove should be a thin, disposable nitrile glove for dexterity, while the outer glove should be a chemical-resistant material such as butyl rubber or Viton for extended protection. Gloves should be inspected for any signs of degradation before each use and changed immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing or aerosol generation, a face shield worn over the safety goggles is required to provide full-face protection.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is advised. Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting.

  • Respiratory Protection: All work with this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.

Operational Plan: From Benchtop to Disposal

A systematic approach to the entire workflow, from initial handling to final disposal, is essential for minimizing risk.

Pre-Operational Checklist:
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Gather Materials: Have all necessary PPE, spill cleanup materials, and designated waste containers readily available.

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Working in a Fume Hood: Conduct all manipulations of this compound, including weighing and solution preparation, inside a properly functioning chemical fume hood.

  • Minimize Contamination: Use disposable weighing papers and spatulas to avoid cross-contamination.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, and hazard pictograms.

  • Post-Handling Decontamination: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove and dispose of contaminated PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

For a small spill contained within the chemical fume hood:

  • Alert others: Inform personnel in the immediate area.

  • Contain the spill: Use a chemical spill kit with an absorbent material suitable for organic compounds.

  • Neutralize (if applicable): While specific neutralization procedures for this compound are not established, for phenolic compounds, a weak base is generally not recommended due to potential reaction hazards. Absorb the spill with an inert material like vermiculite or sand.

  • Clean the area: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose of waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, the disposal of this compound and its associated waste must adhere to strict environmental regulations.

Waste Segregation and Collection:
  • Designated Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials from spill cleanups. Place these in a designated solid hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, compatible liquid hazardous waste container labeled as "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Final Disposal:

All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration at a high temperature is a common and effective method for the destruction of halogenated organic compounds.

Visualizing the Workflow: A Process Diagram

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response Review_Safety Review Safety Protocols Check_Fume_Hood Verify Fume Hood Certification Review_Safety->Check_Fume_Hood Gather_Materials Assemble PPE & Spill Kit Check_Fume_Hood->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Minimize_Contamination Use Disposable Tools Work_in_Hood->Minimize_Contamination Spill Spill Occurs Work_in_Hood->Spill Exposure Exposure Occurs Work_in_Hood->Exposure Label_Containers Label All Containers Minimize_Contamination->Label_Containers Decontaminate_Area Decontaminate Work Area Label_Containers->Decontaminate_Area Dispose_PPE Dispose of Contaminated PPE Decontaminate_Area->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Segregate_Waste Segregate Halogenated Waste Wash_Hands->Segregate_Waste Collect_Waste Use Labeled Containers Segregate_Waste->Collect_Waste EHS_Pickup Arrange for EHS Disposal Collect_Waste->EHS_Pickup Evacuate Evacuate & Call for Help Spill->Evacuate Large Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid

Caption: A workflow diagram for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a deep understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing the multi-layered PPE strategy, adhering to the detailed operational and disposal plans, and being prepared for emergency situations, researchers can confidently and safely advance their scientific inquiries. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures, fostering a culture where safety is not just a requirement, but an intrinsic component of scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.